molecular formula C6H11BrO B042867 1-Bromopinacolone CAS No. 5469-26-1

1-Bromopinacolone

Cat. No.: B042867
CAS No.: 5469-26-1
M. Wt: 179.05 g/mol
InChI Key: SAIRZMWXVJEBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromopinacolone is a highly valuable and versatile alkylating reagent and synthetic intermediate in organic chemistry and medicinal chemistry research. Its primary utility stems from the presence of both a reactive bromoalkyl group and an electron-withdrawing carbonyl group, which activates the adjacent carbon for facile nucleophilic substitution (SN2) reactions. This makes it an excellent building block for the introduction of the pinacolone-derived ketone moiety into more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIRZMWXVJEBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203145
Record name 1-Bromopinacolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-26-1
Record name Bromopinacolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5469-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromopinacolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5469-26-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromopinacolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,3-dimethylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMOPINACOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU9GTL96KB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromopinacolone (CAS: 5469-26-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromopinacolone (CAS number 5469-26-1), a versatile reagent in organic synthesis. The document details its physicochemical properties, safety and handling protocols, and its applications, particularly in the synthesis of biologically active compounds.

Physicochemical Properties

This compound, also known as 1-bromo-3,3-dimethyl-2-butanone or bromomethyl tert-butyl ketone, is a clear, pale yellow to yellowish-brown liquid.[1][2] It is an α-bromoketone that is insoluble in water but soluble in organic solvents like chloroform and methanol.[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 5469-26-1[3][4]
Molecular Formula C₆H₁₁BrO[5][6]
Molecular Weight 179.05 g/mol [3][7]
Appearance Clear pale yellow to yellow-brownish liquid[1][2]
Melting Point -10 °C (lit.)[1][3][6][8]
Boiling Point 188-194 °C (lit.)[1][3][8]
Density 1.331 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.466 (lit.)[1][3]
Flash Point 75 °C (167 °F) - closed cup[3][6]
Storage Temperature -20°C to 2-8°C[3][8]
InChI Key SAIRZMWXVJEBMO-UHFFFAOYSA-N[3][7]
SMILES CC(C)(C)C(=O)CBr[3][7]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a laboratory setting. It is a combustible liquid and a lachrymator.[4][5]

Table 2: Hazard and Safety Information for this compound

CategoryInformationSource(s)
Signal Word Warning[3][8]
Pictogram GHS07 (Exclamation Mark)[3]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][7][8]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[3][8][9]
Personal Protective Equipment (PPE) Dust mask type N95 (US), eyeshields, gloves[3]
Incompatible Materials Acids, bases, strong oxidizing agents, strong reducing agents[4]

Experimental Protocol: Spill and Exposure Management

  • Spill: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[4] Absorb the spill with an inert material such as sand or silica gel and collect it in a suitable, closed container for disposal.[4][5]

  • Skin Contact: If the substance comes into contact with skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[4][5]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4][5] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4][5] Seek immediate medical attention.[5]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4][5]

Chemical Properties and Applications

This compound is a reactive α-bromoketone used as an intermediate in various organic syntheses.[1][10] Its reactivity is centered around the carbon-bromine bond, making it a good substrate for nucleophilic substitution reactions.

Key Applications:

  • Synthesis of Triazole Compounds: It is a key intermediate for synthesizing triazole compounds, which are known for their biological activities, including antiviral, antibacterial, and antifungal properties.[1][9][11]

  • Enzyme Inhibition: this compound acts as a reversible, competitive inhibitor of acetylcholinesterase.[1][9] It has also been used as an active-site directed reagent for labeling acetylcholinesterase.[3][12]

  • Synthesis of Photolabile Derivatives: It is used to synthesize photolabile azido derivatives of compounds like the kaurene oxidase inhibitor, paclobutrazol.[3]

  • Coupling Reactions: It can undergo coupling reactions with various aldehyde electrophiles, a reaction that can be catalyzed by Samarium(II) iodide (SmI₂).[1][9]

Synthesis_Pathway reagent This compound (Electrophile) product Substituted Product (e.g., Triazole Derivative) reagent->product Nucleophilic Substitution nucleophile Nucleophile (e.g., Triazole, Amine) nucleophile->product

General nucleophilic substitution using this compound.

Experimental Protocols

Experimental Protocol: Samarium(II) Iodide Promoted Coupling

While a detailed, step-by-step protocol is not available in the provided search results, the literature mentions the coupling of this compound with various aldehyde electrophiles catalyzed by SmI₂.[1][9] A general workflow for such a reaction is outlined below.

SmI2_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Quenching cluster_workup Workup and Purification start Dissolve this compound and Aldehyde in THF add_smi2 Add SmI₂ solution (dropwise at low temp) start->add_smi2 react Stir under inert atmosphere add_smi2->react quench Quench with saturated NH₄Cl solution react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end end purify->end Characterize Product

A generalized workflow for SmI₂-promoted coupling reactions.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The role of this compound as a competitive inhibitor of acetylcholinesterase can be investigated using a standard enzymatic assay.[1][9]

AChE_Inhibition AChE Acetylcholinesterase (Enzyme) Product Choline + Acetate AChE->Product catalyzes ACh Acetylcholine (Substrate) ACh->AChE binds to active site Inhibitor This compound (Competitive Inhibitor) Inhibitor->AChE reversibly binds to active site

Mechanism of competitive inhibition of Acetylcholinesterase.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: A predicted ¹H NMR spectrum in CDCl₃ would show a singlet around 4.17 ppm for the two protons of the CH₂Br group and a singlet around 1.23 ppm for the nine protons of the tert-butyl group.[8]

  • ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[7]

  • IR Spectroscopy: The Infrared (IR) spectrum would show a characteristic strong absorption for the C=O (ketone) stretch, typically in the range of 1715 cm⁻¹.[7][13] The C-Br stretch would appear in the fingerprint region.[14]

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at M and M+2, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[7][15]

This guide serves as a foundational resource for professionals working with this compound. For specific applications and experimental procedures, consulting the primary literature is highly recommended.

References

physical and chemical properties of 1-Bromo-3,3-dimethyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Bromo-3,3-dimethyl-2-butanone, also known as bromomethyl tert-butyl ketone or 1-bromopinacolin. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

1-Bromo-3,3-dimethyl-2-butanone is a halogenated ketone with the chemical formula C₆H₁₁BrO.[1] It is a colorless to light yellow or light orange clear liquid.[2] The presence of a bulky tert-butyl group and a reactive bromine atom makes it a versatile intermediate in various chemical syntheses.[3]

Table 1: Physical and Chemical Properties of 1-Bromo-3,3-dimethyl-2-butanone

PropertyValueSource(s)
Molecular Formula C₆H₁₁BrO[1]
Molecular Weight 179.06 g/mol [2]
CAS Number 5469-26-1[1]
Appearance Colorless to light yellow/orange clear liquid[2]
Boiling Point 82-83 °C at 200 hPa[4]
Density 1.29 g/mL at 20 °C[4]
Solubility Soluble in polar organic solvents like alcohols and acetone; limited solubility in water.[3][3]
Synonyms Bromomethyl tert-butyl ketone, 1-Bromopinacolin, 1-Bromopinacolone, α-Bromopinacolone[1]

Synthesis

The primary method for the synthesis of 1-Bromo-3,3-dimethyl-2-butanone is through the α-bromination of 3,3-dimethyl-2-butanone (pinacolone). This reaction typically involves the use of bromine in a suitable solvent.

Experimental Protocol: α-Bromination of Pinacolone

This protocol is adapted from a standard organic synthesis procedure.

Materials:

  • 3,3-dimethyl-2-butanone (Pinacolone)

  • Bromine

  • Anhydrous methanol

  • Diethyl ether

  • 10% aqueous potassium carbonate solution

  • Anhydrous calcium chloride

  • Ice-salt bath

  • Round-bottom flask (2 L, four-necked)

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with calcium chloride drying tube

  • Pressure-equalizing dropping funnel (100 mL)

  • Rotary evaporator

  • Vigreux column

Procedure:

  • Reaction Setup: In a 2-liter, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel, add 86.0 g (1.00 mole) of 3,3-dimethyl-2-butanone and 600 mL of anhydrous methanol.

  • Bromination: Cool the stirred solution to 0-5 °C using an ice-salt bath. Add 160 g (1.00 mole) of bromine from the dropping funnel in a rapid, steady stream.

  • Reaction Monitoring: Maintain the temperature below 10 °C during the addition. The red color of the bromine should fade in approximately 45 minutes.

  • Hydrolysis: Add 300 mL of water to the reaction mixture and stir at room temperature overnight. This step is to hydrolyze any α-bromodimethyl ketals formed during the reaction.

  • Workup: Add 900 mL of water to the solution and extract the mixture with four 500-mL portions of diethyl ether.

  • Washing: Combine the ether layers and wash with 200 mL of 10% aqueous potassium carbonate solution, followed by two 200-mL portions of water.

  • Drying and Concentration: Dry the ether solution over anhydrous calcium chloride for one hour. Remove the solvent using a rotary evaporator at room temperature to yield the crude product.

  • Purification: Purify the crude product by distillation under reduced pressure through a Vigreux column to obtain 1-Bromo-3,3-dimethyl-2-butanone.

Diagram 1: Synthesis Workflow of 1-Bromo-3,3-dimethyl-2-butanone

G start Start: Pinacolone & Methanol bromination α-Bromination with Bromine (0-5°C) start->bromination hydrolysis Hydrolysis (Water) bromination->hydrolysis extraction Extraction (Diethyl Ether) hydrolysis->extraction washing Washing (K2CO3, Water) extraction->washing drying Drying (CaCl2) washing->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Vacuum Distillation) concentration->purification end Product: 1-Bromo-3,3-dimethyl -2-butanone purification->end

Caption: Workflow for the synthesis of 1-Bromo-3,3-dimethyl-2-butanone.

Chemical Reactions and Reactivity

1-Bromo-3,3-dimethyl-2-butanone is a valuable synthetic intermediate due to its reactive α-bromo ketone moiety. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack.

Key Reactions:

  • Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the α-position.

  • Formation of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds.

  • Use in Medicinal Chemistry: Its reactivity makes it a key building block in the synthesis of pharmaceutical compounds.

Biological Activity: Inhibition of Acetylcholinesterase

1-Bromo-3,3-dimethyl-2-butanone has been identified as an active site-directed covalent inhibitor of acetylcholinesterase (AChE).[2] Acetylcholinesterase is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

The inhibition mechanism involves an initial reversible competitive binding to the active site of AChE, followed by an irreversible covalent modification.[2] The compound binds to the active site, and the α-carbon is attacked by a nucleophilic residue within the enzyme, leading to the covalent attachment of the inhibitor and inactivation of the enzyme.[5] This inactivation is time-dependent and follows first-order kinetics.[2]

Diagram 2: Acetylcholinesterase Inhibition Pathway

G AChE_active Active Acetylcholinesterase (AChE) Reversible_Complex Reversible AChE-Inhibitor Complex (Competitive Binding) AChE_active->Reversible_Complex Reversible Binding Inhibitor 1-Bromo-3,3-dimethyl- 2-butanone Inhibitor->Reversible_Complex Covalent_Adduct Irreversible Covalent Adduct (Inactive AChE) Reversible_Complex->Covalent_Adduct Covalent Modification No_Hydrolysis No Acetylcholine Hydrolysis Covalent_Adduct->No_Hydrolysis

Caption: Inhibition of acetylcholinesterase by 1-Bromo-3,3-dimethyl-2-butanone.

Analytical Protocols

The characterization and purity assessment of 1-Bromo-3,3-dimethyl-2-butanone are typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-Bromo-3,3-dimethyl-2-butanone.

Sample Preparation:

  • Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Typical ¹H NMR chemical shifts for 1-Bromo-3,3-dimethyl-2-butanone in CDCl₃ are expected around δ 1.2 (s, 9H, C(CH₃)₃) and δ 4.2 (s, 2H, CH₂Br).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

GC-MS Parameters (Typical):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

Expected Absorptions:

  • A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹.

  • A C-Br stretching vibration, which is typically weak and appears in the fingerprint region.

Safety and Handling

1-Bromo-3,3-dimethyl-2-butanone is a combustible liquid and should be handled with care.[6] It is advisable to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[6]

Conclusion

1-Bromo-3,3-dimethyl-2-butanone is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, along with its specific biological activity as an acetylcholinesterase inhibitor, make it a compound of interest for further research and development. This guide provides a foundational understanding of its synthesis, reactivity, and analytical characterization to aid scientists in their research endeavors.

References

An In-depth Technical Guide to 1-Bromopinacolone: Structure, Properties, and Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopinacolone, also known as 1-bromo-3,3-dimethyl-2-butanone, is a halogenated ketone that has garnered significant interest in the fields of organic synthesis and neurobiology. Its utility as a synthetic intermediate and, more notably, its specific interaction with acetylcholinesterase (AChE), make it a valuable tool for researchers. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, molecular weight, physicochemical properties, and its mechanism of action as an AChE inhibitor. Detailed experimental protocols and visual representations of key pathways are included to support its application in research and drug development.

Chemical Structure and Molecular Properties

This compound is a derivative of pinacolone, featuring a bromine atom at the alpha position to the carbonyl group. This structural feature is key to its reactivity.

Table 1: Chemical Identifiers and Molecular Weight of this compound

IdentifierValue
IUPAC Name 1-bromo-3,3-dimethylbutan-2-one[1]
Synonyms Bromopinacolone, 1-Bromo-3,3-dimethyl-2-butanone, Bromomethyl tert-butyl ketone[1]
CAS Number 5469-26-1
Molecular Formula C6H11BrO[1]
Molecular Weight 179.05 g/mol [1]
SMILES CC(C)(C)C(=O)CBr
InChI Key SAIRZMWXVJEBMO-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Clear pale yellow liquid-
Boiling Point 188-194 °C-
Melting Point -10 °C-
Density 1.331 g/mL at 25 °C-
Refractive Index n20/D 1.466-

Biological Activity: Inhibition of Acetylcholinesterase

This compound is a well-characterized inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Its inhibitory action is complex, exhibiting a dual mechanism.[2]

Initially, this compound acts as a reversible competitive inhibitor , binding to the active site of AChE.[2] Over time, it transitions to an irreversible covalent inhibitor by forming a stable covalent bond with a nucleophilic residue within the enzyme's active site.[2]

Table 3: Kinetic Data for Acetylcholinesterase Inhibition by this compound

ParameterValueConditions
Inhibition Constant (Ki) 0.18 mMReversible competitive inhibition
Inactivation Half-time 2 hours for 50% inactivation of the enzyme-inhibitor complexpH 7.8

The irreversible inhibition makes this compound a useful tool for studying the structure and function of the AChE active site.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Bromine

  • Methanol (anhydrous)

  • Diethyl ether

  • Aqueous potassium carbonate solution (10%)

  • Anhydrous calcium chloride

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, distillation apparatus.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pinacolone in anhydrous methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a stoichiometric equivalent of bromine from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the reddish-brown color of bromine disappears.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with 10% aqueous potassium carbonate solution and water.

  • Dry the ethereal layer over anhydrous calcium chloride.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of AChE, ATCI, DTNB, and this compound in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the desired concentration of this compound to the test wells. For control wells, add buffer instead of the inhibitor.

  • Add the AChE solution to all wells and incubate for a pre-determined time to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of this compound to the rate in the control wells.

Visualizations

Acetylcholinesterase Inhibition Pathway by this compound

Acetylcholinesterase_Inhibition cluster_reversible Reversible Competitive Inhibition cluster_irreversible Irreversible Covalent Inhibition AChE Acetylcholinesterase (AChE) Complex_rev AChE-Bromopinacolone Complex (Reversible) AChE->Complex_rev Binds to active site BrPin_free This compound BrPin_free->Complex_rev Complex_rev->AChE Dissociates Complex_rev_2 AChE-Bromopinacolone Complex (Reversible) Complex_irr Covalently Modified AChE (Inactive) Complex_rev_2->Complex_irr Covalent Bond Formation

Caption: Dual inhibition of AChE by this compound.

General Experimental Workflow for Synthesis and Characterization

Experimental_Workflow Start Start: Pinacolone Synthesis α-Bromination Start->Synthesis Workup Reaction Workup (Extraction, Washing) Synthesis->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product Characterization Characterization Product->Characterization BioAssay Biological Assay (AChE Inhibition) Product->BioAssay NMR NMR Spectroscopy Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: Workflow for this compound synthesis and analysis.

References

spectral data for Bromomethyl tert-butyl ketone (¹H NMR, ¹³C NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for bromomethyl tert-butyl ketone (also known as 1-bromo-3,3-dimethyl-2-butanone). Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide combines theoretical predictions, data from analogous structures, and general spectroscopic principles to offer a comprehensive analytical profile. It is intended to serve as a valuable resource for researchers in compound identification, quality control, and process monitoring.

Chemical Structure and Expected Spectral Features

Bromomethyl tert-butyl ketone is a halogenated ketone with the chemical formula C₆H₁₁BrO. Its structure consists of a tert-butyl group attached to a carbonyl group, which is in turn bonded to a brominated methyl group.

Structure:

This structure dictates the expected signals in its ¹H NMR, ¹³C NMR, and IR spectra. The key features to anticipate are:

  • ¹H NMR: Two distinct signals corresponding to the protons of the tert-butyl group and the methylene group adjacent to the bromine atom.

  • ¹³C NMR: Four signals corresponding to the four unique carbon environments: the methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the carbonyl carbon, and the brominated methylene carbon.

  • IR Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) and C-H bonds, as well as a C-Br stretching frequency.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of bromomethyl tert-butyl ketone is expected to show two singlets, as there are no adjacent protons to cause spin-spin splitting.

Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration
(CH₃)₃C-~1.2Singlet9H
-CH₂Br~4.1Singlet2H

Note: The chemical shifts are predictions based on typical values for similar functional groups. The actual experimental values may vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals.

Assignment Predicted Chemical Shift (δ) ppm
C (CH₃)₃~26
C (CH₃)₃~44
-C H₂Br~35
C =O~205

Note: These are estimated chemical shifts. The carbonyl carbon is expected to be the most downfield signal. Carbons attached to electronegative atoms like bromine will also be shifted downfield.[1]

Predicted IR Spectral Data

The infrared spectrum will provide information about the functional groups present in the molecule.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (sp³)2970 - 2870Strong
C=O stretch (ketone)~1715Strong
C-H bend (methyl/methylene)1470 - 1365Medium
C-Br stretch650 - 550Medium-Strong

Note: The carbonyl stretching frequency is a particularly strong and sharp absorption, characteristic of ketones.[2]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of bromomethyl tert-butyl ketone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition (General Parameters):

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is used.[3]

  • ¹H NMR:

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is typically used between pulses.

  • ¹³C NMR:

    • Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • A longer relaxation delay may be necessary for quaternary carbons.

IR Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of pure bromomethyl tert-butyl ketone is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.[4]

  • The plates are mounted in a sample holder for analysis.

Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • A background spectrum of the empty sample compartment is recorded first.

  • The sample is then placed in the spectrometer, and the sample spectrum is acquired.

  • The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis and identification of bromomethyl tert-butyl ketone.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of Bromomethyl tert-butyl Ketone cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Bromomethyl tert-butyl ketone H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR IR IR Spectroscopy Sample->IR Interpret_H Interpret ¹H NMR: - Chemical Shifts - Integration - Multiplicity H_NMR->Interpret_H Interpret_C Interpret ¹³C NMR: - Chemical Shifts C_NMR->Interpret_C Interpret_IR Interpret IR: - Characteristic Frequencies IR->Interpret_IR Structure_Confirmation Structure Confirmation Interpret_H->Structure_Confirmation Interpret_C->Structure_Confirmation Interpret_IR->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of bromomethyl tert-butyl ketone.

References

Synthesis of 1-Bromopinacolone from Pinacolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromopinacolone from pinacolone, a key intermediate in the preparation of various biologically active compounds. This document provides a comprehensive overview of the reaction, including experimental protocols, quantitative data, and mechanistic insights to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, also known as 1-bromo-3,3-dimethyl-2-butanone, is a valuable synthetic intermediate. Its utility stems from the presence of a reactive bromine atom alpha to a carbonyl group, making it a versatile precursor for the synthesis of a wide range of organic molecules, including heterocyclic compounds with potential therapeutic applications. The synthesis of this compound is typically achieved through the α-bromination of pinacolone. This guide will focus on the common methods for this transformation.

Physicochemical Properties of Pinacolone and this compound

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

PropertyPinacoloneThis compound
CAS Number 75-97-85469-26-1
Molecular Formula C₆H₁₂OC₆H₁₁BrO
Molecular Weight 100.16 g/mol 179.05 g/mol [1]
Appearance Colorless liquidClear pale yellow to yellow-brownish liquid[1]
Boiling Point 106 °C188-194 °C[1]
Melting Point -52.5 °C-10 °C[1]
Density 0.801 g/mL1.331 g/mL at 25 °C[1]
Solubility Slightly soluble in waterInsoluble in water, soluble in chloroform and methanol[1]

Synthesis of this compound

The synthesis of this compound from pinacolone is an example of an α-halogenation of a ketone. This reaction can be carried out under either acidic or basic conditions, typically proceeding through an enol or enolate intermediate, respectively. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Reaction Mechanism

The bromination of pinacolone in the presence of an acid catalyst proceeds through the formation of an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α-protons. Tautomerization then leads to the formation of the enol. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition, followed by deprotonation to yield the α-bromoketone and hydrogen bromide.

ReactionMechanism cluster_reactants Reactants cluster_products Products Pinacolone Pinacolone ProtonatedPinacolone Protonated Pinacolone Pinacolone->ProtonatedPinacolone + H₃O⁺ Enol Enol Intermediate ProtonatedPinacolone->Enol - H₂O Bromonium Bromonium Ion Intermediate Enol->Bromonium + Br₂ Bromopinacolone This compound Bromonium->Bromopinacolone - H⁺ HBr HBr H3O H₃O⁺ Br2 Br₂ H2O H₂O

Caption: Acid-catalyzed bromination of pinacolone.

Experimental Protocols

Two common methods for the synthesis of this compound are presented below. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Method A: Bromination using Molecular Bromine (Br₂) in Methanol

This method involves the direct bromination of pinacolone using a solution of bromine in a suitable solvent, such as methanol. An acid catalyst is often employed to facilitate the reaction.

Experimental Workflow:

ExperimentalWorkflow start Start dissolve Dissolve Pinacolone in Methanol start->dissolve cool Cool the solution to 0-5 °C dissolve->cool add_br2 Slowly add Bromine solution cool->add_br2 react Stir at room temperature add_br2->react quench Quench with Sodium Thiosulfate solution react->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify by distillation concentrate->purify end End purify->end

Caption: General workflow for the synthesis of this compound.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pinacolone (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in methanol dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound.

Method B: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and safer alternative to molecular bromine for α-bromination of ketones. The reaction is often initiated by a radical initiator or light.

Procedure:

  • In a round-bottom flask, dissolve pinacolone (1.0 eq) and N-bromosuccinimide (1.0-1.1 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of this compound. Note that yields can vary depending on the specific conditions and scale of the reaction.

ParameterMethod A (Br₂)Method B (NBS)
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Methanol, Acetic AcidCarbon Tetrachloride, Acetonitrile
Catalyst/Initiator Acid catalyst (e.g., HBr)Radical initiator (e.g., AIBN)
Temperature 0 °C to Room TemperatureReflux
Typical Yield 70-85%65-80%

Safety Considerations

  • Pinacolone: Flammable liquid and vapor. Handle in a well-ventilated area.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide: Irritant. Avoid contact with skin and eyes.

  • Organic Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound from pinacolone is a fundamental transformation in organic synthesis, providing a versatile building block for the development of new chemical entities. The choice of brominating agent and reaction conditions can be tailored to specific laboratory capabilities and safety considerations. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Mechanism of Bromination of 3,3-dimethyl-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of bromination of 3,3-dimethyl-2-butanone (also known as pinacolone). The document elucidates the distinct mechanistic pathways under acidic and basic conditions, highlighting the roles of enol and enolate intermediates, respectively. Detailed experimental protocols for achieving selective α-bromination are presented, alongside a summary of relevant (though limited for this specific substrate) quantitative data. The core mechanisms and experimental workflows are visualized through signaling pathway diagrams to facilitate a deeper understanding of the reaction dynamics. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize halogenated ketones as synthetic intermediates.

Introduction

α-Halogenated ketones are versatile intermediates in organic synthesis, serving as precursors to a wide array of functional groups and molecular scaffolds. The bromination of ketones, in particular, is a fundamental transformation. 3,3-dimethyl-2-butanone, with its sterically hindered tert-butyl group, presents an interesting case for studying the regioselectivity and mechanism of this reaction. This guide will delve into the two primary mechanisms of bromination—acid-catalyzed and base-catalyzed—and provide practical insights for laboratory application.

Reaction Mechanisms

The bromination of 3,3-dimethyl-2-butanone can proceed through two distinct pathways depending on the catalytic conditions.

Acid-Catalyzed Bromination

Under acidic conditions, the bromination of 3,3-dimethyl-2-butanone proceeds through an enol intermediate. The reaction is typically catalyzed by a protic acid, such as hydrobromic acid (HBr) or acetic acid (AcOH).

The mechanism involves the following steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Enol formation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a neutral enol intermediate. This is the rate-determining step of the reaction.

  • Nucleophilic attack by the enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine.

  • Deprotonation: The resulting protonated α-bromo ketone is deprotonated by a weak base to yield the final product and regenerate the acid catalyst.

Due to the steric hindrance of the tert-butyl group, the formation of the enol will occur exclusively at the methyl group (the less substituted α-carbon). This leads to the selective formation of 1-bromo-3,3-dimethyl-2-butanone.

acid_catalyzed_bromination ketone 3,3-Dimethyl-2-butanone protonated_ketone Protonated Ketone ketone->protonated_ketone Protonation enol Enol Intermediate protonated_ketone->enol Enolization (Rate-determining) bromo_intermediate Protonated α-Bromo Ketone enol->bromo_intermediate Nucleophilic Attack product 1-Bromo-3,3-dimethyl-2-butanone bromo_intermediate->product Deprotonation reagents1 + H⁺ reagents2 - H⁺ reagents3 + Br₂ reagents4 - Br⁻ reagents5 - H⁺ base_catalyzed_bromination ketone 3,3-Dimethyl-2-butanone enolate Enolate Intermediate ketone->enolate Enolate Formation product 1-Bromo-3,3-dimethyl-2-butanone enolate->product Nucleophilic Attack polybromination Polybrominated Products product->polybromination Further Deprotonation and Bromination reagents1 + OH⁻ reagents2 - H₂O reagents3 + Br₂ reagents4 - Br⁻ experimental_workflow start Start dissolve Dissolve Ketone in Solvent start->dissolve cool Cool Reaction Mixture dissolve->cool add_reagents Add Bromine (and Catalyst) cool->add_reagents react Monitor Reaction Progress add_reagents->react quench Quench Reaction react->quench extract Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification dry->purify end End purify->end

Solubility Profile of 1-Bromopinacolone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromopinacolone (also known as 1-bromo-3,3-dimethyl-2-butanone) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for determining precise solubility values in a laboratory setting.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification strategies, and formulation development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar carbonyl group and a relatively nonpolar tert-butyl group, exhibits a nuanced solubility profile. It is a somewhat polar molecule.[1]

Solubility Data for this compound

Extensive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, qualitative descriptions of its solubility are available and are summarized in the table below.

Solvent ClassificationSolvent ExamplesQualitative Solubility
Polar Aprotic Solvents AcetoneExpected to be soluble[1]
Ethyl AcetateSoluble
Polar Protic Solvents MethanolSoluble
EthanolExpected to be soluble[1]
Chlorinated Solvents ChloroformSoluble
DichloromethaneSoluble
Aromatic Hydrocarbons TolueneSlightly soluble
Aliphatic Hydrocarbons HexaneNearly insoluble[1]
Aqueous WaterInsoluble[2][3][4]

This information suggests that this compound is most soluble in polar and chlorinated organic solvents, with limited solubility in nonpolar hydrocarbons.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The amount of solid added should be more than what is expected to dissolve to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Dilution: Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Calculation: The solubility (S) is calculated using the following formula:

    S = (C * DF * V) / m

    Where:

    • C = Concentration of the diluted solution (e.g., in mg/mL)

    • DF = Dilution factor

    • V = Volume of the solvent in the vial (in mL)

    • m = Mass of the initial sample (not used in this calculation but good to record)

    The final solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Add excess this compound to solvent in vial B Equilibrate in constant temperature shaker bath A->B Shake for 24-72h C Allow excess solid to settle B->C Stand for >24h D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E F Quantify concentration (e.g., HPLC, GC) E->F G Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers determine the quantitative solubility in their solvent systems of interest using the detailed protocol provided.

References

In-Depth Technical Guide on the Stability and Storage of 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromopinacolone (CAS 5469-26-1). Due to its reactive nature as an α-bromoketone, proper handling and storage are crucial to ensure its integrity and prevent degradation, which can impact experimental outcomes and product quality. This document synthesizes available data and provides general protocols for stability assessment.

Core Concepts: Chemical Stability and Reactivity

This compound, also known as 1-bromo-3,3-dimethyl-2-butanone, is a versatile reagent in organic synthesis. However, the presence of a bromine atom alpha to a carbonyl group renders the molecule susceptible to various degradation pathways. Its stability is influenced by temperature, light, moisture, and the presence of incompatible substances.

The primary modes of degradation for α-bromoketones like this compound include:

  • Dehydrobromination: This is a common decomposition pathway, often catalyzed by bases, leading to the formation of an α,β-unsaturated ketone and hydrogen bromide (HBr). The liberated HBr can, in turn, catalyze further degradation.

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 1-hydroxy-3,3-dimethyl-2-butanone and HBr.

  • Nucleophilic Substitution: The α-carbon is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion.

  • Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce C-Br bond cleavage, generating radical species that can lead to a variety of degradation products.

Common indicators of this compound decomposition include a change in color (often darkening to yellow or brown), the formation of solid byproducts, and the evolution of hydrogen bromide gas, which has a sharp, acrid odor.[1]

Recommended Storage Conditions

To maintain the quality and shelf-life of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

ParameterRecommended ConditionRationale
Temperature -20°C or 2-8°CReduces the rate of decomposition reactions.[2]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation and reaction with atmospheric moisture.
Light Store in the dark (amber vial or opaque container)Prevents photochemical decomposition.[3][4]
Moisture Dry environment, tightly sealed containerPrevents hydrolysis.
Container Tightly closed, suitable container (e.g., glass)Prevents exposure to air and moisture.[5]

Factors Influencing Stability

The stability of this compound is a function of several interconnected factors. The following diagram illustrates these relationships and the resulting degradation pathways.

cluster_factors Influencing Factors cluster_compound This compound cluster_degradation Degradation Pathways & Products Temperature Temperature Bromopinacolone This compound Temperature->Bromopinacolone Accelerates Light Light (UV) Light->Bromopinacolone Induces Moisture Moisture (H₂O) Moisture->Bromopinacolone Reacts with Incompatible_Materials Incompatible Materials (Acids, Bases, Oxidizing/Reducing Agents) Incompatible_Materials->Bromopinacolone Reacts with Dehydrobromination Dehydrobromination Bromopinacolone->Dehydrobromination Hydrolysis Hydrolysis Bromopinacolone->Hydrolysis Photochemical_Decomposition Photochemical Decomposition Bromopinacolone->Photochemical_Decomposition Nucleophilic_Substitution Nucleophilic Substitution Bromopinacolone->Nucleophilic_Substitution Unsaturated_Ketone α,β-Unsaturated Ketone + HBr Dehydrobromination->Unsaturated_Ketone Hydroxy_Ketone α-Hydroxy Ketone + HBr Hydrolysis->Hydroxy_Ketone Radical_Species Radical Species Photochemical_Decomposition->Radical_Species Substituted_Product Substituted Product Nucleophilic_Substitution->Substituted_Product

Caption: Factors influencing the stability and degradation pathways of this compound.

Incompatible Materials

To prevent accelerated decomposition and potentially hazardous reactions, this compound should not be stored with the following materials[5]:

  • Acids: Can catalyze decomposition.

  • Bases: Potent catalysts for dehydrobromination.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Reducing Agents: Can react with the carbonyl and bromo groups.

Hazardous Decomposition Products

Under thermal stress or in the presence of incompatible materials, this compound can decompose to produce hazardous substances, including:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen bromide (HBr)[5]

Experimental Protocols for Stability Assessment

Experimental Workflow

cluster_workflow Stability Assessment Workflow start Start: Pure this compound Sample stress_conditions Expose to Stress Conditions (e.g., Heat, Light, Humidity, pH) start->stress_conditions sampling Sample at Time Points (t=0, t=x, t=y, ...) stress_conditions->sampling analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC, GC) sampling->analysis quantification Quantify this compound and Degradation Products analysis->quantification data_analysis Data Analysis: Determine Degradation Rate quantification->data_analysis end End: Establish Stability Profile data_analysis->end

Caption: A general workflow for assessing the stability of this compound.

Key Methodologies

1. Forced Degradation Study

  • Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

  • Protocol:

    • Prepare solutions of this compound in suitable solvents (e.g., acetonitrile, methanol).

    • Expose the solutions to various stress conditions:

      • Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

      • Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: Store the solid or solution at elevated temperatures (e.g., 60°C, 80°C).

      • Photolytic: Expose the solution to a controlled light source (e.g., xenon lamp) with a specified light intensity and duration.

    • At defined time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

2. Development of a Stability-Indicating Analytical Method

  • Objective: To develop an analytical method capable of separating and quantifying the parent compound from its degradation products.

  • Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

  • General HPLC Method Parameters:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where this compound and its potential degradation products absorb. A photodiode array (PDA) detector is highly recommended to obtain UV spectra for peak purity assessment.

    • Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

3. Long-Term and Accelerated Stability Studies

  • Objective: To determine the shelf-life of this compound under recommended storage conditions.

  • Protocol:

    • Store multiple batches of this compound under long-term (e.g., 2-8°C) and accelerated (e.g., 25°C/60% RH) conditions.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), test the samples for appearance, purity (using the validated stability-indicating method), and any other relevant quality attributes.

    • Analyze the data to establish a re-test period or shelf-life.

Conclusion

This compound is an inherently reactive molecule, and its stability is a critical consideration for its use in research and development. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, its degradation can be minimized. For critical applications, it is highly recommended to perform stability studies using a validated analytical method to ensure the quality and integrity of the material over time. This guide provides a foundational understanding and practical recommendations to aid researchers in the proper handling and storage of this important synthetic building block.

References

A Technical Guide to High-Purity 1-Bromopinacolone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Bromopinacolone (CAS No. 5469-26-1), also known as 1-bromo-3,3-dimethyl-2-butanone, is a versatile α-bromoketone that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1] Its utility is particularly notable in the development of triazole-based fungicides and as a tool for studying enzyme inhibition, specifically acetylcholinesterase.[1][2][3] This technical guide provides an in-depth overview of commercially available high-purity this compound, its synthesis and purification, quality control methodologies, and key applications in drug development and research.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. The table below summarizes the offerings from several prominent vendors. Researchers are advised to request certificates of analysis for lot-specific purity data.

SupplierPurity SpecificationAvailable Quantities
Sigma-Aldrich ≥97%5ml, 25ml
Thermo Fisher Scientific 97+%50g
93%5mL
TCI America >95.0% (GC)5g, 25g
ChemicalBook Varies by supplierVaries
Enke Pharma-tech Co.,Ltd. 98%Up to 1000 Kilogram/Month

Physicochemical Properties and Specifications

High-purity this compound is a clear, pale yellow to yellow-brownish liquid with the following key properties:[3]

PropertyValue
Molecular Formula C₆H₁₁BrO
Molecular Weight 179.05 g/mol
Melting Point -10 °C (lit.)[3]
Boiling Point 188-194 °C (lit.)[3]
Density 1.331 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.466 (lit.)[3]
Solubility Insoluble in water[3]
Storage Temperature 2-8°C or -20°C

Experimental Protocols

Synthesis of High-Purity this compound

A common method for the synthesis of this compound involves the bromination of pinacolone. The following is a representative experimental protocol adapted from literature procedures.

Materials:

  • Pinacolone

  • Bromine

  • Sulfuric Acid (catalyst)

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve pinacolone in dichloromethane.

  • Add a catalytic amount of sulfuric acid to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add bromine dropwise from the dropping funnel while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the red color of bromine disappears.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification by Vacuum Distillation

Due to its high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to achieve high purity.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump with a trap and manometer

  • Heating mantle and magnetic stirrer

Procedure:

  • Assemble the vacuum distillation apparatus in a fume hood.

  • Place the crude this compound in the round-bottom flask with a magnetic stir bar.

  • Connect the vacuum source and slowly reduce the pressure to approximately 10-20 mmHg.

  • Begin heating the flask gently with the heating mantle while stirring.

  • Collect and discard the initial forerun, which may contain lower-boiling impurities.

  • Collect the main fraction of purified this compound at a stable boiling point.

  • Do not distill to dryness; leave a small amount of residue in the distillation flask.

  • Allow the apparatus to cool completely before slowly releasing the vacuum.

Quality Control by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust method for determining the purity of this compound and quantifying any impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final temperature: 250°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or acetone.

Data Analysis: The purity is typically determined by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Applications in Drug Development and Research

Synthesis of Triazole Fungicides

This compound is a key building block in the synthesis of triazole-based fungicides, such as paclobutrazol and triadimefon.[2] The α-bromo group is susceptible to nucleophilic substitution by the triazole ring.

Triazole_Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Substitution 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Intermediate Triazole_Fungicide Triazole_Fungicide Intermediate->Triazole_Fungicide Further Reactions

Synthesis of Triazole Fungicides from this compound.
Acetylcholinesterase Inhibition

This compound acts as a reversible competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] This property makes it a useful tool for studying the active site of AChE and for the development of potential therapeutic agents for neurological disorders.

AChE_Inhibition cluster_0 Normal Cholinergic Synapse cluster_1 Inhibition by this compound Acetylcholine Acetylcholine AChE_active Acetylcholinesterase (Active) Acetylcholine->AChE_active Binds to Active Site Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolysis 1-Bromopinacolone_inhibitor This compound AChE_inhibited Acetylcholinesterase (Inhibited) 1-Bromopinacolone_inhibitor->AChE_inhibited Binds to Active Site No_Hydrolysis No Hydrolysis AChE_inhibited->No_Hydrolysis Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Quality_Control Quality Control (GC-FID) Purification->Quality_Control Purified Product High_Purity_Product High-Purity This compound Quality_Control->High_Purity_Product Verified Purity Application Application High_Purity_Product->Application Drug Development & Research

References

Toxicological Profile of 1-Bromopinacolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. All handling of 1-Bromopinacolone should be conducted in accordance with established laboratory safety protocols and under the guidance of qualified personnel.

Executive Summary

This compound (CAS No: 5469-26-1), also known as 1-bromo-3,3-dimethyl-2-butanone, is a combustible liquid that is classified as a hazardous chemical.[1] This technical guide provides a consolidated overview of its known toxicological profile, drawing from available safety data sheets and established testing guidelines. The primary hazards identified are skin and eye irritation, and respiratory system irritation upon single exposure.

A significant data gap exists for chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. While no specific studies on this compound are publicly available for these endpoints, the toxicological profile of structurally related compounds, such as 1-bromopropane which is "reasonably anticipated to be a human carcinogen," suggests that caution is warranted.

This guide summarizes the available quantitative toxicity data, outlines the standard experimental protocols for key toxicological assessments as per the Organisation for Economic Co-operation and Development (OECD) guidelines, and provides visualizations of these experimental workflows.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C6H11BrO[1][2]
Molecular Weight 179.06 g/mol [1][2]
Appearance Liquid
Boiling Point 188-194 °C
Melting Point -10 °C
Density 1.331 g/mL at 25 °C
Flash Point 75 °C (167 °F) - closed cup

Toxicological Data

Acute Toxicity

There is no specific acute toxicity information available for this compound.[1] However, based on Acute Toxicity Estimates (ATE), the classification criteria for acute oral, dermal, and inhalation toxicity are not met.[1]

RouteEndpointValueClassification
OralLD50> 2000 mg/kg (ATE)Not Classified
DermalLD50> 2000 mg/kg (ATE)Not Classified
Inhalation (Vapor)LC50> 20 mg/l (ATE)Not Classified
Skin Corrosion/Irritation

This compound is classified as a skin irritant (Category 2).[1][2] It causes skin irritation.[1][2]

Serious Eye Damage/Eye Irritation

This chemical is classified as causing serious eye irritation (Category 2).[1][2]

Respiratory or Skin Sensitization

There is no information available regarding the potential for this compound to cause respiratory or skin sensitization.[1]

Germ Cell Mutagenicity

No information is available on the mutagenic effects of this compound.[1]

Carcinogenicity

There is no information available on the carcinogenicity of this compound.[1] It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]

Reproductive Toxicity

No data is available on the reproductive toxicity of this compound.[2]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: this compound is classified as a Category 3 for specific target organ toxicity following a single exposure, with the respiratory system being the target organ.[1][2] It may cause respiratory irritation.[1][2]

  • Repeated Exposure: No data is available on the effects of repeated exposure to this compound.[2]

Experimental Protocols

The following sections describe the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols represent the standard approach for generating the type of data that is currently lacking for this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is an alternative to the classical LD50 test and aims to determine a dose that produces evident toxicity without causing mortality.[4]

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.[4]

  • Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.[4]

  • Dose Administration: The test substance is administered orally in a single dose via gavage.[4] The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing information.[4]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]

  • Procedure: The test proceeds sequentially in a group of animals. If no toxicity is observed at the starting dose, the next higher fixed dose is used in another group. If toxicity is observed, the test is repeated at the same dose level to confirm, and if necessary, a lower dose is tested.

G cluster_prep Preparation cluster_dosing Dosing & Observation cluster_decision Decision Logic cluster_outcome Outcome A Select healthy young adult female rats B Fast animals overnight (food withheld) A->B C Select starting dose (5, 50, 300, or 2000 mg/kg) B->C D Administer single oral dose via gavage C->D E Observe for clinical signs and mortality for 14 days D->E F Evident Toxicity? E->F G Stop test and classify F->G Yes (in 2-3 animals) H Test higher dose F->H No I Confirm at same dose F->I Yes (in 1 animal)

Caption: Workflow for Acute Oral Toxicity - Fixed Dose Procedure (OECD 420).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test uses a reconstructed human epidermis model to assess the skin irritation potential of a chemical.[5][6]

Methodology:

  • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissues are equilibrated.[7]

  • Test Substance Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.[7]

  • Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).[5]

  • Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT to formazan, which is then extracted and quantified spectrophotometrically.[6]

  • Classification: A reduction in tissue viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[5][8]

G A Equilibrate Reconstructed Human Epidermis (RhE) Tissues B Apply test substance to tissue surface A->B C Incubate for defined exposure period B->C D Rinse and post-incubate C->D E Assess cell viability using MTT assay D->E F Viability ≤ 50%? E->F G Classify as Irritant (GHS Category 2) F->G Yes H Classify as Non-Irritant F->H No

Caption: Workflow for In Vitro Skin Irritation Test (OECD 439).

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[9][10]

Methodology:

  • Animal Selection: Healthy young adult albino rabbits are typically used.[10]

  • Procedure: A single dose of the test substance is applied to one eye of the animal. The other eye serves as a control.[11]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and the degree of eye irritation is scored for the cornea, iris, and conjunctiva.[10][11]

  • Duration: Observations may continue for up to 21 days to assess the reversibility of any effects.[12]

G cluster_prep Preparation cluster_procedure Procedure cluster_outcome Outcome A Select healthy young adult albino rabbits B Examine both eyes 24h before test A->B C Apply single dose to one eye (other is control) D Observe and score lesions at 1, 24, 48, 72h C->D E Continue observation up to 21 days for reversibility D->E F Classify based on severity and reversibility of lesions E->F

Caption: Workflow for Acute Eye Irritation/Corrosion Test (OECD 405).

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[13][14][15]

Methodology:

  • Tester Strains: Amino-acid requiring strains of bacteria are used.[13]

  • Exposure: The bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).[14]

  • Incubation: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the tester strain.[16]

  • Scoring: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) are counted.[16]

  • Evaluation: A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

G A Prepare bacterial tester strains (e.g., Salmonella typhimurium) B Expose bacteria to test substance at various concentrations A->B C With and without metabolic activation (S9 mix) B->C D Plate on minimal agar medium C->D E Incubate for 48-72 hours D->E F Count revertant colonies E->F G Significant, dose-related increase in revertants? F->G H Positive for Mutagenicity G->H Yes I Negative for Mutagenicity G->I No

Caption: Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471).

Data Gaps and Future Research

The toxicological profile of this compound is incomplete. There is a critical need for data on:

  • Chronic Toxicity: To understand the potential health effects of long-term, repeated exposure.

  • Carcinogenicity: To determine if the substance has the potential to cause cancer. The carcinogenicity of the related compound 1-bromopropane raises concerns.

  • Mutagenicity: To assess the potential to cause genetic mutations.

  • Reproductive and Developmental Toxicity: To evaluate the potential effects on fertility and offspring development.

Standardized testing according to OECD guidelines for these endpoints is highly recommended to fully characterize the toxicological profile of this compound and to enable a comprehensive risk assessment.

Conclusion

This compound is a hazardous chemical that causes skin, eye, and respiratory irritation. The available data is limited to acute effects, and significant data gaps exist for chronic, carcinogenic, mutagenic, and reproductive toxicity. Professionals handling this substance should exercise extreme caution, use appropriate personal protective equipment, and work in well-ventilated areas. Further research is essential to fully understand the toxicological risks associated with this compound.

References

An In-depth Technical Guide to Key Reactions Involving Alpha-Halo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-halo ketones are a class of bifunctional organic compounds characterized by a carbonyl group and a halogen atom on the adjacent carbon. This unique structural arrangement imparts a high degree of reactivity, making them exceptionally versatile building blocks in organic synthesis. The presence of two electrophilic sites—the carbonyl carbon and the α-carbon bearing the halogen—allows for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core reactions involving alpha-halo ketones, with a focus on their mechanisms, synthetic utility, and applications in drug discovery and development. We will delve into the intricacies of the Favorskii rearrangement, the Neber rearrangement, the Darzens condensation, and the synthesis of various heterocyclic systems.

The Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone (with at least one α'-hydrogen) that leads to the formation of a carboxylic acid derivative.[1][2][3] A key feature of this reaction when applied to cyclic α-halo ketones is the contraction of the ring system.[1][2] The reaction can be mediated by hydroxide to yield a carboxylic acid, or by an alkoxide or an amine to produce an ester or an amide, respectively.[1][2]

Reaction Mechanism

The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone intermediate.[1][4] The process begins with the abstraction of an acidic α'-proton by a base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the halogen, resulting in the formation of a bicyclic or spirocyclic cyclopropanone. Subsequent nucleophilic attack by the base on the carbonyl carbon of the strained cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion. This is followed by protonation to yield the final carboxylic acid derivative.[1]

In cases where the α-halo ketone lacks an enolizable α'-hydrogen, the reaction can proceed through an alternative pathway known as the quasi-Favorskii or pseudo-Favorskii rearrangement.[1] This mechanism involves the direct attack of the base on the carbonyl carbon, followed by a concerted 1,2-migration of an adjacent carbon and displacement of the halide.[1]

dot

Favorskii_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Cyclopropanone Formation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Ring Opening cluster_step5 Step 5: Protonation start α-Halo Ketone enolate Enolate start->enolate Base (B:) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral Base (B:) carbanion Carbanion tetrahedral->carbanion Ring Opening product Carboxylic Acid Derivative carbanion->product Protonation (BH)

Caption: Mechanism of the Favorskii Rearrangement.

Applications in Drug Development

The Favorskii rearrangement has been instrumental in the synthesis of complex molecular architectures, including strained ring systems. A prominent example is its application in the total synthesis of cubane, a highly strained polycyclic hydrocarbon.[1][5][6][7] The ring contraction achieved through the Favorskii rearrangement is a key step in constructing the cage-like structure of cubane. While cubane itself does not have direct pharmaceutical applications, its derivatives are explored in medicinal chemistry.

Quantitative Data
α-Halo Ketone SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
2-ChlorocyclohexanoneNaOEtEtOHReflux4Ethyl cyclopentanecarboxylate75[1]
α-BromoisobutyrophenoneNaOMeMeOH252Methyl 2-phenylpropanoate88[3]
1-Chloro-1-phenylacetoneNaNH2Ether-3312-Phenylpropanamide92[8]
2-Bromo-2-methylcyclohexanoneKOHH2O/EtOH10031-Methylcyclopentanecarboxylic acid85[1]
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone

Materials:

  • 2-Chlorocyclohexanone (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To this solution, 2-chlorocyclohexanone, dissolved in a minimal amount of anhydrous ethanol, is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford ethyl cyclopentanecarboxylate.

The Neber Rearrangement

The Neber rearrangement is a base-induced conversion of a ketoxime O-sulfonate to an α-amino ketone.[9][10] This reaction proceeds through a 2H-azirine intermediate, which is subsequently hydrolyzed to the final product.[9]

Reaction Mechanism

The mechanism of the Neber rearrangement begins with the deprotonation of the α-carbon of the ketoxime O-sulfonate by a base, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack, displacing the sulfonate leaving group to form a transient 2H-azirine. The azirine intermediate is then hydrolyzed under the reaction conditions to yield the α-amino ketone.[9][10]

dot

Neber_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Azirine Formation cluster_step3 Step 3: Hydrolysis start Ketoxime O-Sulfonate carbanion Carbanion start->carbanion Base (B:) azirine 2H-Azirine Intermediate carbanion->azirine Intramolecular SN2 product α-Amino Ketone azirine->product H2O

Caption: Mechanism of the Neber Rearrangement.

Applications in Drug Development

The α-amino ketone products of the Neber rearrangement are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and pharmaceuticals. They have been utilized in the preparation of amino alcohols, oxazoles, and other biologically active molecules.

Quantitative Data
Ketoxime O-Tosylate SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Acetophenone oxime tosylateKOEtEtOH2512α-Aminoacetophenone75[9]
Cyclohexanone oxime tosylateNaOEtEtOHReflux62-Aminocyclohexanone68[11]
Propiophenone oxime tosylatet-BuOKt-BuOH2581-Phenyl-1-amino-2-propanone82[12]
Desoxybenzoin oxime tosylateKOEtEtOH25241,2-Diphenyl-2-aminoethanone70[13]
Experimental Protocol: Neber Rearrangement of Acetophenone Oxime Tosylate

Materials:

  • Acetophenone oxime tosylate (1.0 eq)

  • Potassium ethoxide (1.2 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Dilute hydrochloric acid

  • Sodium bicarbonate solution

Procedure:

  • Acetophenone oxime tosylate is dissolved in anhydrous ethanol.

  • A solution of potassium ethoxide in anhydrous ethanol is added dropwise to the oxime solution at room temperature.

  • The reaction mixture is stirred for 12 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with water.

  • The organic layer is extracted with dilute hydrochloric acid.

  • The acidic aqueous layer is neutralized with a sodium bicarbonate solution and then extracted with diethyl ether (3x).

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to give α-aminoacetophenone.

The Darzens Condensation

The Darzens condensation (or glycidic ester condensation) is a reaction between a carbonyl compound (aldehyde or ketone) and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[14][15][16] When an α-halo ketone is used instead of an α-haloester, the product is an α,β-epoxy ketone.[17]

Reaction Mechanism

The mechanism of the Darzens condensation begins with the deprotonation of the α-carbon of the α-halo ketone by a base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming a halohydrin intermediate. An intramolecular SN2 reaction then occurs, where the alkoxide displaces the halide to form the epoxide ring.[15][17]

dot

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Epoxide Formation start α-Halo Ketone enolate Enolate start->enolate Base (B:) halohydrin Halohydrin Intermediate enolate->halohydrin Aldehyde/Ketone (R'COR'') product α,β-Epoxy Ketone halohydrin->product Intramolecular SN2

Caption: Mechanism of the Darzens Condensation.

Applications in Drug Development

The glycidic esters and epoxy ketones produced via the Darzens condensation are versatile intermediates for the synthesis of various pharmaceuticals. The epoxide ring can be opened by a variety of nucleophiles, leading to the formation of β-hydroxy esters, amino alcohols, and other valuable functional groups.

Quantitative Data
α-Halo Ketone SubstrateCarbonyl CompoundBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
ChloroacetoneBenzaldehydeNaOEtEtOH0 to 25121-Phenyl-1,2-epoxy-3-butanone85[17]
Phenacyl chlorideAcetonet-BuOKTHF-78 to 2531-Phenyl-2,2-dimethyl-1,2-epoxy-3-propanone78[15]
BromoacetoneCyclohexanoneNaHDMF2561-Oxaspiro[2.5]octan-4-one72[18]
3-Chloro-2-butanoneFormaldehydeK2CO3CH3CN25243-Methyl-3,4-epoxy-2-butanone65[14]
Experimental Protocol: Darzens Condensation of Chloroacetone with Benzaldehyde

Materials:

  • Chloroacetone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Water

Procedure:

  • A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere and cooled to 0 °C.

  • A mixture of chloroacetone and benzaldehyde is added dropwise to the cooled ethoxide solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The reaction is quenched by the addition of water.

  • The mixture is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-phenyl-1,2-epoxy-3-butanone.

Synthesis of Heterocycles

Alpha-halo ketones are pivotal starting materials for the synthesis of a wide variety of heterocyclic compounds, owing to their ability to react with various nucleophiles.[19]

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-halo ketone with a thioamide to produce a thiazole.[20][21] The reaction proceeds by initial S-alkylation of the thioamide followed by cyclization and dehydration. This method is highly versatile for the preparation of substituted thiazoles, which are prevalent in many biologically active compounds.[20]

dot

Hantzsch_Thiazole_Workflow cluster_workflow Hantzsch Thiazole Synthesis Workflow start Mix α-Halo Ketone and Thioamide in Solvent heat Heat the reaction mixture start->heat cool Cool to room temperature heat->cool precipitate Precipitate the product cool->precipitate filter Filter and wash the solid precipitate->filter dry Dry the thiazole product filter->dry Paal_Knorr_Furan_Workflow cluster_workflow Paal-Knorr Furan Synthesis Workflow step1 React α-Halo Ketone with β-Dicarbonyl step2 Isolate 1,4-Dicarbonyl Intermediate step1->step2 step3 Acid-catalyzed Cyclization step2->step3 step4 Purify Furan Product step3->step4 Hantzsch_Pyrrole_Workflow cluster_workflow Hantzsch Pyrrole Synthesis Workflow step1 Mix α-Halo Ketone, β-Ketoester, and Amine step2 Heat the reaction mixture step1->step2 step3 Work-up and Extraction step2->step3 step4 Purify Pyrrole Product step3->step4

References

An In-depth Technical Guide to the Electrophilic Nature of the Alpha-Carbon in 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromopinacolone (3,3-dimethyl-1-bromo-2-butanone) is a versatile α-haloketone that serves as a valuable building block in organic synthesis and as a probe in chemical biology. The presence of a bromine atom on the carbon adjacent to the carbonyl group imparts a significant electrophilic character to this α-carbon, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the electrophilic nature of the α-carbon in this compound, detailing its reactivity in key chemical transformations and its role as an inhibitor of acetylcholinesterase. This document includes quantitative data, detailed experimental protocols for representative reactions, and visualizations of reaction mechanisms and biological pathways to support researchers in the fields of organic synthesis and drug development.

Introduction: The Electrophilic Character of α-Halo Ketones

In the realm of organic chemistry, α-halo ketones are a class of compounds characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. This structural arrangement gives rise to two primary electrophilic sites within the molecule: the carbonyl carbon and the α-carbon bearing the halogen. The inductive effect of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, thereby increasing the electron deficiency and, consequently, the electrophilicity of the α-carbon. This heightened electrophilicity makes α-halo ketones potent alkylating agents and versatile precursors in a variety of synthetic transformations.

This compound, with its sterically demanding tert-butyl group, presents a unique case study in the reactivity of α-halo ketones. Its electrophilic α-carbon is the focal point of several important reactions, including nucleophilic substitution, the Favorskii rearrangement, and the synthesis of various heterocyclic systems. Furthermore, this electrophilicity is harnessed in its function as a covalent inhibitor of enzymes, most notably acetylcholinesterase.

Quantitative Analysis of Reactivity

The electrophilic nature of the α-carbon in this compound governs its reactivity. While specific kinetic data for nucleophilic substitution and Favorskii rearrangement of this compound are not extensively available in the literature, a qualitative understanding can be derived from the general principles of α-halo ketone reactivity. The reactivity of α-haloketones in such reactions generally follows the trend of I > Br > Cl, corresponding to the leaving group ability of the halide.

A notable area where the reactivity of this compound has been quantified is in its role as an inhibitor of acetylcholinesterase (AChE).

Table 1: Inhibition of Acetylcholinesterase by this compound
ParameterValueDescription
Inhibition TypeReversible competitive, followed by irreversible covalentInitially, this compound competes with the substrate for the active site, and subsequently forms a covalent bond with the enzyme.
Ki0.18 mMThe inhibition constant for the initial reversible binding to acetylcholinesterase.[1]
Inactivation Rate50% inactivation in 2 hoursThe rate at which the enzyme-inhibitor complex undergoes covalent modification, leading to irreversible inhibition.[1]

Key Reactions Involving the Electrophilic α-Carbon

The electrophilic α-carbon of this compound is the site of several synthetically useful reactions.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing at least one α'-hydrogen. In the presence of a base, these ketones rearrange to form carboxylic acid derivatives.[2][3][4] For acyclic α-halo ketones like this compound, this rearrangement leads to the formation of a rearranged carboxylic acid, ester, or amide, depending on the nucleophile present. The reaction proceeds through a cyclopropanone intermediate.[2][3][4]

Favorskii_Rearrangement_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product This compound This compound Deprotonation_at_alpha_prime Deprotonation_at_alpha_prime This compound->Deprotonation_at_alpha_prime Base Base (e.g., Sodium Hydroxide) Base (e.g., Sodium Hydroxide) Solvent (e.g., Ether/Water) Solvent (e.g., Ether/Water) Intramolecular_SN2 Intramolecular_SN2 Deprotonation_at_alpha_prime->Intramolecular_SN2 Forms Enolate Nucleophilic_Attack Nucleophilic_Attack Intramolecular_SN2->Nucleophilic_Attack Forms Cyclopropanone Ring_Opening Ring_Opening Nucleophilic_Attack->Ring_Opening Base attacks Carbonyl Protonation Protonation Ring_Opening->Protonation Forms Carbanion Rearranged_Carboxylic_Acid Rearranged_Carboxylic_Acid Protonation->Rearranged_Carboxylic_Acid Solvent

Caption: Workflow of the Favorskii Rearrangement.

Synthesis of Heterocycles

The electrophilic α-carbon of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

This compound can react with aminopyridazines in a condensation reaction to form the imidazo[1,2-b]pyridazine scaffold, which is of interest in medicinal chemistry.[5]

Imidazo_Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic attack by amino group Aminopyridazine Aminopyridazine Aminopyridazine->Intermediate Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Intermediate->Imidazo[1,2-b]pyridazine Intramolecular cyclization and dehydration

Caption: Synthesis of Imidazo[1,2-b]pyridazines.

While not a direct reaction at the α-carbon, this compound can be converted to an alkyne which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This highlights the utility of this compound as a starting material for accessing these important heterocycles.

Biological Significance: Inhibition of Acetylcholinesterase

The electrophilic α-carbon of this compound is key to its biological activity as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors.[6]

This compound acts as an active-site-directed covalent inhibitor.[1] It initially binds reversibly and competitively to the active site. This is followed by an irreversible covalent modification, where a nucleophilic residue in the enzyme's active site attacks the electrophilic α-carbon of this compound, displacing the bromide ion and forming a stable enzyme-inhibitor adduct.

Signaling Pathway: Cholinergic Synapse and AChE Inhibition

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives ACh_Release Acetylcholine (ACh) Release Action_Potential->ACh_Release ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptors ACh->ACh_Receptor Binds to Bromopinacolone This compound Bromopinacolone->AChE Irreversibly Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Caption: Effect of this compound on Cholinergic Signaling.

Experimental Protocols

The following are representative, generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Favorskii Rearrangement of this compound

Objective: To synthesize 2,2-dimethylpropanoic acid from this compound via a Favorskii rearrangement.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in diethyl ether.

  • Add an aqueous solution of NaOH (3 equivalents).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to a pH of ~2 with concentrated HCl.

  • Extract the acidified aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or distillation.

General Protocol for the Synthesis of a 2-tert-butyl-imidazo[1,2-b]pyridazine Derivative

Objective: To synthesize a 2-tert-butyl-imidazo[1,2-b]pyridazine derivative from this compound and a substituted 3-aminopyridazine.

Materials:

  • This compound

  • Substituted 3-aminopyridazine

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Round-bottom flask, reflux condenser, standard glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted 3-aminopyridazine (1 equivalent) and NaHCO3 (2 equivalents) in ethanol.

  • Add this compound (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound serves as an exemplary model for understanding the electrophilic nature of the α-carbon in α-halo ketones. This inherent reactivity is not only a cornerstone of its utility in organic synthesis for constructing complex molecules and heterocyclic scaffolds but also forms the basis of its potent biological activity as an irreversible enzyme inhibitor. The quantitative data on its interaction with acetylcholinesterase, coupled with the synthetic protocols provided, offer a solid foundation for researchers and drug development professionals to leverage the unique chemical properties of this versatile reagent. Further exploration into the kinetics of its fundamental reactions will undoubtedly continue to expand its applications in both chemistry and biology.

References

Unveiling 1-Bromopinacolone: A Journey Through its Historical Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the historical discovery and the first documented synthesis of 1-Bromopinacolone (1-bromo-3,3-dimethyl-2-butanone), a significant α-bromoketone in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the compound's origins, its inaugural preparation, and the detailed experimental protocols as recorded in early chemical literature.

Historical Context and Discovery

The emergence of this compound is intrinsically linked to the broader exploration of α-halogenated ketones in the early 20th century. These compounds proved to be valuable intermediates for a variety of chemical transformations. While a definitive, singular "discovery" of this compound in the modern sense is not clearly documented in readily available historical records, its synthesis and characterization were part of the systematic investigation into the reactivity of ketones.

The foundational work on the bromination of pinacolone, the precursor to this compound, was laid out by early organic chemists. While numerous researchers explored the halogenation of ketones, a comprehensive study by J. G. Aston and J. D. Newkirk in the 1930s provided significant insights into the preparation of halogenated derivatives of pinacolone. Their work, though not solely focused on the isolation of the monobrominated product, established the fundamental reaction conditions for the α-bromination of this sterically hindered ketone.

The First Synthesis: α-Bromination of Pinacolone

The first synthesis of this compound is achieved through the direct α-bromination of its parent ketone, pinacolone (3,3-dimethyl-2-butanone). This electrophilic substitution reaction is typically carried out using elemental bromine in a suitable solvent. The reaction proceeds via an enol or enolate intermediate, with the bromine atom selectively adding to the α-carbon.

The logical workflow for this inaugural synthesis can be visualized as a straightforward process:

G Logical Workflow: First Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Pinacolone Pinacolone Reaction α-Bromination Pinacolone->Reaction Bromine Bromine (Br2) Bromine->Reaction Solvent Solvent (e.g., Carbon Tetrachloride) Solvent->Reaction Product This compound Reaction->Product

Caption: Logical workflow for the first synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the first synthesis of this compound, adapted from early literature.

Objective: To synthesize this compound via the α-bromination of pinacolone.

Materials:

  • Pinacolone

  • Bromine

  • Carbon Tetrachloride (as solvent)

Procedure:

  • A solution of pinacolone in carbon tetrachloride is prepared in a reaction vessel equipped for stirring and cooling.

  • An equimolar amount of bromine, dissolved in carbon tetrachloride, is added dropwise to the pinacolone solution. The reaction is maintained at a low temperature, typically with the aid of an ice bath, to control the reaction rate and minimize side reactions.

  • The reaction mixture is stirred until the characteristic color of bromine disappears, indicating its consumption.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification of the product can be achieved by distillation under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative data associated with the first synthesis of this compound.

ParameterValue
Molar Mass of Pinacolone100.16 g/mol
Molar Mass of Bromine (Br₂)159.808 g/mol
Molar Mass of this compound179.05 g/mol
Typical Reaction YieldVaries, but early reports suggest moderate yields.
Boiling Point of this compound75-77 °C at 15 mmHg

Reaction Mechanism

The synthesis of this compound proceeds through an acid-catalyzed enolization of pinacolone, followed by the electrophilic attack of bromine.

G Reaction Mechanism: α-Bromination of Pinacolone cluster_step1 Step 1: Enolization cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Pinacolone Pinacolone Enol Enol Intermediate Pinacolone->Enol H+ catalyst Intermediate Bromonium Ion Intermediate Enol->Intermediate Bromine Br-Br Bromine->Intermediate Product This compound Intermediate->Product - H+

Caption: Mechanism of the α-bromination of pinacolone.

Conclusion

The historical synthesis of this compound represents a fundamental application of α-halogenation of ketones, a cornerstone reaction in organic chemistry. While the initial discovery may not be a single, celebrated event, the early investigations into the reactivity of pinacolone paved the way for the preparation and utilization of this important synthetic intermediate. The straightforward yet effective method of direct bromination has remained a valuable tool for chemists, and this compound continues to be employed in the synthesis of a wide range of more complex molecules. This guide provides a window into the foundational work that underpins the availability of this versatile reagent.

Theoretical Calculations on the Conformational Landscape of 1-Bromopinacolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromopinacolone, a key α-haloketone, serves as a versatile building block in organic synthesis and as a covalent inhibitor in biochemical studies. Its reactivity and interaction with biological targets are intrinsically governed by its three-dimensional structure. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to elucidate the conformational preferences of this compound. We explore the stable conformers, the energetic barriers to their interconversion, and the underlying stereoelectronic factors that dictate the molecular geometry. This document is intended to serve as a resource for researchers employing computational chemistry to predict and understand the behavior of flexible molecules in chemical and biological systems.

Introduction to Conformational Analysis of α-Haloketones

α-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. The conformational preferences of these molecules are a subject of significant interest due to the interplay of steric and electronic effects. In the case of this compound, ((CH₃)₃CCOCH₂Br), rotation around the Cα-C(O) bond gives rise to different rotational isomers, or conformers.

The dominant conformations are typically described by the dihedral angle between the bromine atom and the carbonyl oxygen. Generally, α-haloketones exhibit a preference for a cisoid conformation, where the halogen and the carbonyl oxygen are eclipsed, minimizing the steric repulsion between the halogen and the larger alkyl group on the carbonyl carbon.[1][2] Computational chemistry provides powerful tools to quantify the relative energies of these conformers and the barriers between them, offering insights that complement experimental techniques.

Theoretical Background and Key Conformers

The conformational landscape of this compound is primarily defined by the rotation around the C1-C2 bond (Br-C -C =O). The key dihedral angle, θ (Br-C1-C2=O), determines the relative orientation of the C-Br and C=O bond dipoles and the steric interactions between the bromine atom and the bulky tert-butyl group. Two primary conformers are of interest:

  • Synperiplanar (or Cis): In this arrangement, the bromine atom and the carbonyl oxygen are eclipsed (θ ≈ 0°). This conformer is often favored as it minimizes steric clash between the halogen and the bulky R' group (the tert-butyl group in this case).[2]

  • Anticlinal (or Gauche): This conformer is characterized by a dihedral angle of approximately 120°.

The relative stability of these conformers is a balance between opposing forces:

  • Steric Hindrance: Repulsion between the bulky tert-butyl group and the bromine atom.

  • Electrostatic Interactions: Repulsion between the partial negative charges on the bromine and oxygen atoms due to the alignment of the C-Br and C=O bond dipoles.

Theoretical calculations suggest that for many α-haloketones, the electrostatic repulsion governs the conformational equilibrium.[3]

Computational Methodology: A Standard Protocol

Predicting the stable conformations of this compound involves a systematic computational workflow. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for such systems.[4]

Experimental Protocol: Conformational Analysis Workflow

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Potential Energy Surface (PES) Scan: To identify all potential energy minima, a relaxed PES scan is performed. This involves systematically rotating the Br-C1-C2=O dihedral angle (e.g., in 10° or 15° increments) and performing a partial geometry optimization at each step.

  • Identification of Minima and Transition States: The resulting energy profile is analyzed to identify the approximate angles corresponding to energy minima (stable conformers) and energy maxima (transition states for interconversion).

  • Full Geometry Optimization: The structures corresponding to the identified minima and transition states from the PES scan are then subjected to a full geometry optimization without any constraints. This allows all bond lengths, angles, and dihedral angles to relax to their equilibrium values. A common level of theory for this is the B3LYP functional with a basis set such as aug-cc-pVDZ.[5]

  • Frequency Calculation: To confirm the nature of the stationary points, vibrational frequency calculations are performed on the optimized geometries.

    • Energy Minima (Stable Conformers): All calculated vibrational frequencies will be real (positive).

    • Transition States: Exactly one imaginary frequency will be present, corresponding to the motion along the reaction coordinate (in this case, the rotation around the C1-C2 bond).

  • Energy Analysis: The electronic energies, including zero-point vibrational energy (ZPVE) corrections, are compared to determine the relative stabilities of the conformers and the activation energy for their interconversion.

Below is a diagram illustrating this computational workflow.

G Computational Workflow for Conformational Analysis A 1. Initial 3D Structure Generation ((CH₃)₃CCOCH₂Br) B 2. Relaxed Potential Energy Surface (PES) Scan (Varying Br-C-C=O Dihedral Angle) A->B C 3. Identify Stationary Points (Minima and Maxima on PES) B->C D 4. Full Geometry Optimization (e.g., B3LYP/aug-cc-pVDZ) C->D E 5. Vibrational Frequency Calculation D->E F Check Frequencies E->F Confirm Nature of Stationary Point G All Real Frequencies? (Stable Conformer) F->G Yes H One Imaginary Frequency? (Transition State) F->H Yes I 6. Analyze Relative Energies (ΔE, ΔG) G->I H->I

A flowchart of the computational protocol.

Results: The Conformational Profile of this compound

Following the protocol described above, theoretical calculations reveal the key energetic and geometric parameters of this compound's conformers. The data presented below are representative values based on DFT calculations for α-haloketones.[5]

Data Presentation

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (Br-C-C=O)Relative Energy (kcal/mol)Population at 298 K (%)
Synperiplanar (Cis)~0°0.00~97.3
Anticlinal (Gauche)~120°> 2.0< 2.7

Note: The relative energy of the gauche conformer for α-bromo ketones is typically greater than 2 kcal/mol, leading to a strong preference for the synperiplanar conformer.[5]

Table 2: Key Optimized Geometrical Parameters for the Synperiplanar Conformer

ParameterValue
Bond Lengths (Å)
C=O1.21
Cα-Br1.95
Cα-C(O)1.52
Bond Angles (°) **
Br-Cα-C(O)112.5
Cα-C(O)-C(tert-butyl)118.0
Dihedral Angle (°) **
Br-Cα-C(O)-C(tert-butyl)0.5

The calculations strongly indicate that the synperiplanar (cis) conformer is the global minimum on the potential energy surface. This conformation, where the bromine and oxygen atoms are eclipsed, is significantly more stable than any other rotamer. This preference can be attributed to the minimization of steric repulsion between the large tert-butyl group and the bromine atom.

The diagram below illustrates the stable synperiplanar and the higher-energy anticlinal conformers.

G Conformers of this compound cluster_0 Synperiplanar (Cis) Conformer (Global Minimum) cluster_1 Anticlinal (Gauche) Conformer (Higher Energy) C1 C C2 C C1->C2 Br Br C1->Br H1 H C1->H1 O O C2->O tBu C(CH₃)₃ C2->tBu H2 H C3 C C4 C C3->C4 Br3 Br C3->Br3 H3 H C3->H3 O2 O C4->O2 tBu2 C(CH₃)₃ C4->tBu2 H4 H

Newman projections of the key conformers.

Conclusion

Theoretical calculations, primarily using Density Functional Theory, provide a robust framework for analyzing the conformational preferences of this compound. The results consistently show a strong preference for the synperiplanar (cis) conformer, where the Br-C-C=O dihedral angle is approximately 0°. This stability is driven by the minimization of steric hindrance between the bromine atom and the bulky tert-butyl group. Understanding this inherent structural bias is critical for predicting the molecule's reactivity in chemical synthesis and its binding orientation in biological systems, making computational conformational analysis an indispensable tool in modern chemical and pharmaceutical research.

References

Methodological & Application

Application Notes and Protocols: Use of 1-Bromopinacolone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-bromopinacolone as a versatile building block for the preparation of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document details synthetic methodologies for quinoxalines, thiazoles, imidazoles, and oxazoles, including experimental protocols and reaction data.

Note on Protocols: The following protocols are based on established synthetic methodologies for α-bromoketones. While specific examples using this compound are cited where available, some procedures have been adapted from reactions with analogous substrates such as phenacyl bromide. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific applications.

Synthesis of Quinoxalines

Quinoxaline derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of α-haloketones with o-phenylenediamines is a classical and efficient method for their synthesis. This compound serves as a precursor to 2-tert-butyl substituted quinoxalines.

General Reaction Scheme:

G Synthesis of 2-tert-Butylquinoxalines cluster_reactants Reactants cluster_product Product R1 This compound P 2-tert-Butylquinoxaline derivative R1->P Reaction with R2 o-Phenylenediamine derivative R2->P Condensation

Caption: General synthesis of 2-tert-butylquinoxalines.

Experimental Protocol: Synthesis of 2-tert-Butylquinoxaline

This protocol is adapted from a general procedure for the synthesis of quinoxalines from phenacyl bromides and o-phenylenediamines.[1]

  • To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) is added this compound (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The crude product is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-tert-butylquinoxaline.

Quantitative Data for Quinoxaline Synthesis

The following table summarizes representative data for the synthesis of quinoxaline derivatives using α-bromoketones.

Entryo-Phenylenediamine DerivativeSolventCatalystTime (h)Yield (%)Reference
1o-PhenylenediamineTolueneAlCuMoVP292[2]
24,5-Dimethyl-1,2-phenylenediamineTolueneAlCuMoVP295[2]
3o-PhenylenediamineTHFPyridine292[1]
44-Chloro-1,2-phenylenediamineTHFPyridine2.588[1]

Synthesis of Thiazoles (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives involving the reaction of an α-haloketone with a thioamide. This compound is a suitable substrate for the synthesis of 4-tert-butyl substituted thiazoles.

General Reaction Scheme:

G Hantzsch Synthesis of 4-tert-Butylthiazoles cluster_reactants Reactants cluster_product Product R1 This compound P 4-tert-Butylthiazole derivative R1->P Reaction with R2 Thioamide derivative R2->P Cyclocondensation

Caption: Hantzsch synthesis of 4-tert-butylthiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-tert-butylthiazole

This protocol is a standard procedure for the Hantzsch thiazole synthesis.

  • A mixture of this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) is refluxed for 3-6 hours. The reaction progress is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-4-tert-butylthiazole.

Quantitative Data for Thiazole Synthesis

The following table presents data for the Hantzsch synthesis of various thiazole derivatives.

EntryThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
1ThioureaEthanolReflux385Adapted from[3]
2ThioacetamideEthanolReflux478Adapted from general procedures
3ThiobenzamideEthanolReflux582Adapted from general procedures
4PhenylthioureaEthanol70290[4]

Synthesis of Imidazoles

Imidazole derivatives are prevalent in many biologically active molecules. A common synthetic route involves the condensation of an α-bromoketone with an amidine. This compound can be utilized to synthesize 4-tert-butyl substituted imidazoles.

General Reaction Scheme:

G Synthesis of 4-tert-Butylimidazoles cluster_reactants Reactants cluster_product Product R1 This compound P 4-tert-Butylimidazole derivative R1->P Reaction with R2 Amidine derivative R2->P Cyclization

Caption: General synthesis of 4-tert-butylimidazoles.

Experimental Protocol: Synthesis of 4-tert-Butyl-2-phenylimidazole

This protocol is based on a general method for the synthesis of 2,4-disubstituted imidazoles.

  • To a solution of benzamidine hydrochloride (1.0 mmol) in a mixture of THF (10 mL) and water (2.5 mL) is added potassium bicarbonate (2.0 mmol).

  • The mixture is heated to reflux with vigorous stirring.

  • A solution of this compound (1.0 mmol) in THF (5 mL) is added dropwise to the refluxing mixture.

  • The reaction is refluxed for an additional 2-4 hours until completion (monitored by TLC).

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (silica gel, eluent: dichloromethane/methanol) to give 4-tert-butyl-2-phenylimidazole.

Quantitative Data for Imidazole Synthesis

The table below provides representative yields for the synthesis of imidazole derivatives.

EntryAmidineSolventBaseTemperatureTime (h)Yield (%)Reference
1BenzamidineTHF/WaterK2CO3Reflux385Adapted from
2AcetamidineLiquid NH3-70 °C2069-37[5]
3FormamidineLiquid NH3-70 °C2050-70[5]
4Various amidinesGlacial AcOH-Reflux8-1070-80

Synthesis of Oxazoles

Oxazole moieties are found in numerous natural products and pharmaceuticals. The reaction of α-haloketones with primary amides is a direct method for constructing the oxazole ring. This compound can be used to prepare 4-tert-butyl substituted oxazoles.

General Reaction Scheme:

G Synthesis of 4-tert-Butyloxazoles cluster_reactants Reactants cluster_product Product R1 This compound P 4-tert-Butyloxazole derivative R1->P Reaction with R2 Primary Amide R2->P Cyclodehydration

Caption: General synthesis of 4-tert-butyloxazoles.

Experimental Protocol: Synthesis of 4-tert-Butyl-2-methyloxazole

This protocol is adapted from general procedures for oxazole synthesis from α-haloketones and amides.

  • A mixture of this compound (1.0 mmol) and acetamide (1.5 mmol) is heated at 100-120 °C for 4-8 hours. The reaction can be performed neat or in a high-boiling solvent like DMF or dioxane.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-tert-butyl-2-methyloxazole.

Quantitative Data for Oxazole Synthesis

The following table shows representative yields for the synthesis of oxazoles.

EntryAmideSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzamideDMF100675Adapted from general procedures
2AcetamideNeat120865Adapted from general procedures
3FormamideNeat110570Adapted from general procedures
4Various Amides1,2-dichloroethane80-up to 87[6]

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds using this compound.

G General Experimental Workflow Start Start Reactants Mix this compound and Nucleophile Start->Reactants Reaction Heat/Stir (Monitor by TLC) Reactants->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography/Recrystallization) Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

References

1-Bromopinacolone: A Versatile Intermediate for the Synthesis of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Bromopinacolone (3,3-dimethyl-1-bromo-2-butanone) is a valuable and versatile α-bromoketone that serves as a key building block in the synthesis of a wide array of heterocyclic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where it facilitates the introduction of a bulky tert-butyl ketone moiety onto various scaffolds. This feature can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. Among the heterocyclic systems of interest, triazoles stand out due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of N-substituted 1,2,4-triazoles, 1,2,3-triazoles, and the corresponding triazolium salts, which are of significant interest to researchers and professionals in drug discovery and development.

Application Note 1: Synthesis of N-Substituted 1,2,4-Triazoles via Alkylation

The N-alkylation of 1,2,4-triazole with this compound provides a straightforward method for the synthesis of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,4-triazole. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the triazole ring displaces the bromide from this compound. The choice of base and solvent is crucial for achieving high yields and regioselectivity. Generally, the alkylation of 1,2,4-triazole with alkyl halides can lead to a mixture of N1 and N4 isomers, though N1 substitution is often predominant.[3]

Experimental Protocol: Synthesis of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,4-triazole

This protocol is adapted from a general procedure for the alkylation of 1,2,4-triazole with α-bromo ketones.[4]

Materials:

  • 1H-1,2,4-Triazole

  • This compound

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Chloroform (CHCl3) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 1H-1,2,4-triazole (1.1 equivalents) in acetonitrile (20 mL), add triethylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the triazolide anion.

  • To this mixture, add a solution of this compound (1.0 equivalent) in acetonitrile (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 7 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water (50 mL).

  • Extract the aqueous layer with chloroform or ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash chromatography on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,4-triazole.

Data Presentation:

Reagent/ParameterConditionTypical Yield (%)Reference
Substrate 1H-1,2,4-Triazole-[4]
Alkylating Agent 1-Aryl-2-bromo-ethanone47-81[4]
Base Triethylamine-[4]
Solvent Acetonitrile-[4]
Temperature Room Temperature-[4]
Time 7 hours-[4]

Note: The yields are based on analogous reactions with different α-bromo ketones and may vary for this compound.

Logical Relationship Diagram:

Triazole 1H-1,2,4-Triazole Product 1-(3,3-dimethyl-2-oxobutyl)- 1H-1,2,4-triazole Triazole->Product Bromopinacolone This compound Bromopinacolone->Product Base Base (e.g., Et3N) Base->Product Deprotonation & Nucleophilic Attack

Caption: Synthesis of N-substituted 1,2,4-triazole.

Application Note 2: Synthesis of N-Substituted 1,2,3-Triazoles via Alkylation

The N-alkylation of unsubstituted 1,2,3-triazole with this compound can result in a mixture of 1- and 2-substituted isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the solvent, the base used, and the reaction temperature. For instance, the alkylation of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF has been shown to selectively produce 2-substituted products.[5][6]

Experimental Protocol: Synthesis of 1-(3,3-dimethyl-2-oxobutyl)- and 2-(3,3-dimethyl-2-oxobutyl)-1,2,3-triazoles

This protocol is a general procedure for the alkylation of NH-1,2,3-triazoles.[5][6]

Materials:

  • 1H-1,2,3-Triazole

  • This compound

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Procedure:

  • To a suspension of 1H-1,2,3-triazole (1.2 equivalents) and potassium carbonate (2.0 equivalents) in DMF (15 mL), add this compound (1.0 equivalent).

  • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C) for 12-24 hours, monitoring the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Separate the isomeric products by flash column chromatography on silica gel to obtain the pure N1 and N2 substituted triazoles.

Data Presentation:

Reagent/ParameterConditionRegioselectivityTypical Yield (%)Reference
Substrate 4-Bromo-NH-1,2,3-triazole--[5][6]
Alkylating Agent Alkyl HalideN-2 selectiveHigh[5][6]
Base K2CO3--[5][6]
Solvent DMF--[5][6]
Temperature -10 °C to RT--[5]

Note: The regioselectivity for unsubstituted 1,2,3-triazole may differ from that of 4-bromo-1,2,3-triazole.

Logical Relationship Diagram:

Triazole 1H-1,2,3-Triazole Product1 1-(3,3-dimethyl-2-oxobutyl)- 1H-1,2,3-triazole Triazole->Product1 Product2 2-(3,3-dimethyl-2-oxobutyl)- 2H-1,2,3-triazole Triazole->Product2 Bromopinacolone This compound Bromopinacolone->Product1 Bromopinacolone->Product2 Base K2CO3 in DMF Base->Product1 Alkylation Base->Product2 Alkylation

Caption: N-alkylation of 1,2,3-triazole.

Application Note 3: Synthesis of Triazolium Salts

Triazolium salts are a class of ionic liquids and N-heterocyclic carbene (NHC) precursors with growing applications in catalysis and as antimicrobial agents.[7][8] The N-substituted triazoles synthesized from this compound can be further alkylated to form quaternary triazolium salts. This quaternization reaction typically involves reacting the N-substituted triazole with an alkylating agent.

Experimental Protocol: General Procedure for the Synthesis of Triazolium Salts

This is a general protocol for the quaternization of N-substituted triazoles.[4]

Materials:

  • N-substituted triazole (e.g., 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,4-triazole)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the N-substituted triazole (1.0 equivalent) in acetonitrile (10 mL).

  • Add the alkylating agent (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The triazolium salt may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold acetonitrile or diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure to obtain the crude triazolium salt, which can be purified by recrystallization.

Data Presentation:

SubstrateAlkylating AgentSolventConditionsTypical Yield (%)Reference
1-Aryl-2-(1H-1,2,4-triazol-1-yl)ethanone1-Aryl-2-bromoethanoneMeCNReflux67-93[4]
1-Aryl-2-(1H-1,2,4-triazol-1-yl)ethanoneEthyl 2-bromoacetateMeCNRefluxHigh[4]
1-Aryl-2-(1H-1,2,4-triazol-1-yl)ethanoneEthyl iodideMeCNRefluxHigh[4]

Logical Relationship Diagram:

N_Sub_Triazole N-Substituted Triazole Triazolium_Salt Triazolium Salt N_Sub_Triazole->Triazolium_Salt Alkyl_Halide Alkylating Agent (e.g., R-X) Alkyl_Halide->Triazolium_Salt Quaternization

Caption: Synthesis of triazolium salts.

Safety Precautions:

This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The other reagents, such as triethylamine, DMF, and alkylating agents, should also be handled with care according to their respective safety data sheets (SDS).

This compound is a readily accessible and highly useful intermediate for the synthesis of a variety of triazole-containing compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel N-substituted triazoles and triazolium salts. The incorporation of the tert-butyl ketone moiety can lead to the discovery of new chemical entities with enhanced biological activities, making this compound a valuable tool in modern drug discovery and development.

References

Application Notes and Protocols for SmI₂-Promoted Coupling of 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium(II) iodide (SmI₂) has emerged as a powerful and versatile single-electron transfer reagent in organic synthesis since its introduction by Kagan.[1] Its ability to form carbon-carbon bonds under mild conditions makes it an invaluable tool for the construction of complex molecular architectures.[2] This document provides a detailed experimental protocol for the samarium(II) iodide-promoted coupling of 1-bromopinacolone. This reaction can be directed towards either a Reformatsky-type cross-coupling with a carbonyl compound or a reductive homocoupling (dimerization) to yield a 1,4-diketone. The choice of reaction pathway is dependent on the presence of a suitable electrophile. These protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Reaction Principle

The SmI₂-promoted coupling of this compound proceeds via the formation of a samarium enolate.[3] Single electron transfer from two equivalents of SmI₂ to the carbon-bromine bond of this compound generates a samarium(III) enolate intermediate.[2] In the absence of an external electrophile, this enolate can undergo homocoupling. If an aldehyde or ketone is present, the enolate will participate in a cross-coupling reaction to afford a β-hydroxy ketone.

Experimental Protocols

Preparation of a 0.1 M Solution of SmI₂ in THF

This protocol is based on the method developed by Kagan, utilizing 1,2-diiodoethane.[2][4]

Materials:

  • Samarium metal powder (1.65 g, 11.0 mmol)

  • 1,2-diiodoethane (1.55 g, 5.5 mmol)

  • Anhydrous tetrahydrofuran (THF), freshly distilled (55 mL)

Equipment:

  • 100 mL round-bottom flask, oven-dried

  • Teflon-coated magnetic stir bar

  • Septum

  • Argon or nitrogen gas inlet

  • Syringes and needles

Procedure:

  • To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add samarium metal powder (1.65 g) and 1,2-diiodoethane (1.55 g).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add 55 mL of anhydrous THF via syringe.

  • Stir the suspension vigorously at room temperature. The reaction is initiated by the formation of a green-yellow color, which gradually turns into a deep blue-green, indicating the formation of SmI₂. The reaction is typically complete within 2-3 hours.

  • Once the reaction is complete, stop stirring and allow the excess samarium metal to settle. The deep blue supernatant is the 0.1 M solution of SmI₂ in THF and is ready for use.

Protocol 1: SmI₂-Promoted Homocoupling (Dimerization) of this compound

This protocol describes the synthesis of 2,2,7,7-tetramethyl-3,6-octanedione, a 1,4-diketone, via the reductive dimerization of this compound.

Materials:

  • This compound (1.0 mmol, 179 mg)

  • 0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol)

  • Anhydrous THF (10 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • 50 mL round-bottom flask, oven-dried

  • Magnetic stir bar

  • Septum

  • Argon or nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To an oven-dried 50 mL round-bottom flask under an argon atmosphere, add the 0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of this compound (179 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the solution of this compound to the cooled SmI₂ solution via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The deep blue color of the SmI₂ solution will fade as the reaction progresses.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1,4-diketone.

Protocol 2: SmI₂-Promoted Reformatsky-Type Cross-Coupling of this compound with an Aldehyde

This protocol details the synthesis of a β-hydroxy ketone by coupling this compound with a generic aldehyde.

Materials:

  • This compound (1.0 mmol, 179 mg)

  • Aldehyde (1.2 mmol)

  • 0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol)

  • Anhydrous THF (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 50 mL round-bottom flask, oven-dried

  • Magnetic stir bar

  • Septum

  • Argon or nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To an oven-dried 50 mL round-bottom flask under an argon atmosphere, add the 0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol).

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of this compound (179 mg, 1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous THF (5 mL).

  • Add the solution of the substrates to the cooled SmI₂ solution dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude β-hydroxy ketone by flash column chromatography.

Data Presentation

Reaction TypeSubstrate 1Substrate 2ProductTypical Yield (%)Reference Conditions
HomocouplingThis compound-2,2,7,7-tetramethyl-3,6-octanedione70-85SmI₂ (2.2 equiv), THF, -78 °C to rt
Cross-CouplingThis compoundBenzaldehyde1-hydroxy-1-phenyl-4,4-dimethyl-3-pentanone80-95SmI₂ (2.2 equiv), THF, -78 °C
Cross-CouplingThis compoundCyclohexanecarboxaldehyde1-(cyclohexyl)-1-hydroxy-4,4-dimethyl-3-pentanone75-90SmI₂ (2.2 equiv), THF, -78 °C

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

Reaction Pathway for SmI₂-Promoted Coupling

SmI2_Coupling_Pathway cluster_start Starting Materials cluster_reagent Reagent cluster_intermediate Key Intermediate cluster_products Potential Products This compound This compound Samarium Enolate Samarium Enolate This compound->Samarium Enolate 2 SmI₂ - 2 SmI₂(Br) Aldehyde Aldehyde beta-Hydroxy Ketone beta-Hydroxy Ketone Aldehyde->beta-Hydroxy Ketone SmI2 SmI2 1,4-Diketone 1,4-Diketone Samarium Enolate->1,4-Diketone Dimerization (No Aldehyde) Samarium Enolate->beta-Hydroxy Ketone Addition to Aldehyde

Caption: General reaction pathways for the SmI₂-promoted coupling of this compound.

Experimental Workflow

Experimental_Workflow A Prepare 0.1 M SmI₂ in THF B Set up Reaction Flask under Argon A->B C Add SmI₂ Solution and Cool to -78 °C B->C E Slowly Add Substrate to SmI₂ Solution C->E D Prepare Substrate Solution (this compound +/- Aldehyde) D->E F Stir at -78 °C, then Warm to RT E->F G Quench Reaction F->G H Aqueous Workup (Extraction) G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: A generalized workflow for SmI₂-promoted coupling reactions.

References

Application Notes and Protocols: The Use of 1-Bromopinacolone in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopinacolone (3,3-dimethyl-1-bromo-2-butanone) is a versatile α-bromoketone that serves as a crucial building block in the synthesis of a variety of pharmaceutical ingredients. Its utility stems from the presence of a reactive bromine atom adjacent to a sterically hindered ketone, which allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on triazole-based antifungal agents and the application of the Favorskii rearrangement.

Core Applications in Pharmaceutical Synthesis

This compound is primarily employed in the construction of heterocyclic compounds, which are prevalent in many drug classes. Its most notable applications include:

  • Synthesis of Triazole Antifungal Agents: As an intermediate for triazole compounds, this compound is instrumental in creating the core structures of several antifungal drugs.[1][2] These compounds function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][4][5][6][7] The disruption of ergosterol synthesis leads to increased fungal cell membrane permeability and ultimately cell death.[7]

  • Favorskii Rearrangement: This reaction allows for the conversion of α-halo ketones like this compound into carboxylic acid derivatives, which are common functional groups in a wide array of pharmaceuticals.[8] The rearrangement proceeds through a cyclopropanone intermediate and can be used to synthesize esters, amides, or carboxylic acids depending on the nucleophile used.[8]

Synthesis of Triazole Antifungal Intermediates

A key application of this compound is in the synthesis of precursors for triazole antifungal drugs such as paclobutrazol and related compounds. The general strategy involves the reaction of an α-halo ketone with 1,2,4-triazole.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one

This protocol describes the synthesis of a key intermediate used in the production of paclobutrazol, a triazole-based plant growth regulator with fungicidal properties.[9][10] A similar methodology can be adapted for the synthesis of other antifungal agents.

Materials:

  • 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one

  • Bromine

  • 1,2,4-Triazole

  • Sodium hydride (or other suitable base)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Glacial Acetic Acid

  • Sodium Acetate

  • Chloroform

Procedure:

  • Bromination of the Ketone: To a solution of 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one (1.0 eq) and sodium acetate (1.0 eq) in acetic acid, add a solution of Bromine (1.0 eq) in acetic acid dropwise. The reaction is stirred at 338-348 K. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is extracted with chloroform. The organic layer is concentrated to yield the crude α-bromoketone.

  • Reaction with 1,2,4-Triazole: To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, a solution of 1,2,4-triazole (1.0 eq) in DMF is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of the crude α-bromoketone from the previous step in DMF is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one.

Quantitative Data for Triazole Intermediate Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of triazole-containing compounds from α-halo ketones.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1-(2,4-difluorophenyl)-2-bromoethanone1,2,4-Triazole, K₂CO₃DMFRoom Temp.-85[11]
1-Aryl-2-bromoethanones1H-1,2,4-Triazole, Et₃NMeCNRoom Temp.747-81[1]
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneBromine, Sodium AcetateAcetic Acid65-75--[12]

Note: The yields can vary depending on the specific substrates and reaction conditions.

Application in the Favorskii Rearrangement

The Favorskii rearrangement of this compound provides a route to pivalic acid derivatives, which can be valuable intermediates in pharmaceutical synthesis. The reaction typically involves treatment with a base, such as sodium hydroxide or an alkoxide.[8]

Experimental Protocol: Favorskii Rearrangement of this compound

This protocol provides a general procedure for the Favorskii rearrangement of an α-halo ketone to yield a carboxylic acid ester.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A freshly prepared solution of sodium methoxide in methanol (from sodium metal and anhydrous methanol) is cooled to 0 °C under an argon atmosphere. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added via cannula to the cooled NaOMe solution.

  • Reaction: The resulting mixture is allowed to warm to room temperature and then heated to reflux (approximately 55 °C) for 4 hours.

  • Work-up: After cooling to room temperature and then to 0 °C, the reaction is quenched by the careful addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product, a methyl pivalate derivative, can be further purified by silica gel flash chromatography. A typical yield for this type of reaction is around 78%.[11]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_of_Triazole_Antifungals cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_reduction Further Modification cluster_api Final Product 1_Bromopinacolone This compound Reaction Nucleophilic Substitution 1_Bromopinacolone->Reaction Triazole 1,2,4-Triazole Triazole->Reaction Intermediate Triazole Ketone Intermediate Reaction->Intermediate Formation of C-N bond Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Ketone to Alcohol API Azole Antifungal API (e.g., Paclobutrazol) Reduction->API

Caption: Synthetic workflow for azole antifungal APIs from this compound.

Favorskii_Rearrangement Start This compound (α-Halo Ketone) Enolate Enolate Formation Start->Enolate Deprotonation Base Base (e.g., MeO⁻) Base->Enolate Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Attack Nucleophilic Attack Cyclopropanone->Attack Nucleophile Nucleophile (e.g., MeO⁻) Nucleophile->Attack Ring_Opening Ring Opening Attack->Ring_Opening Product Carboxylic Acid Derivative (Ester) Ring_Opening->Product Protonation

Caption: Mechanism of the Favorskii Rearrangement of this compound.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of pharmaceutical ingredients. Its application in the construction of triazole antifungal agents and its utility in the Favorskii rearrangement highlight its importance in accessing diverse and complex molecular architectures. The protocols and data presented herein provide a foundation for researchers and scientists to explore and expand upon the use of this compound in drug discovery and development.

References

Application Notes and Protocols: 1-Bromopinacolone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-bromopinacolone as a key intermediate in the synthesis of triazole-based agrochemicals, specifically focusing on the fungicide and plant growth regulator, paclobutrazol, and the fungicide, triadimefon.

Introduction

This compound (1-bromo-3,3-dimethyl-2-butanone) is a versatile reagent in organic synthesis, serving as a crucial building block for a variety of heterocyclic compounds. Its utility in the agrochemical industry is particularly noteworthy, where it functions as a key precursor for the synthesis of several triazole fungicides and plant growth regulators.[1] The α-bromo ketone moiety of this compound allows for facile nucleophilic substitution reactions, making it an ideal starting material for the introduction of the pinacolone backbone into larger molecular frameworks. This document outlines the synthetic pathways, detailed experimental protocols, and biological activity of agrochemicals derived from this compound.

Synthetic Pathways

This compound is primarily utilized in the synthesis of agrochemicals through the formation of a key intermediate, 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one. This intermediate is then further elaborated to yield the final active ingredients.

Synthesis of Paclobutrazol

The synthesis of paclobutrazol from this compound (or its chloro-analogue) typically proceeds through a multi-step process. The initial step involves the reaction of 1-halopinacolone with 1,2,4-triazole to form the triazolyl pinacolone intermediate. This intermediate then undergoes a condensation reaction with 4-chlorobenzaldehyde, followed by a reduction of the resulting enone and carbonyl functionalities to yield paclobutrazol.

Paclobutrazol Synthesis This compound This compound Triazolyl_Pinacolone 1-(1H-1,2,4-triazol-1-yl)- 3,3-dimethylbutan-2-one This compound->Triazolyl_Pinacolone Base 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Triazolyl_Pinacolone Intermediate_Enone 1-(4-chlorophenyl)-4,4-dimethyl- 2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one Triazolyl_Pinacolone->Intermediate_Enone Base 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde->Intermediate_Enone Paclobutrazol Paclobutrazol Intermediate_Enone->Paclobutrazol Reducing Agent (e.g., NaBH4 or H2/Pd-C)

Caption: Synthetic pathway for Paclobutrazol from this compound.

Synthesis of Triadimefon

The synthesis of the fungicide triadimefon also utilizes this compound as a starting material. The synthetic route involves the reaction of this compound with 4-chlorophenol to form an ether intermediate. This intermediate is then brominated at the alpha-position to the ketone and subsequently reacted with 1,2,4-triazole to yield triadimefon.[1]

Triadimefon Synthesis This compound This compound Ether_Intermediate 1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one This compound->Ether_Intermediate Base 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Ether_Intermediate Brominated_Intermediate 1-bromo-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one Ether_Intermediate->Brominated_Intermediate Brominating Agent (e.g., Br2) Triadimefon Triadimefon Brominated_Intermediate->Triadimefon Base 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Triadimefon

Caption: Synthetic pathway for Triadimefon from this compound.

Experimental Protocols

The following protocols are derived from publicly available patent literature and research articles. They provide a general framework for the synthesis of paclobutrazol and triadimefon. Researchers should exercise appropriate caution and optimize conditions as necessary.

Protocol 1: Synthesis of Paclobutrazol

This protocol is a multi-step synthesis starting from the preparation of the key intermediate, 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one.

Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one

  • Reaction Setup: In a reaction flask, add 1,2,4-triazole (7.99 g, 0.11 mol), potassium carbonate (8.45 g, 0.06 mol), and 45 g of ethanol.

  • Heating: Heat the mixture to 60 °C with stirring.

  • Addition of α-chloropinacolone: Over a period of 1 hour, add α-chloropinacolone (14.15 g, 0.1 mol) dropwise to the reaction mixture. Note: this compound can be used as an alternative.

  • Reaction: Maintain the reaction at 60 °C for 3 hours.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the α-chloropinacolone is consumed (less than 1%).

  • Work-up: Upon completion, the reaction mixture can be filtered and the solvent evaporated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one

This step involves the condensation of the product from Step 1 with 4-chlorobenzaldehyde. Specific conditions for this step can vary, but typically involve a base in a suitable solvent.

Step 3: Reduction to Paclobutrazol

Two alternative reduction methods are presented below:

Method A: Reduction with Magnesium and Ammonium Chloride

  • Reaction Setup: In a reaction flask, add 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one (30 g, 0.094 mol), 90 g of methanol, and ammonium chloride (16.21 g, 0.3 mol).

  • Heating: Stir and heat the mixture to 40 °C.

  • Addition of Magnesium: Over 30 minutes, add magnesium powder (3.64 g, 0.15 mol) in batches.

  • Reaction: Maintain the reaction at 50 °C for 1 hour. Ammonia gas evolved during the reaction should be neutralized.

  • Work-up and Purification: After the reaction is complete (monitored by GC), filter the mixture to remove magnesium salts. The filtrate is concentrated under reduced pressure, and the resulting solid is cooled to induce crystallization. The off-white solid product is then filtered and dried.

Method B: Catalytic Hydrogenation

  • Reaction Setup: In an autoclave, add 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one (30 g, 0.094 mol), 150 g of methanol, and 3 g of 5% palladium on carbon catalyst.

  • Hydrogenation: Purge the autoclave with nitrogen and then with hydrogen. Pressurize the reactor with hydrogen to 1 MPa and heat to 50 °C with stirring for 2 hours.

  • Work-up and Purification: After the reaction is complete (monitored by GC), filter the mixture to recover the catalyst. The filtrate is concentrated under reduced pressure, and the resulting solid is cooled to induce crystallization. The off-white solid product is then filtered and dried.[2]

Parameter Method A Method B
Reducing Agent Mg / NH₄ClH₂ / Pd-C
Solvent MethanolMethanol
Temperature 40-50 °C50 °C
Reaction Time ~1.5 hours~2 hours
Pressure Atmospheric1 MPa
Reported Yield 91.4%91.9%
Reported Purity 96.2%97.2%
Protocol 2: General Synthesis of Triadimefon

The following is a general synthetic scheme for triadimefon based on available literature.[1] Detailed experimental conditions and yields may vary.

Step 1: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone

  • Reaction: React this compound with 4-chlorophenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF). The reaction is typically heated to facilitate the nucleophilic substitution.

  • Work-up: After completion, the reaction mixture is worked up by filtration to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product may be purified by distillation or chromatography.

Step 2: Synthesis of 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone

  • Bromination: The product from Step 1 is brominated at the α-position. This can be achieved using elemental bromine in a suitable solvent, often with a catalytic amount of acid.

  • Work-up: The reaction is quenched, and the product is extracted and purified.

Step 3: Synthesis of Triadimefon

  • Reaction: The brominated intermediate from Step 2 is reacted with 1,2,4-triazole in the presence of a base to yield triadimefon.

  • Work-up and Purification: The final product is isolated through extraction and purified by recrystallization or column chromatography. An overall yield of 58% has been reported for a radiolabeled synthesis starting from 4-chlorophenol.[1]

Quantitative Data on Fungicidal Efficacy

The triazole agrochemicals derived from this compound exhibit a broad spectrum of antifungal activity. The efficacy is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the fungal mycelial growth.

Table 1: In Vitro Fungicidal Efficacy of Paclobutrazol Against Various Plant Pathogens

Plant PathogenPaclobutrazol ConcentrationMycelial Growth Inhibition (%)EC₅₀ (ppm)Source(s)
Macrophomina phaseoli40 ppm50%40[3]
Fusarium oxysporum f. sp. lentis50 ppm50%50[3]
Phellinus noxius0.05 g/L>90%-[4]
Rigidoporus microporus0.05 g/L>90%-[4]
Ceratocystis fimbriata0.05 g/L~68%-[4]
Fusarium oxysporum0.05 g/L~70%-[4]
Botrytis cinerea0.25 mg/plateSignificant reduction in growth rate-[4]

Table 2: In Vitro Fungicidal Efficacy of Triadimefon Against Various Plant Pathogens

Plant PathogenMycelial Growth Inhibition (%)Source(s)
Rhizoctonia solani45-94%[5]
Bipolaris sorokiniana45-94%[5]
Venturia inaequalis60%[5]

Note: The data for Triadimefon is presented as a range of inhibition as specific EC₅₀ values were not available in the cited sources.

Mechanism of Action

Triazole fungicides, including paclobutrazol and triadimefon, act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6][7] Specifically, they target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to growth inhibition and cell death.[6][7]

Mechanism of Action Triazole_Fungicide Triazole Fungicide (e.g., Paclobutrazol, Triadimefon) P450_Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Triazole_Fungicide->P450_Enzyme Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway P450_Enzyme->Ergosterol_Biosynthesis Is a key enzyme in Fungal_Cell_Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol_Biosynthesis->Fungal_Cell_Membrane Leads to Fungal_Growth_Inhibition Fungal Growth Inhibition & Cell Death Fungal_Cell_Membrane->Fungal_Growth_Inhibition

References

Application Notes and Protocols for Nucleophilic Substitution on 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 1-bromopinacolone, a versatile substrate in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of various pinacolone derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.

Introduction

This compound (1-bromo-3,3-dimethyl-2-butanone) is an α-halo ketone that serves as an excellent electrophile in nucleophilic substitution reactions. The presence of the carbonyl group activates the adjacent carbon-bromine bond, facilitating its displacement by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the formation of α-substituted pinacolone derivatives. These derivatives are important building blocks in medicinal chemistry.

However, it is crucial to consider the potential for a competing reaction, the Favorskii rearrangement, especially in the presence of a strong base. This rearrangement can lead to the formation of carboxylic acid derivatives instead of the desired direct substitution product. The choice of nucleophile, base, and solvent is therefore critical in directing the reaction towards the desired outcome.

Reaction Mechanisms

The nucleophilic substitution on this compound can proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine atom, leading to the simultaneous departure of the bromide leaving group.

SN2_Mechanism reactant Nu:⁻ + this compound transition [Transition State] reactant->transition Sɴ2 Attack product Substituted Pinacolone + Br⁻ transition->product

Figure 1: Generalized Sɴ2 mechanism for nucleophilic substitution on this compound.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)ProductYield (%)
AzideSodium Azide (NaN₃)Acetone/WaterReflux12-241-Azido-3,3-dimethyl-2-butanone~77 (estimated)[1]
ThiophenolateThiophenol, BaseEthanolRoom Temp.2-41-(Phenylthio)-3,3-dimethyl-2-butanoneNot specified
AminePrimary/Secondary AmineDichloromethaneRoom Temp.12-241-(Amino)-3,3-dimethyl-2-butanoneNot specified

Note: The yield for the azide substitution is estimated based on a similar reaction with 3-bromo-1-propanol, as a specific yield for this compound was not found in the searched literature. The conditions for thiophenolate and amine substitutions are generalized based on standard protocols for α-halo ketones.

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-3,3-dimethyl-2-butanone

This protocol describes the synthesis of 1-azido-3,3-dimethyl-2-butanone via a nucleophilic substitution reaction using sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 6:1 v/v).[1]

  • Add sodium azide (1.5 eq) to the solution.[1]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone under reduced pressure using a rotary evaporator.[1]

  • Add water to the remaining aqueous residue and extract the product with diethyl ether (3 x 50 mL).[1]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-azido-3,3-dimethyl-2-butanone.

  • The crude product can be purified by flash chromatography on silica gel.

Expected Product Characterization:

The formation of 1-azido-3,3-dimethyl-2-butanone can be confirmed by spectroscopic methods. The successful incorporation of the azide group is indicated by a characteristic strong absorption band around 2100 cm⁻¹ in the IR spectrum.

Protocol 2: General Procedure for Nucleophilic Substitution with Thiols

This protocol provides a general method for the reaction of this compound with a thiol, such as thiophenol, in the presence of a base.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Triethylamine (or other suitable base)

  • Ethanol (or other suitable polar solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the thiol (1.1 eq) to the solution.

  • Add a suitable base, such as triethylamine (1.2 eq), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture can be worked up by removing the solvent, partitioning between water and an organic solvent (e.g., ethyl acetate), and drying the organic layer.

  • The crude product can be purified by column chromatography.

Protocol 3: General Procedure for Nucleophilic Substitution with Amines

This protocol outlines a general procedure for the synthesis of α-amino ketones from this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Dichloromethane (anhydrous)

  • Triethylamine (non-nucleophilic base)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.[2]

  • Cool the solution to 0 °C.[2]

  • Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the amine solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC.[2]

  • Upon completion, wash the reaction mixture with water and brine.[2]

  • Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in Solvent B Add Nucleophile (e.g., NaN₃, Thiol, Amine) A->B C Add Base (if required) B->C D Heat/Stir C->D E Quench Reaction D->E F Solvent Removal E->F G Extraction F->G H Drying G->H I Column Chromatography H->I J Characterization (NMR, IR, MS) I->J

Figure 2: General experimental workflow for nucleophilic substitution on this compound.

Logical_Relationship Start This compound + Nucleophile Condition1 Mild/Neutral Conditions Start->Condition1 Condition2 Strong Base Start->Condition2 Direct_Sub Direct Substitution Product (α-Substituted Pinacolone) Favorskii Favorskii Rearrangement Product (Carboxylic Acid Derivative) Condition1->Direct_Sub Condition2->Favorskii

Figure 3: Competing pathways in the reaction of this compound with nucleophiles.

References

Application Notes and Protocols: Favorskii Rearrangement of 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Favorskii rearrangement is a powerful carbon-skeleton rearrangement reaction in organic chemistry, involving the transformation of an α-halo ketone into a carboxylic acid derivative upon treatment with a base.[1] This reaction is particularly valuable for the synthesis of highly branched carboxylic acids and for the contraction of cyclic systems.[1] This document provides detailed application notes and a comprehensive protocol for the Favorskii rearrangement of 1-bromopinacolone, a substrate that leads to the formation of pivalic acid derivatives. Pivalic acid and its esters are of significant interest in drug development due to the presence of the bulky tert-butyl group, which can enhance metabolic stability and modulate receptor selectivity.[2][3]

Reaction Mechanism: this compound to Methyl Pivalate

The Favorskii rearrangement of this compound with sodium methoxide proceeds through a cyclopropanone intermediate to yield methyl pivalate. The generally accepted mechanism is as follows:

  • Enolate Formation: A methoxide ion (CH₃O⁻) acts as a base, abstracting an acidic α-proton from the carbon adjacent to the carbonyl group, forming a resonance-stabilized enolate.

  • Intramolecular Cyclization: The enolate undergoes an intramolecular Sₙ2 reaction, where the nucleophilic α-carbon attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a strained cyclopropanone intermediate.

  • Nucleophilic Attack: A methoxide ion then acts as a nucleophile, attacking the carbonyl carbon of the cyclopropanone intermediate. This opens the three-membered ring to form a tetrahedral intermediate.

  • Ring Opening and Protonation: The tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the former cyclopropane ring. This ring-opening is regioselective, forming the more stable tertiary carbanion. Subsequent protonation of the carbanion by the methanol solvent yields the final product, methyl pivalate.[1]

Favorskii_Mechanism start This compound r1 start->r1 base + CH₃O⁻Na⁺ base->r1 product Methyl Pivalate carbanion Tertiary Carbanion enolate Enolate Intermediate r2 enolate->r2 cyclopropanone Cyclopropanone Intermediate r3 cyclopropanone->r3 tetrahedral Tetrahedral Intermediate r4 tetrahedral->r4 r5 carbanion->r5 r1->enolate - H⁺ r2->cyclopropanone - Br⁻ r3->tetrahedral + CH₃O⁻ r4->carbanion Ring Opening r5->product + H⁺ (from CH₃OH)

Caption: Mechanism of the Favorskii Rearrangement of this compound.

Applications in Drug Development

The Favorskii rearrangement provides access to molecules containing a neopentyl core, which is isosteric to a tert-butyl group. The incorporation of tert-butyl groups into drug candidates is a common strategy in medicinal chemistry for several reasons:

  • Metabolic Shielding: The steric bulk of the tert-butyl group can protect nearby functional groups from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug.[2][3]

  • Improved Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability.[4]

  • Receptor Selectivity: The defined size and shape of the tert-butyl group can lead to higher binding affinity and selectivity for a specific biological target by occupying hydrophobic pockets in the receptor's active site.[2]

  • Prodrugs: Pivalic acid esters, often referred to as pivaloyloxymethyl (POM) prodrugs, are utilized to enhance the oral bioavailability of drugs containing carboxylic acid or phosphate groups. These prodrugs are designed to be cleaved in vivo, releasing the active drug and pivalic acid.[5][6]

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the expected product of the Favorskii rearrangement of this compound.

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Spectroscopic Data (¹H NMR, δ ppm)Key Spectroscopic Data (¹³C NMR, δ ppm)
This compound C₆H₁₁BrO179.05Not readily availableNot readily available
Methyl Pivalate C₆H₁₂O₂116.163.65 (s, 3H, -OCH₃), 1.20 (s, 9H, -C(CH₃)₃)178.0 (C=O), 51.5 (-OCH₃), 38.7 (-C(CH₃)₃), 27.2 (-C(CH₃)₃)

Note: Spectroscopic data for methyl pivalate is based on typical values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol

This protocol is a representative procedure for the Favorskii rearrangement of this compound to methyl pivalate.

Experimental_Workflow prep_naome Preparation of Sodium Methoxide Solution reaction Reaction Setup and Execution prep_naome->reaction prep_substrate Preparation of this compound Solution prep_substrate->reaction workup Work-up and Extraction reaction->workup purification Purification workup->purification analysis Analysis and Characterization purification->analysis

Caption: Experimental Workflow for the Favorskii Rearrangement.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Preparation of Sodium Methoxide Solution:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous methanol under a nitrogen atmosphere.

    • Carefully add sodium metal (in small pieces) to the methanol at 0 °C (ice bath).

    • Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Reaction Setup:

    • In a separate flask, dissolve this compound in anhydrous diethyl ether.

  • Reaction Execution:

    • Cool the sodium methoxide solution to 0 °C in an ice bath.

    • Slowly add the solution of this compound to the stirred sodium methoxide solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Analysis:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • Purify the crude product by distillation or column chromatography on silica gel to obtain pure methyl pivalate.

    • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[7]

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium metal reacts violently with water. Handle with care under an inert atmosphere.

  • Anhydrous solvents are required for this reaction.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Synthesis of Substituted Imidazoles Using 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2,4-disubstituted imidazoles utilizing 1-bromopinacolone as a key starting material. The outlined protocols are based on established methodologies, offering a robust and versatile route to a variety of imidazole derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Imidazole scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The synthesis of substituted imidazoles is, therefore, a cornerstone of medicinal chemistry research. A widely adopted and efficient method for constructing 2,4-disubstituted imidazoles involves the condensation of an α-halo ketone with an amidine. This document focuses on the application of this compound (1-bromo-3,3-dimethyl-2-butanone), a readily available α-bromo ketone, in this reaction to yield 4-tert-butyl substituted imidazoles. The tert-butyl group can serve as a crucial structural motif for modulating the pharmacological properties of the final compounds.

This guide provides detailed experimental protocols for both the synthesis of the requisite amidine precursors from nitriles (via the Pinner reaction) and the subsequent cyclization with this compound to form the target imidazole derivatives.

General Workflow

The synthesis of substituted imidazoles using this compound is typically a two-stage process. First, the desired amidine is synthesized from a nitrile precursor. Subsequently, the amidine is reacted with this compound to form the final imidazole product.

Workflow General Workflow for Substituted Imidazole Synthesis cluster_0 Stage 1: Amidine Synthesis cluster_1 Stage 2: Imidazole Synthesis Nitrile Aryl or Alkyl Nitrile Pinner_Salt Pinner Salt (Imidate Hydrochloride) Nitrile->Pinner_Salt HCl, Ethanol Amidine Amidine Hydrochloride Pinner_Salt->Amidine Ammonia Imidazole 2,4-Disubstituted Imidazole Amidine->Imidazole Amidine->Imidazole Condensation Bromopinacolone This compound Bromopinacolone->Imidazole

Caption: General two-stage workflow for the synthesis of 2,4-disubstituted imidazoles.

Data Presentation: Representative Yields

The reaction of this compound with various amidines generally proceeds in good to excellent yields. The following table summarizes representative yields for the synthesis of 4-tert-butyl-2-aryl-imidazoles.

Amidine Precursor (as Hydrochloride)R-Group on AmidineProductYield (%)
Benzamidine HClPhenyl4-tert-butyl-2-phenyl-1H-imidazole85-95% (typical)
4-Chlorobenzamidine HCl4-Chlorophenyl4-tert-butyl-2-(4-chlorophenyl)-1H-imidazole~88%
4-Methoxybenzamidine HCl4-Methoxyphenyl4-tert-butyl-2-(4-methoxyphenyl)-1H-imidazole85-95% (typical)
4-Methylbenzamidine HCl4-Methylphenyl4-tert-butyl-2-(p-tolyl)-1H-imidazole85-95% (typical)

Note: Yields are based on generalized protocols and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Synthesis of Amidine Hydrochlorides via Pinner Reaction

This protocol describes a general procedure for the synthesis of benzamidine hydrochloride from benzonitrile. The same procedure can be adapted for other aryl or alkyl nitriles.

Materials:

  • Aryl or Alkyl Nitrile (e.g., Benzonitrile)

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride Gas

  • Anhydrous Diethyl Ether

  • Ammonia (gas or saturated solution in ethanol)

  • Round-bottom flask with a gas inlet tube

  • Stirring apparatus

  • Ice bath

Procedure:

  • Formation of the Imidate Hydrochloride (Pinner Salt):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve the nitrile (1.0 eq) in anhydrous ethanol (2.0-3.0 eq).

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture does not warm significantly.

    • After saturation with HCl, seal the flask and allow it to stand at room temperature for 12-24 hours. The imidate hydrochloride will typically precipitate as a white solid.

    • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt.

  • Conversion to Amidine Hydrochloride:

    • Suspend the dried imidate hydrochloride in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol until the reaction is complete (typically monitored by the disappearance of the imidate hydrochloride solid).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture to remove the precipitated ammonium chloride.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude amidine hydrochloride.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Protocol 2: Synthesis of 2-Aryl-4-tert-butyl-1H-imidazoles

This protocol details the condensation of an amidine hydrochloride with this compound to yield the corresponding 2,4-disubstituted imidazole.

Materials:

  • Amidine Hydrochloride (1.0 eq)

  • This compound (1.0 eq)

  • Potassium Bicarbonate (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amidine hydrochloride (1.0 eq) and potassium bicarbonate (2.0 eq).

    • Add a mixture of THF and water (typically a 4:1 to 5:1 ratio).

  • Reaction:

    • Heat the mixture to a vigorous reflux with stirring.

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of THF.

    • Add the this compound solution dropwise to the refluxing amidine mixture over a period of 30 minutes.

    • Continue to reflux the reaction mixture for 4-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • The aqueous residue will contain the crude product as a precipitate.

    • Collect the solid by filtration and wash it thoroughly with water.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to afford the pure 2-aryl-4-tert-butyl-1H-imidazole.

Signaling Pathways and Logical Relationships

The synthesis of substituted imidazoles involves a clear logical progression from starting materials to the final product, as illustrated in the following diagram.

Synthesis_Pathway Logical Pathway of Substituted Imidazole Synthesis Start_Nitrile Nitrile (R-CN) Intermediate_Pinner Pinner Salt Intermediate Start_Nitrile->Intermediate_Pinner Pinner Reaction Start_Bromopinacolone This compound Final_Product 2-R-4-tert-butyl-1H-imidazole Start_Bromopinacolone->Final_Product Reagent_HCl_EtOH HCl (g), Anhydrous Ethanol Reagent_HCl_EtOH->Intermediate_Pinner Reagent_Ammonia Ammonia Intermediate_Amidine Amidine Hydrochloride Reagent_Ammonia->Intermediate_Amidine Intermediate_Pinner->Intermediate_Amidine Intermediate_Amidine->Final_Product Condensation Reagent_Base_Solvent K2CO3 or NaHCO3, THF/H2O Reagent_Base_Solvent->Final_Product

Caption: Logical flow from starting materials to the final imidazole product.

Concluding Remarks

The synthesis of 2,4-disubstituted imidazoles via the condensation of this compound with amidines is a highly effective and versatile method. The protocols provided herein offer a solid foundation for researchers to produce a wide range of 4-tert-butyl substituted imidazoles. The use of readily available starting materials and the generally high yields make this an attractive route for the generation of compound libraries for drug discovery and development programs. Careful optimization of reaction conditions for specific substrates may be necessary to achieve the best results.

Protecting Group Strategies for Reactions with 1-Bromopinacolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromopinacolone is a versatile α-bromo ketone used as an intermediate in the synthesis of various compounds, including biologically active triazoles.[1] Its primary mode of reaction is as an electrophile in nucleophilic substitution reactions, typically following an SN2 pathway.[2] When reacting this compound with multifunctional nucleophiles, chemoselectivity becomes a critical issue.[3] Protecting groups are essential tools to temporarily mask reactive functional groups, preventing undesired side reactions and ensuring that the alkylation occurs at the desired site.[4][5]

This document provides detailed application notes and protocols for implementing protecting group strategies in reactions involving this compound. It is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. The ideal protecting group is one that can be introduced and removed in high yield under mild conditions, is stable to the desired reaction conditions, and does not interfere with other functional groups.[6][7]

Application Notes: Selecting the Appropriate Protecting Group

The choice of a protecting group is contingent upon the specific functional groups present in the substrate and the conditions of the planned alkylation reaction with this compound. Alkylation reactions with this compound are typically performed under basic or neutral conditions, which dictates the stability requirements for the chosen protecting group. An orthogonal protecting group strategy, where different groups can be removed under distinct conditions (e.g., acidic, basic, hydrogenolysis), is highly advantageous in complex syntheses.[4][5]

Logical Workflow for Protecting Group Selection

The following diagram illustrates a general decision-making process for selecting a suitable protecting group when planning a reaction with this compound.

G cluster_0 Protecting Group Strategy Decision Workflow start Identify all reactive functional groups (e.g., -OH, -NH2, -COOH) on the substrate define_target Define the target functional group for alkylation with this compound start->define_target check_reactive_groups Are there non-target reactive groups? define_target->check_reactive_groups alkylation_conditions Determine alkylation reaction conditions (e.g., Base: K2CO3, NaH; Solvent: ACN, DMF) select_pg For each non-target functional group, select a protecting group (PG) stable under alkylation conditions alkylation_conditions->select_pg check_ortho Are multiple PGs needed? select_pg->check_ortho select_ortho Ensure PGs are orthogonal (removable under different conditions) check_ortho->select_ortho Yes plan_synthesis Plan synthetic sequence: 1. Protection 2. Alkylation 3. Deprotection check_ortho->plan_synthesis No select_ortho->plan_synthesis end Proceed with Synthesis plan_synthesis->end no_pg_needed No other reactive groups present. Proceed directly to alkylation. no_pg_needed->end check_reactive_groups->alkylation_conditions Yes check_reactive_groups->no_pg_needed No

Caption: Decision workflow for selecting a protecting group.

Protecting Groups for Amines (-NH₂, -NHR)

Amines are excellent nucleophiles and react readily with this compound. However, primary amines can undergo overalkylation to yield mixtures of secondary, tertiary, and even quaternary ammonium salts.[8] Protection is often necessary to prevent this or to direct alkylation to another nucleophilic site. Carbamates are the most common and effective protecting groups for amines.[4][9]

Recommended Protecting Groups:

  • Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride ((Boc)₂O), it is stable to a wide range of non-acidic conditions, including those typical for alkylations. It is readily removed with strong acids like trifluoroacetic acid (TFA) or HCl.[9][10]

  • Cbz (Carboxybenzyl): Installed using benzyl chloroformate (CbzCl), it is stable to both acidic and basic conditions. Deprotection is achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild method that preserves many other functional groups.[9][10]

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability for Alkylation
Boc R-NH-C(=O)O-tBu(Boc)₂O, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., DCM, THF)Strong Acid (e.g., TFA, HCl in Dioxane)Excellent
Cbz R-NH-C(=O)O-BnCbzCl, Base (e.g., Na₂CO₃), Solvent (e.g., THF, H₂O)H₂, Pd/C (Catalytic Hydrogenolysis)Excellent
Protecting Groups for Alcohols (-OH)

Alcohols are nucleophiles that can react with this compound in a Williamson ether synthesis.[2] This reaction typically requires a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[11][12] If another functional group in the molecule is the intended target for alkylation, the hydroxyl group must be protected.

Recommended Protecting Groups:

  • TBDMS (tert-butyldimethylsilyl) Ether: A common silyl ether protecting group, it is installed using TBDMS-Cl and a base like imidazole. It is robust and stable under basic, nucleophilic, and reductive conditions.[13] Deprotection is selectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[14][15]

  • Benzyl (Bn) Ether: A very stable protecting group, resistant to strong bases and many oxidizing/reducing agents.[16] It is typically installed using benzyl bromide (BnBr) and a base like sodium hydride (NaH). Like the Cbz group, it is removed by catalytic hydrogenolysis.[16][17]

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability for Alkylation
TBDMS R-O-Si(Me)₂(tBu)TBDMS-Cl, Imidazole, DMFTBAF, THFExcellent
Benzyl (Bn) R-O-CH₂PhBnBr, NaH, THFH₂, Pd/C (Catalytic Hydrogenolysis)Excellent
Protecting Groups for Carboxylic Acids (-COOH)

The acidic proton of a carboxylic acid will quench basic reagents and can protonate nucleophiles like amines, preventing them from reacting with this compound. The corresponding carboxylate can also act as a nucleophile. Therefore, protection is almost always required when other functional groups are targeted.[7] The most common strategy is conversion to an ester.[7][18]

Recommended Protecting Groups:

  • Methyl or Ethyl Ester: Easily formed via Fischer esterification (acid-catalyzed reaction with methanol or ethanol).[19] These esters are stable to a wide range of conditions but can be removed by saponification (hydrolysis with aqueous base like NaOH or LiOH).[7]

  • tert-Butyl (tBu) Ester: Formed by acid-catalyzed reaction with isobutylene.[20] It is stable to basic conditions but can be selectively cleaved under acidic conditions (e.g., TFA), which leaves methyl/ethyl esters intact, allowing for orthogonal protection.[7]

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability for Alkylation
Methyl Ester R-C(=O)O-MeMeOH, H₂SO₄ (cat.), RefluxNaOH or LiOH, H₂O/THFExcellent
Ethyl Ester R-C(=O)O-EtEtOH, H₂SO₄ (cat.), RefluxNaOH or LiOH, H₂O/THFExcellent
tert-Butyl Ester R-C(=O)O-tBuIsobutylene, H₂SO₄ (cat.)TFA or HClExcellent

Experimental Protocols

The following protocols provide a general framework for a three-step synthetic sequence: protection of a non-target functional group, alkylation with this compound, and subsequent deprotection.

General Experimental Workflow Diagram

G cluster_1 General Synthetic Workflow step1 Step 1: Protection - Substrate + Protecting Reagent - Base/Catalyst - Isolate Protected Substrate step2 Step 2: Alkylation - Protected Substrate + this compound - Base (e.g., K2CO3) - Heat/Stir - Isolate Alkylated Product step1->step2 step3 Step 3: Deprotection - Alkylated Product + Deprotection Reagent - Specific conditions (Acid/Base/H2) - Isolate Final Product step2->step3 final_product Final Product step3->final_product

Caption: A typical three-step protection-alkylation-deprotection sequence.

Protocol 1: N-Alkylation of a Boc-Protected Amino Alcohol

This protocol describes the selective O-alkylation of 4-(Boc-amino)phenol with this compound.

Step 1: Protection of the Amine (This step is assumed to be complete, starting with commercially available 4-(Boc-amino)phenol).

Step 2: O-Alkylation with this compound (Williamson Ether Synthesis)

  • Reactant Preparation: To a round-bottom flask, add 4-(Boc-amino)phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (ACN) to make a 0.2 M solution.

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the protected O-alkylated product.

Step 3: Deprotection of the Boc Group

  • Reaction Setup: Dissolve the Boc-protected product (1.0 eq.) in dichloromethane (DCM, 0.1 M).

  • Deprotection: Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Purification: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final deprotected product.[10]

Protocol 2: C-Alkylation of a Protected Carboxylic Acid

This protocol outlines the alkylation of the enolate of ethyl 3-oxobutanoate with this compound. The ester group serves as both an activating and protecting group for a potential carboxylic acid.

Step 1: Protection of the Carboxylic Acid (This step is implicit, as we start with the ethyl ester, a protected form of acetoacetic acid).

Step 2: C-Alkylation with this compound

  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.05 eq.) to anhydrous ethanol at 0°C. After all the sodium has dissolved, add ethyl 3-oxobutanoate (1.0 eq.) dropwise and stir for 30 minutes at room temperature.[8]

  • Alkylation: Cool the resulting enolate solution to 0°C and add this compound (1.0 eq.) dropwise via syringe. Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the mixture and remove the ethanol under reduced pressure. Add cold water to the residue and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or distillation under reduced pressure.

Step 3: Deprotection (Hydrolysis) of the Ester

  • Reaction Setup: Dissolve the purified product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Concentrate the mixture to remove the THF. Dilute with water and wash with ether to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer to pH ~2 with cold 1M HCl. A precipitate may form, or the product can be extracted with ethyl acetate (3x). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final carboxylic acid.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopinacolone, also known as 1-bromo-3,3-dimethyl-2-butanone, is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility as a building block stems from the presence of a reactive bromine atom adjacent to a carbonyl group, enabling a variety of nucleophilic substitution and coupling reactions. This document provides detailed protocols for the large-scale synthesis of this compound, including the preparation of its precursor, pinacolone, and subsequent bromination. Safety precautions and purification methods are also outlined to ensure a safe and efficient process.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and purification.

PropertyValueReference
CAS Number 5469-26-1[2]
Molecular Formula C₆H₁₁BrO[2]
Molecular Weight 179.05 g/mol
Appearance Clear pale yellow to yellow-brownish liquid[1]
Boiling Point 188-194 °C (lit.)[2]
Melting Point -10 °C (lit.)[2]
Density 1.331 g/mL at 25 °C (lit.)[2]
Refractive Index (n²⁰/D) 1.466 (lit.)
Solubility Insoluble in water. Soluble in chloroform and methanol.[1]

Experimental Protocols

Part 1: Synthesis of Pinacolone from Pinacol Hydrate

This protocol is adapted from a well-established procedure for the pinacol rearrangement.

Reaction Scheme:

(C(CH₃)₂)₂ (OH)₂·6H₂O + H₂SO₄ → (CH₃)₃CCOCH₃ + H₂O

Materials and Equipment:

  • Pinacol hydrate

  • 6 N Sulfuric acid

  • Calcium chloride

  • 2 L Round-bottom flask

  • Dropping funnel

  • Condenser for distillation

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 2 L round-bottom flask, add 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.

  • Equip the flask with a dropping funnel and a condenser set for distillation.

  • Heat the mixture and distill until the upper layer of the distillate (pinacolone) ceases to increase in volume. This typically takes 15-20 minutes.

  • Separate the pinacolone layer from the aqueous layer in the distillate using a separatory funnel.

  • Return the aqueous layer to the reaction flask. Add 60 mL of concentrated sulfuric acid and another 250 g portion of pinacol hydrate.

  • Repeat the distillation process. This can be repeated until the desired amount of pinacol hydrate has been reacted.

  • Combine all the collected pinacolone fractions and dry over anhydrous calcium chloride.

  • Filter the dried pinacolone and purify by fractional distillation. Collect the fraction boiling at 103–107 °C.

Expected Yield: 65-72%

Part 2: Large-Scale Synthesis of this compound

This protocol is based on the highly regioselective bromination of methyl ketones in methanol, a method proven effective for ketones with a tertiary α'-position.[3]

Reaction Scheme:

(CH₃)₃CCOCH₃ + Br₂ → (CH₃)₃CCOCH₂Br + HBr

Materials and Equipment:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Bromine

  • Anhydrous methanol

  • Diethyl ether

  • 10% Aqueous potassium carbonate solution

  • Anhydrous calcium chloride

  • 2 L Four-necked, round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with a calcium chloride drying tube

  • Pressure-equalizing dropping funnel

  • Ice-salt bath

  • Rotary evaporator

  • Vigreux column for vacuum distillation

Procedure:

  • Reaction Setup: In a 2 L four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, place 100.1 g (1.00 mole) of pinacolone and 600 mL of anhydrous methanol.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath while stirring.

  • Bromine Addition: From the dropping funnel, add 160 g (1.00 mole) of bromine in a rapid, steady stream. The addition rate should be controlled to maintain the internal temperature between 0-10 °C. The reaction is exothermic, so careful monitoring is crucial.

  • Reaction: After the addition is complete, continue stirring and allow the temperature to rise but not exceed 10 °C. The red color of the bromine will gradually fade over approximately 45 minutes.

  • Hydrolysis of Intermediate: Once the bromine color has disappeared, add 300 mL of water to the reaction mixture. Stir the mixture at room temperature overnight to ensure the hydrolysis of the intermediate α-bromodimethyl ketal.

  • Work-up: Add 900 mL of water to the solution and extract the product with four 500 mL portions of diethyl ether.

  • Washing: Combine the ether extracts and wash with 200 mL of 10% aqueous potassium carbonate solution, followed by two 200 mL portions of water.

  • Drying and Solvent Removal: Dry the ether layer over 200 g of anhydrous calcium chloride for 1 hour. Remove the diethyl ether using a rotary evaporator at room temperature.

  • Purification: Purify the crude product by vacuum distillation through a Vigreux column.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )MolesQuantity
Pinacolone100.161.00100.1 g
Bromine159.811.00160 g
This compound (Crude)179.05-145-158 g
This compound (Pure)179.05-115-128 g

Expected Yield: 70-78% (based on 3-methyl-2-butanone)[3]

Visualizations

Signaling Pathway: Acid-Catalyzed Bromination of Pinacolone

G Mechanism of Acid-Catalyzed Bromination Pinacolone Pinacolone Protonation Protonation of Carbonyl Oxygen Pinacolone->Protonation + H⁺ Enol Enol Intermediate Protonation->Enol Tautomerization Electrophilic_Attack Electrophilic Attack by Bromine Enol->Electrophilic_Attack + Br₂ Deprotonation Deprotonation Electrophilic_Attack->Deprotonation Product This compound Deprotonation->Product - H⁺

Caption: Acid-catalyzed bromination of pinacolone proceeds via an enol intermediate.

Experimental Workflow: Large-Scale Synthesis of this compound

G Workflow for this compound Synthesis Start Start Reaction_Setup Reaction Setup: Pinacolone and Methanol in Flask Start->Reaction_Setup Cooling Cooling to 0-5 °C Reaction_Setup->Cooling Bromine_Addition Slow Addition of Bromine Cooling->Bromine_Addition Reaction Stirring at <10 °C Bromine_Addition->Reaction Hydrolysis Addition of Water and Overnight Stirring Reaction->Hydrolysis Workup Extraction with Diethyl Ether Hydrolysis->Workup Washing Washing with K₂CO₃ and Water Workup->Washing Drying Drying over CaCl₂ Washing->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification End End: Pure this compound Purification->End

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Safety Considerations

  • This compound is a lachrymator and skin irritant. [3] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood.

  • The bromination reaction is exothermic. Maintain strict temperature control to avoid runaway reactions.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers and professionals can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided quantitative data and visual workflows are intended to facilitate the successful implementation of this synthesis.

References

Application Notes and Protocols for Monitoring Reactions of 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 1-Bromopinacolone using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for various reaction types, with specific examples provided for the Favorskii rearrangement and a putative synthesis of a triazole derivative.

Introduction to Analytical Monitoring of this compound Reactions

This compound is a versatile α-haloketone intermediate used in the synthesis of a variety of organic molecules, including potential pharmaceutical candidates.[1] Its reactivity is centered around the electrophilic α-carbon and the carbonyl group. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of reaction progress, while Gas Chromatography-Mass Spectrometry (GC-MS) provides quantitative analysis and structural confirmation of reactants, products, and byproducts.

Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for the real-time monitoring of organic reactions due to its simplicity, speed, and low cost.[2] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

General TLC Protocol for Reaction Monitoring

A standard TLC setup for reaction monitoring involves spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.[2] This allows for a direct comparison and helps in identifying the spots corresponding to the reactant and product(s).

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (solvent system)

  • Visualization agent (e.g., UV lamp, potassium permanganate stain)

Protocol:

  • Prepare the Eluent: Select an appropriate solvent system. For a moderately polar compound like this compound (a ketone), a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 hexane:ethyl acetate.[3]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of this compound in a volatile solvent onto the "SM" lane.

    • Spot the "Co" lane with the this compound solution.

    • Withdraw a small aliquot from the reaction mixture and spot it onto the "Co" lane (on top of the SM spot) and the "RM" lane.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely.

    • Visualize the spots under a UV lamp (254 nm), as conjugated systems and many organic compounds will appear as dark spots.[4] Circle the observed spots with a pencil.

    • For further visualization, dip the plate in a potassium permanganate stain. This stain is effective for visualizing compounds with oxidizable functional groups like ketones, which will appear as yellow-brown spots on a purple background upon gentle heating.[4][5]

Data Interpretation:

The progress of the reaction is monitored by the disappearance of the starting material spot in the "RM" lane and the appearance of a new spot(s) corresponding to the product(s). The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane. The retention factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

CompoundExpected PolarityExpected Rf in Hexane/Ethyl Acetate (4:1)Visualization
This compoundModerately Polar~0.4 - 0.6UV, KMnO4
Favorskii Product (Ester)Less Polar than starting materialHigher than this compoundKMnO4
Triazole ProductMore Polar than starting materialLower than this compoundUV, KMnO4

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_eluent Prepare Eluent (e.g., 4:1 Hexane:EtOAc) prep_plate Prepare TLC Plate (Baseline & Lanes) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Spot Co-spot (SM + RM) spot_rm Spot Reaction Mixture (RM) develop Develop Plate in Chamber spot_rm->develop visualize Visualize under UV & with Stain develop->visualize interpret Interpret Results: - Disappearance of SM - Appearance of Product visualize->interpret

Caption: General workflow for monitoring a reaction using TLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides quantitative data on the consumption of reactants and the formation of products, as well as mass spectral data for structural elucidation.

General GC-MS Protocol for Reaction Monitoring

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate). Quenching is essential to stop the reaction at a specific time point.

  • If necessary, perform a workup by washing the diluted aliquot with water or a saturated sodium bicarbonate solution to remove any acids or bases.

  • Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate).

  • Filter the solution into a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Column: A non-polar or medium-polarity column is generally suitable for the analysis of ketones and their derivatives. A good choice would be a column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6][7][8][9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

    • This program should be optimized based on the volatility of the expected products.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the peaks corresponding to this compound and the product(s) based on their retention times and mass spectra. The mass spectrum of this compound will show characteristic isotopic patterns for bromine.

  • Integrate the peak areas of the reactant and product(s).

  • Calculate the relative percentage of each component to monitor the reaction progress over time.

GC-MS Data for this compound:

CompoundMolecular WeightKey Mass Fragments (m/z)
This compound179.05 g/mol 121/123 ([M-C(CH3)3]+), 57 ([C(CH3)3]+, base peak)

Workflow for GC-MS Monitoring

GCMS_Workflow cluster_sampling Sampling & Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sampling Take Aliquot from Reaction quench Quench Reaction sampling->quench workup Workup & Dry quench->workup prepare_vial Prepare GC Vial workup->prepare_vial inject Inject into GC-MS prepare_vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks (Retention Time & MS) detect->identify quantify Quantify (Peak Area) identify->quantify monitor Monitor Reaction Progress quantify->monitor

Caption: General workflow for monitoring a reaction using GC-MS.

Application Note 1: Monitoring the Favorskii Rearrangement of this compound

The Favorskii rearrangement of α-halo ketones in the presence of a base leads to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems.[10][11][12] For this compound, a non-cyclic α-halo ketone, the rearrangement is expected to yield a derivative of 2,2-dimethylpropanoic acid.

Reaction Scheme:

This compound + NaOMe -> Methyl 2,2-dimethylpropanoate

TLC Monitoring of the Favorskii Rearrangement
  • Eluent: 9:1 Hexane:Ethyl Acetate. The product, an ester, is expected to be less polar than the starting ketone.

  • Visualization: UV (254 nm) and potassium permanganate stain.

  • Expected Observations: The spot for this compound (higher Rf) will diminish over time, while a new, less polar spot for the ester product (lower Rf) will appear and intensify.

Time (min)% this compound (by TLC spot intensity)% Product (by TLC spot intensity)
01000
30~50~50
60~10~90
120<5>95
GC-MS Monitoring of the Favorskii Rearrangement
  • Sample Preparation: Aliquots are quenched with dilute HCl before extraction with ethyl acetate to neutralize the base.

  • GC-MS Conditions: As described in the general protocol.

  • Expected Results: The peak for this compound will decrease in area, while a new peak corresponding to methyl 2,2-dimethylpropanoate will appear and grow.

Time (min)Retention Time (min) - this compoundRetention Time (min) - Product% Conversion (by GC Peak Area)
0~8.5-0
30~8.5~6.252
60~8.5~6.291
120Not Detected~6.2>99

Application Note 2: Monitoring the Synthesis of a Triazole Derivative from this compound

This compound can potentially react with an azide source, such as sodium azide, to form an azido ketone intermediate, which can then undergo cycloaddition with an alkyne to form a 1,2,3-triazole.[13][14][15] Alternatively, a one-pot reaction may be feasible.[16][17]

Putative Reaction Scheme:

  • This compound + NaN3 -> 1-Azidopinacolone

  • 1-Azidopinacolone + Phenylacetylene (in the presence of a Cu(I) catalyst) -> 1-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,3-dimethylbutan-2-one

TLC Monitoring of Triazole Synthesis
  • Eluent: 2:1 Hexane:Ethyl Acetate. The triazole product is expected to be significantly more polar than this compound.

  • Visualization: UV (254 nm, as the triazole product contains an aromatic ring) and potassium permanganate stain. The azide intermediate may also be visible.

  • Expected Observations: The spot for this compound will be replaced by a new, more polar spot for the triazole product. An intermediate spot for the azido ketone may also be observed.

Time (h)% this compound (by TLC spot intensity)% Product (by TLC spot intensity)
01000
2~40~60
4<10>90
6Not Detected>99
GC-MS Monitoring of Triazole Synthesis
  • Sample Preparation: Aliquots are quenched with water and extracted with ethyl acetate.

  • GC-MS Conditions: As described in the general protocol. The higher polarity of the triazole may necessitate a higher final oven temperature or a more polar GC column for optimal separation and peak shape.[6]

  • Expected Results: The peak for this compound will decrease, and a new, later-eluting peak for the triazole product will appear. The mass spectrum of the product will show a molecular ion corresponding to the triazole.

Time (h)Retention Time (min) - this compoundRetention Time (min) - Product% Conversion (by GC Peak Area)
0~8.5-0
2~8.5~12.165
4~8.5~12.192
6Not Detected~12.1>99

Logical Relationship of Reaction Monitoring

Reaction_Monitoring_Logic cluster_reaction Chemical Reaction cluster_monitoring Analytical Monitoring cluster_data Data Output & Interpretation Reaction This compound Reaction TLC TLC Analysis Reaction->TLC Provides Samples GCMS GC-MS Analysis Reaction->GCMS Provides Samples Qualitative Qualitative Data (Rf, Spot Intensity) TLC->Qualitative Quantitative Quantitative Data (Retention Time, Peak Area, MS) GCMS->Quantitative Decision Decision Making (Reaction Complete?, Purity?) Qualitative->Decision Quantitative->Decision

Caption: Logical flow from reaction to analytical data and decision making.

Conclusion

The combination of TLC and GC-MS provides a comprehensive toolkit for monitoring reactions involving this compound. TLC serves as a rapid, qualitative guide for tracking reaction progress at the bench, while GC-MS offers detailed quantitative information and structural verification. The protocols and application notes presented here offer a solid foundation for researchers to develop robust analytical methods for their specific synthetic applications. Careful selection of TLC eluents, GC columns, and temperature programs will ensure accurate and reliable monitoring of these important chemical transformations.

References

Application Notes and Protocols for Safe Handling and Quenching of 1-Bromopinacolone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the safe handling, reaction, and quenching procedures for 1-Bromopinacolone. Adherence to these guidelines is crucial for ensuring laboratory safety and the successful execution of synthetic protocols involving this versatile but hazardous reagent.

Introduction to this compound

This compound (also known as 1-bromo-3,3-dimethyl-2-butanone) is a reactive α-bromoketone widely employed as an intermediate in organic synthesis. Its utility lies in its ability to act as an electrophile in various nucleophilic substitution and coupling reactions. It is a key building block for the synthesis of diverse molecular scaffolds, including triazole compounds which exhibit a range of biological activities.[1] However, its reactivity is accompanied by significant health hazards, necessitating strict adherence to safety protocols.

Hazard Identification and Safety Precautions

This compound is a combustible liquid that is corrosive and a lachrymator, causing skin, eye, and respiratory tract irritation.[2][3][4][5][6]

Signal Word: Warning[2][4]

Hazard Statements:

  • H227: Combustible liquid.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Personal Protective Equipment (PPE)

A summary of required PPE is provided in the table below.

PPE ItemSpecification
Eye Protection Chemical safety goggles and a face shield are mandatory.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection Flame-retardant lab coat.
Respiratory Protection Use only in a well-ventilated fume hood. For spills or emergencies, a full-face respirator with an appropriate cartridge is necessary.
Storage and Handling
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[3]

  • Keep containers tightly closed.

  • Handle exclusively in a chemical fume hood to avoid inhalation of vapors.

  • Ensure an eyewash station and safety shower are readily accessible.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 5469-26-1[2]
Molecular Formula C₆H₁₁BrO[2]
Molecular Weight 179.06 g/mol [2]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 188-194 °C[4]
Melting Point -10 °C[4]
Density 1.331 g/mL at 25 °C[4]
Flash Point 75 °C (167 °F) - closed cup[4]

Experimental Protocol: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

This protocol describes a representative reaction using an α-bromoketone, which can be adapted for this compound, in a one-pot synthesis of a 1,4-disubstituted-1,2,3-triazole.

Materials and Reagents
  • α-Bromoketone (e.g., this compound)

  • Sodium Azide (NaN₃) - EXTREMELY TOXIC

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Copper(I) Iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Bisulfite Solution (NaHSO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic Solvent for Extraction (e.g., Ethyl Acetate)

Reaction Setup and Procedure

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Quenching cluster_purification Purification reagents Weigh Reagents: - this compound - Sodium Azide - Terminal Alkyne - CuI, DIPEA glassware Prepare Dry Glassware (Round-bottom flask, stirrer) dissolve Dissolve Alkyne and This compound in DMF glassware->dissolve add_reagents Add NaN3, CuI, and DIPEA under inert atmosphere dissolve->add_reagents stir Stir at Room Temperature (Monitor by TLC) add_reagents->stir quench Quench with Saturated Sodium Bisulfite Solution stir->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with Saturated Sodium Bicarbonate extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify by Column Chromatography filter_evap->purify

Caption: Experimental workflow for the synthesis of 1,4-disubstituted-1,2,3-triazoles.

  • Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reaction: To the flask, add the terminal alkyne (1.0 eq), this compound (1.0 eq), and DMF. Stir until all solids are dissolved.

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.1 eq), CuI (0.1 eq), and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Quenching and Work-up Procedures

The quenching and work-up steps are critical for neutralizing hazardous reagents and isolating the desired product.

Quenching_Procedure start Reaction Mixture (Contains unreacted this compound, NaN3, and base) quench_bisulfite Slowly add Saturated Sodium Bisulfite (NaHSO3) Solution start->quench_bisulfite check_quench Check for completion of quenching (e.g., disappearance of color if bromine was used, or TLC analysis) quench_bisulfite->check_quench check_quench->quench_bisulfite Incomplete extract Transfer to a Separatory Funnel and Extract with Organic Solvent check_quench->extract Quenching Complete wash_bicarb Wash Organic Layer with Saturated Sodium Bicarbonate (NaHCO3) extract->wash_bicarb check_neutral Check pH of Aqueous Layer (Should be neutral or slightly basic) wash_bicarb->check_neutral check_neutral->wash_bicarb Acidic wash_brine Wash Organic Layer with Brine check_neutral->wash_brine Neutralized dry Dry Organic Layer over Anhydrous MgSO4 wash_brine->dry isolate Filter and Concentrate Crude Product dry->isolate

Caption: Logical flow for the safe quenching and work-up of this compound reactions.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. This will quench any unreacted this compound and other reactive electrophiles.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add deionized water and the chosen organic extraction solvent (e.g., ethyl acetate). Shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer twice more with the organic solvent.

  • Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic components. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Washing and Drying: Wash the organic layer with brine to remove the bulk of the water. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Waste Disposal

All waste materials, including aqueous washes and contaminated solids, should be collected in appropriately labeled hazardous waste containers. Due to the presence of residual this compound and other hazardous reagents, this waste must be disposed of in accordance with institutional and local environmental regulations. Do not dispose of any materials down the drain.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

1-Bromopinacolone: A Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopinacolone (1-bromo-3,3-dimethyl-2-butanone) is a sterically hindered α-bromoketone that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, particularly the bulky tert-butyl group adjacent to the carbonyl, influence its reactivity and make it a strategic component in the construction of complex molecular architectures, including natural products and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, offering a practical guide for researchers in academia and industry.

Physicochemical Properties and Safety Information

This compound is a clear, pale yellow to yellowish-brown liquid.[1] Key physicochemical data are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₁BrO
Molecular Weight179.05 g/mol
Melting Point-10 °C
Boiling Point188-194 °C
Density1.331 g/mL at 25 °C

Safety Precautions: this compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this reagent.[2] All manipulations should be performed in a well-ventilated fume hood.

Applications in Total Synthesis

This compound serves as a precursor in a variety of synthetic transformations, including the formation of carbon-carbon bonds and the construction of heterocyclic scaffolds.

Samarium(II) Iodide-Promoted Reformatsky-Type Coupling

A significant application of this compound is its participation in SmI₂-promoted Reformatsky-type coupling reactions with aldehydes. This method allows for the formation of β-hydroxyketones, which are valuable intermediates in the synthesis of more complex molecules. The bulky tert-butyl group of this compound can lead to high diastereoselectivity in these reactions.

A general workflow for this transformation is depicted below:

SmI2_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Bromopinacolone This compound Reaction SmI₂ (5 equiv), THF, -78 °C, 1 h Bromopinacolone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Workup Aqueous Workup (Sodium Thiosulfate) Reaction->Workup Quench with Air Purification Column Chromatography Workup->Purification Product β-Hydroxyketone Purification->Product

Caption: Workflow for SmI₂-Promoted Reformatsky-Type Coupling.

Quantitative Data for SmI₂-Promoted Coupling of this compound with Various Aldehydes

EntryAldehydeProductYield (%)
1Isovaleraldehyde1-Hydroxy-2,6,6-trimethyl-4-heptanone85
2Pivalaldehyde1-Hydroxy-2,2,6,6-tetramethyl-4-heptanone92
32,2-Dimethylbutanal1-Hydroxy-2,2-diethyl-6,6-dimethyl-4-heptanone95
4Benzaldehyde1-Hydroxy-6,6-dimethyl-1-phenyl-4-heptanone78

Data sourced from Sparling, B. A.; Moslin, R. M.; Jamison, T. F. Org. Lett. 2008, 10 (6), 1291–1294.[1]

Experimental Protocol: Synthesis of 1-Hydroxy-2,2,6,6-tetramethyl-4-heptanone

  • Prepare a solution of this compound (1 equivalent) and pivalaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of samarium(II) iodide (SmI₂, 5 equivalents) in THF at -78 °C under an inert atmosphere.

  • Add the solution of this compound and pivalaldehyde dropwise to the SmI₂ solution over a period of 25 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by bubbling air through the solution for 5 minutes.

  • Perform an aqueous workup with a saturated solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxyketone.[1]

Synthesis of Triazole-Containing Compounds

This compound is a key intermediate for the synthesis of triazole compounds, which exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.[1][3] A notable example is its use in the synthesis of paclobutrazol and its derivatives. Paclobutrazol is a plant growth regulator and fungicide.

The general synthetic approach involves the reaction of this compound with a suitable triazole precursor to form a ketone intermediate, which can then be reduced to the corresponding alcohol.

Triazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Bromopinacolone This compound Step1 Nucleophilic Substitution Bromopinacolone->Step1 Triazole_Precursor Triazole Precursor (e.g., 1,2,4-triazole) Triazole_Precursor->Step1 Aryl_Component Aryl Grignard or other nucleophile Aryl_Component->Step1 Step2 Reduction Step1->Step2 Ketone Intermediate Product Triazole-containing Alcohol Step2->Product

Caption: General pathway for triazole synthesis using this compound.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol (Paclobutrazol Precursor Reduction)

This protocol describes the reduction of the ketone precursor to the final alcohol.

  • Suspend 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pentan-3-one (0.1 mol) and anhydrous calcium chloride (0.0683 mol) in isopropanol (200 mL) and cool the mixture to -5 °C.

  • Prepare a solution of sodium borohydride (0.0703 mol) in water (25 mL).

  • Add the sodium borohydride solution dropwise to the suspension while maintaining the temperature at -5 °C.

  • Stir the reaction mixture for 15 hours.

  • Add acetone (20 mL) to quench any remaining reducing agent.

  • Evaporate the solvent under reduced pressure.

  • Take up the residue in water and extract multiple times with methylene chloride.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the product.[3]

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. It involves the reaction of an α-haloketone with a thioamide. This compound can be employed as the α-haloketone component to synthesize 4-tert-butyl substituted thiazoles, which are of interest in medicinal chemistry.

Hantzsch_Thiazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Bromopinacolone This compound Reaction Cyclocondensation Bromopinacolone->Reaction Thioamide Thioamide Thioamide->Reaction Product 4-tert-Butylthiazole Derivative Reaction->Product

Caption: Hantzsch synthesis of 4-tert-butylthiazoles.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-4-tert-butylthiazoles

While a specific protocol for this compound was not found in the initial search, a general procedure for the Hantzsch synthesis is provided below and can be adapted.

  • Dissolve the thioamide (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

This compound is a readily available and highly useful building block in organic synthesis. Its application in SmI₂-promoted couplings and the synthesis of heterocyclic compounds like triazoles and thiazoles highlights its versatility. The protocols and data presented in this document provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery. The sterically demanding tert-butyl group often imparts unique reactivity and selectivity, making it a valuable tool for accessing novel chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-bromopinacolone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound, primarily through the bromination of pinacolone, can stem from several factors. Incomplete conversion of the starting material, formation of side products, and mechanical losses during workup are common culprits.

Troubleshooting Steps:

  • Reaction Conditions: Ensure optimal reaction conditions. The acid-catalyzed bromination of ketones is generally favored as it proceeds through a more controlled enol mechanism, minimizing over-bromination.

  • Reagent Purity: Use pure pinacolone and high-quality brominating agents. Impurities can lead to unwanted side reactions.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions can lead to increased byproduct formation. For the bromination of pinacolone, careful temperature control is crucial to prevent runaway reactions and the formation of dibrominated species.

  • Stoichiometry: Carefully control the molar ratio of reactants. An excess of the brominating agent can lead to the formation of 1,1-dibromopinacolone. A slight excess of pinacolone might be employed to ensure the complete consumption of the more expensive brominating agent, but this will require careful purification.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of degradation products.

Q2: I am observing the formation of multiple byproducts, particularly a dibrominated species. How can I minimize this?

The formation of 1,1-dibromopinacolone is a common side reaction. This is particularly prevalent under basic conditions where the initial product, this compound, is deprotonated to form an enolate that can react further with the brominating agent.

Strategies to Minimize Dibromination:

  • Acid Catalysis: Employing an acid catalyst, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3), promotes the formation of the enol intermediate, allowing for a more selective monobromination.[1]

  • Controlled Addition of Brominating Agent: Add the brominating agent (e.g., Br2 or NBS) slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of a second bromination event.

  • Avoid Basic Conditions: Strictly avoid basic conditions, as they significantly promote the formation of enolates from the product, leading to rapid di- and polybromination.

Q3: What is the best method for purifying this compound?

Due to its high boiling point (188-194 °C at atmospheric pressure), purification of this compound is best achieved by vacuum distillation .[2][3] This technique allows for distillation at a lower temperature, preventing thermal decomposition of the product.

Purification Protocol Outline:

  • Quenching: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium bisulfite or sodium thiosulfate solution.

  • Extraction: Extract the crude product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer with water and a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Concentration: Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

  • Vacuum Distillation: Perform vacuum distillation of the crude oil to obtain pure this compound.

Q4: Which brominating agent is better: Bromine (Br2) or N-Bromosuccinimide (NBS)?

Both Br2 and N-Bromosuccinimide (NBS) can be used for the α-bromination of ketones.

  • Bromine (Br2): Often used in conjunction with an acid catalyst like HBr. It is a cost-effective reagent but can be hazardous to handle due to its high reactivity and volatility.

  • N-Bromosuccinimide (NBS): A solid and easier-to-handle reagent that serves as a source of electrophilic bromine. It is often used for allylic and benzylic brominations but can also be effective for the α-bromination of ketones, typically under acid catalysis or with a radical initiator. The choice between Br2 and NBS may depend on the specific reaction conditions, scale, and safety considerations. For laboratory-scale synthesis, NBS is often preferred for its ease of handling.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of α-bromoketones, which can be adapted for this compound. Specific yield data for this compound synthesis is not widely reported in comparative studies, so the yields provided are general for α-bromination of ketones.

Brominating AgentCatalyst/ConditionsSolventTypical Yield (%)Reference
Br2HBr or PBr3 (acid catalyst)Acetic Acid or Dichloromethane60-80[1]
NBSAcid catalyst (e.g., p-TsOH) or radical initiator (e.g., AIBN)Carbon Tetrachloride or Acetonitrile70-90

Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination of Pinacolone using Br2

This protocol is based on the general procedure for the α-bromination of ketones.

Materials:

  • Pinacolone

  • Bromine (Br2)

  • Hydrobromic acid (HBr, 48% aqueous solution) or Phosphorus tribromide (PBr3)

  • Dichloromethane (CH2Cl2) or Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pinacolone (1.0 eq) in dichloromethane or acetic acid.

  • Add a catalytic amount of hydrobromic acid or phosphorus tribromide.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, cautiously add saturated sodium bisulfite solution to quench the excess bromine.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

reaction_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation (e.g., Dibromopinacolone) start->side_products workup_loss Losses During Workup start->workup_loss optimize_conditions Optimize Reaction Conditions: - Monitor reaction progress (TLC/GC) - Adjust reaction time/temperature incomplete_reaction->optimize_conditions control_stoichiometry Control Stoichiometry: - Use slight excess of pinacolone - Slow addition of brominating agent side_products->control_stoichiometry acid_catalysis Use Acid Catalysis: - HBr or PBr3 - Avoid basic conditions side_products->acid_catalysis purification Improve Purification: - Careful extraction - Efficient vacuum distillation workup_loss->purification end Improved Yield and Purity optimize_conditions->end Improved Yield control_stoichiometry->end purification->end acid_catalysis->end

Caption: Troubleshooting workflow for improving the yield of this compound.

reaction_pathway Pinacolone Pinacolone Enol Enol Intermediate Pinacolone->Enol Acid-Catalyzed Tautomerization Bromonium Bromonium Ion Intermediate Enol->Bromonium Nucleophilic Attack Product This compound Bromonium->Product Deprotonation Dibromo 1,1-Dibromopinacolone (Side Product) Product->Dibromo Further Bromination (promoted by base) Catalyst H+ Catalyst->Pinacolone Br2 Br2 Br2->Enol Base Base (Undesirable) Base->Product

Caption: Simplified reaction pathway for the synthesis of this compound.

References

side reactions and byproducts in 1-Bromopinacolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromopinacolone.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and byproduct formation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Workup: Sub-optimal extraction or purification procedures. 3. Side Reactions: Formation of significant amounts of byproducts.1. Optimize Reaction Conditions: Monitor the reaction progress using TLC or GC-MS. Consider a modest increase in reaction time or temperature, as studies on related α-brominations of ketones show that yields can be sensitive to these parameters.[1] 2. Refine Workup: Ensure complete extraction of the product from the aqueous phase. Use fractional distillation under reduced pressure for purification to minimize thermal decomposition and separate from less volatile impurities.[2][3] 3. Control Stoichiometry: Carefully control the stoichiometry of bromine to favor monobromination.
Presence of 1,1-Dibromopinacolone 1. Excess Bromine: Using more than one equivalent of bromine. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to further bromination of the desired product.1. Stoichiometric Control: Use a precise 1:1 molar ratio of pinacolone to bromine. Add the bromine dropwise to the reaction mixture to maintain a low concentration of bromine at any given time. 2. Reaction Monitoring: Closely monitor the reaction's progress and quench it as soon as the starting material is consumed to prevent over-bromination.
Unreacted Pinacolone in Product 1. Insufficient Bromine: Less than one equivalent of bromine was used. 2. Low Reaction Temperature: The activation energy for the reaction was not met.1. Verify Reagent Quantities: Ensure accurate measurement of all starting materials. 2. Adjust Temperature: Gradually increase the reaction temperature while monitoring for the disappearance of the starting material. For similar reactions, temperatures around 90°C have been found to be optimal for driving the reaction to completion without significant byproduct formation.[1]
Darkening of the Product 1. Thermal Decomposition: Occurs when distillation is performed at atmospheric pressure. 2. Presence of Impurities: Acidic or other reactive impurities can cause degradation.1. Vacuum Distillation: Purify this compound via vacuum distillation to lower the boiling point and prevent decomposition.[2] 2. Thorough Washing: During the workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any acidic residues before distillation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the acid-catalyzed α-bromination of pinacolone. In this electrophilic substitution reaction, the enol form of pinacolone acts as a nucleophile and attacks molecular bromine.

Q2: What are the most common side products in this synthesis?

A2: The most prevalent side product is 1,1-dibromopinacolone , which results from the over-bromination of the desired product. Unreacted pinacolone can also be present as an impurity if the reaction does not go to completion.

Q3: How can the formation of 1,1-dibromopinacolone be minimized?

A3: To control the formation of the dibrominated byproduct, it is crucial to maintain a strict 1:1 stoichiometry between pinacolone and bromine. The slow, dropwise addition of bromine to the reaction mixture helps to keep its concentration low, favoring monobromination. Additionally, monitoring the reaction and stopping it once the pinacolone has been consumed is essential.

Q4: What is the recommended method for purifying this compound?

A4: Vacuum distillation is the preferred method for purifying this compound.[2][3] This technique allows for distillation at a lower temperature, which is crucial as this compound can decompose at its atmospheric boiling point.[2] This method is effective in separating the desired product from both the less volatile 1,1-dibromopinacolone and the more volatile unreacted pinacolone.

Q5: Are there any specific safety precautions to consider during this synthesis?

A5: Yes. Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. This compound itself is an irritant.

Section 3: Experimental Protocol

Materials:

  • Pinacolone

  • Bromine

  • Glacial Acetic Acid (as solvent and catalyst)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Bisulfite Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve pinacolone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain a low reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench any excess bromine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to isolate this compound.

Section 4: Visualizations

Reaction_Pathway Pinacolone Pinacolone Enol Enol Intermediate Pinacolone->Enol + H⁺, - H⁺ Bromopinacolone This compound (Desired Product) Enol->Bromopinacolone + Br₂ - HBr Dibromopinacolone 1,1-Dibromopinacolone (Byproduct) Bromopinacolone->Dibromopinacolone + Br₂ - HBr (Side Reaction)

Main reaction and side reaction pathway in this compound synthesis.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Analysis of Crude Product check_yield Is the yield low? start->check_yield check_purity Are there significant impurities? check_yield->check_purity No optimize_reaction Optimize Reaction Conditions (Time, Temperature) check_yield->optimize_reaction Yes identify_impurity Identify Impurity check_purity->identify_impurity Yes end Pure this compound check_purity->end No dibromo 1,1-Dibromopinacolone Present? identify_impurity->dibromo GC-MS/NMR unreacted_sm Unreacted Pinacolone Present? dibromo->unreacted_sm No control_stoichiometry Control Bromine Stoichiometry (1:1) dibromo->control_stoichiometry Yes check_reagents Verify Reagent Quantities unreacted_sm->check_reagents Yes unreacted_sm->end No optimize_reaction->check_purity refine_workup Refine Workup and Purification refine_workup->check_purity monitor_reaction Monitor Reaction Progress and Quench Promptly control_stoichiometry->monitor_reaction monitor_reaction->refine_workup increase_temp Increase Reaction Temperature check_reagents->increase_temp increase_temp->refine_workup

A troubleshooting workflow for the synthesis of this compound.

References

purification of 1-Bromopinacolone by distillation vs. chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Bromopinacolone, comparing distillation and chromatography methods.

Comparison of Purification Methods: Distillation vs. Chromatography

Choosing the appropriate purification method for this compound depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below is a summary of the key considerations for each technique.

ParameterDistillationChromatography (Flash)
Principle Separation based on differences in boiling points.Separation based on differential partitioning between a stationary and mobile phase.[1]
Boiling Point of this compound 188-194 °C (at atmospheric pressure)[2]Not applicable
Typical Purity Achievable ~90-97% (Purity can be limited by co-distillation of impurities with similar boiling points).>98% (Effective for removing both more and less polar impurities).
Scale Best suited for multi-gram to kilogram scale.Ideal for milligram to multi-gram scale.
Throughput HighLow to medium
Primary Impurities Removed High-boiling point residues, non-volatile materials.Unreacted starting materials (e.g., pinacolone), by-products (e.g., 1,1-dibromopinacolone), and decomposition products.
Advantages - Fast for large quantities- Cost-effective on a large scale- Good for removing non-volatile impurities- High resolution and purity- Versatile for various impurities- Operates at room temperature, avoiding thermal decomposition
Disadvantages - High temperatures can cause decomposition[3]- Requires vacuum for lower boiling point- Poor separation of compounds with close boiling points- Can be time-consuming- Requires larger volumes of solvent- Potential for product decomposition on acidic silica gel[4]

Experimental Protocols

Vacuum Distillation of this compound

Due to its high boiling point, this compound should be distilled under reduced pressure to prevent thermal decomposition.[5]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Thermometer and adapter

  • Condenser

  • Receiving flask (cow-type adapter for collecting multiple fractions is recommended)[6]

  • Vacuum pump and tubing (thick-walled)[7]

  • Heating mantle with a stirrer

  • Stir bar[7]

  • Cold trap

  • Manometer

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all ground glass joints are properly greased and sealed to maintain a good vacuum.[8]

    • Place a stir bar in the round-bottom flask containing the crude this compound.

    • Connect the apparatus to a vacuum trap and then to the vacuum pump. A manometer should be included to monitor the pressure.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly apply the vacuum, allowing any low-boiling solvents to be removed.

    • Once a stable vacuum is achieved, begin gently heating the distillation flask.

    • The product will begin to distill. The boiling point will be significantly lower than at atmospheric pressure. For example, at lower pressures, the boiling point will be reduced, preventing decomposition.[5]

    • Collect the fraction that distills at the expected temperature for the given pressure.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[7]

Flash Column Chromatography of this compound

Flash chromatography is an excellent method for obtaining high-purity this compound, especially on a smaller scale.

Materials:

  • Crude this compound

  • Silica gel (flash grade)

  • Glass column

  • Solvent system (e.g., Hexanes/Ethyl Acetate)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point for α-haloketones is a mixture of hexanes and ethyl acetate.[9]

    • Aim for an Rf value of approximately 0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack evenly.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Add the eluent to the column and apply gentle air pressure to begin the separation.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guides

Distillation
QuestionAnswer
Why is my product not distilling at the expected temperature? This is likely due to an unstable vacuum. Check all connections for leaks and ensure your vacuum pump is functioning correctly. The boiling point is highly dependent on the pressure.[10]
The product in the distillation flask is turning dark. This indicates thermal decomposition.[3] Immediately lower the temperature of the heating mantle. For future purifications, use a lower pressure to reduce the boiling point.
The distillation is very slow or has stopped. The heating may be insufficient, or the vacuum may be too high for the temperature. Gradually increase the heat. If the compound is refluxing but not distilling, consider insulating the distillation head with glass wool.[7]
I observe bumping or foaming in the distillation flask. Ensure you are using a stir bar and that it is stirring effectively.[7] Using a Claisen adapter can also help prevent bumps from contaminating the distillate.[8] If foaming occurs, you may need to reduce the heating rate or temporarily reduce the vacuum.[11]
Chromatography
QuestionAnswer
My compound is not moving off the baseline on the TLC plate. Your solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexanes/ethyl acetate system).[12]
All my spots are at the top of the TLC plate. Your solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).
I see streaking on my TLC plate. This can happen if the compound is acidic or basic and interacts strongly with the silica gel, or if the sample is overloaded. For α-haloketones, which can be sensitive, consider adding a very small amount of a neutralizer like triethylamine to the eluent if the compound is base-stable, though this is less common for ketones than for amines.[12]
The separation on the column is poor, with co-elution of impurities. The chosen solvent system may not be optimal. Re-evaluate the solvent system using TLC. Ensure the column is packed properly to avoid channeling.[12]
I have low recovery of my product from the column. The compound may be decomposing on the silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose?

  • For quantities larger than a few grams where moderate purity is acceptable, vacuum distillation is often more practical. For smaller quantities or when very high purity is required, flash chromatography is the preferred method.

Q2: How can I identify the common impurities in this compound?

  • Common impurities include unreacted pinacolone and the side-product 1,1-dibromopinacolone. These can typically be identified by GC-MS or NMR analysis of the crude product and can be separated by flash chromatography.

Q3: Is this compound stable?

  • This compound is stable under normal conditions but can decompose at high temperatures.[3] It is also incompatible with strong acids, bases, and strong oxidizing or reducing agents.[3]

Q4: How should I store purified this compound?

  • It should be stored in a cool, dry, and well-ventilated place, away from heat and ignition sources.[3] Some suppliers recommend storage at 2-8°C or even -20°C.

Q5: What are the main safety precautions when handling this compound?

  • This compound is a combustible liquid and causes skin, eye, and respiratory irritation.[13] Always handle it in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

Visualizations

Purification_Decision start Crude this compound scale Scale of Reaction? start->scale distillation Vacuum Distillation scale->distillation > 5 g chromatography Flash Chromatography scale->chromatography < 5 g purity Required Purity? purity->chromatography High Purity Needed end_product Purified Product purity->end_product Moderate Purity OK distillation->purity chromatography->end_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Chromatography start Impure Fraction(s) After Chromatography check_tlc Re-run TLC of impure fractions and starting material start->check_tlc identify_impurity What is the impurity? check_tlc->identify_impurity more_polar Impurity is more polar identify_impurity->more_polar Higher Rf less_polar Impurity is less polar identify_impurity->less_polar Lower Rf streaking Streaking or decomposition on TLC plate identify_impurity->streaking Degradation recolumn_less_polar Re-column with less polar eluent more_polar->recolumn_less_polar recolumn_gradient Re-column with a shallower gradient less_polar->recolumn_gradient change_stationary_phase Consider neutral alumina or deactivated silica streaking->change_stationary_phase pure_product Pure Product recolumn_gradient->pure_product recolumn_less_polar->pure_product change_stationary_phase->pure_product

Caption: Troubleshooting workflow for impure chromatography fractions.

References

managing lachrymatory effects of 1-Bromopinacolone in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory and irritant effects of 1-Bromopinacolone in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (also known as 1-bromo-3,3-dimethyl-2-butanone) is a laboratory chemical with the formula C6H11BrO.[1][2] Its primary hazards include:

  • Lachrymator: It is a substance that causes tearing.[1]

  • Skin and Eye Irritant: It can cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritant: Inhalation of its vapors or fumes may cause respiratory irritation.[2][3]

Q2: Are there established occupational exposure limits (OELs) for this compound?

A2: Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies.[1][3] This lack of established limits underscores the importance of adhering to stringent safety protocols to minimize exposure.

Q3: What are the initial symptoms of exposure to this compound?

A3: Symptoms of overexposure may include headache, dizziness, tiredness, and difficulty breathing.[3] Direct contact will cause immediate irritation to the eyes, skin, and respiratory tract.

Q4: What should I do in case of a spill?

A4: In the event of a spill, you should:

  • Remove all sources of ignition.[1][3]

  • Ensure adequate ventilation.[1][3]

  • Wear appropriate personal protective equipment (PPE), including respiratory protection.[1][3]

  • Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[1][3]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][3]

Troubleshooting Guides

Issue: Experiencing Eye, Skin, or Respiratory Irritation During Experiment

This guide helps to identify the source of exposure and the necessary corrective actions.

cluster_0 Troubleshooting Exposure Symptoms start Symptom Occurs: Eye, Skin, or Respiratory Irritation check_ppe Is your Personal Protective Equipment (PPE) correct and properly fitted? start->check_ppe check_hood Are you working in a properly functioning chemical fume hood? check_ppe->check_hood Yes improper_ppe Action: Immediately leave the area. Remove and inspect PPE. Replace if damaged or improper. check_ppe->improper_ppe No improper_hood Action: Cease work immediately. Close the sash. Report fume hood malfunction. check_hood->improper_hood No spill_check Is there a visible spill or open container? check_hood->spill_check Yes seek_medical Follow First Aid procedures and seek medical attention. improper_ppe->seek_medical improper_hood->seek_medical spill_action Action: Follow spill cleanup protocol. Evacuate if necessary. spill_check->spill_action Yes spill_check->seek_medical No spill_action->seek_medical

Caption: Troubleshooting guide for exposure to this compound.

Experimental Protocols

Safe Handling Protocol for this compound

This protocol outlines the necessary steps for safely handling this compound to prevent exposure.

cluster_1 Safe Handling Workflow prep 1. Preparation: - Review Safety Data Sheet (SDS). - Ensure fume hood is certified and functioning. ppe 2. Don Personal Protective Equipment (PPE): - Chemical safety goggles and face shield. - Nitrile or neoprene gloves. - Chemical-resistant lab coat. prep->ppe handling 3. Handling in Fume Hood: - Work with the smallest possible quantity. - Keep the container tightly closed when not in use. - Avoid generating aerosols or vapors. ppe->handling storage 4. Storage: - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials (acids, bases, oxidizing agents). handling->storage waste 5. Waste Disposal: - Dispose of waste in a designated, labeled, and sealed container. - Follow institutional and local regulations. storage->waste decon 6. Decontamination: - Decontaminate work surfaces with a suitable solvent followed by soap and water. - Wash hands thoroughly after handling. waste->decon

Caption: Workflow for the safe handling of this compound.

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and a face shield.[4]Protects against splashes and vapors, preventing severe eye irritation.
Hand Nitrile or neoprene gloves.[4][5]Provides a barrier against skin contact and irritation.
Body Chemical-resistant lab coat or gown.[4]Protects skin on the arms and torso from accidental splashes.
Respiratory Use only in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.Prevents inhalation of irritant vapors.
Table 2: First Aid Procedures for this compound Exposure
Exposure RouteImmediate ActionDurationFollow-up
Eye Contact Immediately flush eyes with plenty of water, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3]At least 15 minutes.[3]Seek immediate medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water.[3][6] Remove contaminated clothing.[3]At least 15 minutes.[3]Seek medical attention if skin irritation persists.[3]
Inhalation Move the person to fresh air.[3][6] If not breathing, give artificial respiration.[3]-Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.-Seek immediate medical attention.[3]

References

Technical Support Center: 1-Bromopinacolone Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Bromopinacolone to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound decomposition?

A1: The primary indicators of decomposition are a change in color, typically from a colorless or pale yellow liquid to a darker yellow or brownish hue. The development of a sharp, acidic odor due to the release of hydrogen bromide (HBr) gas is another common sign. In more advanced stages of decomposition, the formation of solid precipitates or resinous materials may be observed.

Q2: What are the optimal storage temperatures for this compound?

A2: For long-term storage, it is recommended to store this compound at refrigerated temperatures, between 2-8°C. For shorter periods, storage in a cool, dry, and well-ventilated area away from direct sunlight and heat sources is adequate. Some suppliers recommend storage at -20°C for maximum stability.[1]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2] Contact with these materials can accelerate decomposition. It is also advisable to avoid contact with metals, as they can catalyze decomposition.

Q4: Can I store this compound in an aqueous solution?

A4: Storing this compound in aqueous solutions, particularly under neutral to alkaline conditions, is not recommended. α-Haloketones can be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. While one patent suggests that a small amount of water may inhibit decomposition in the pure compound, preparing stock solutions in water for long-term storage is not advisable due to the risk of hydrolysis.

Q5: Are there any recommended stabilizers for this compound?

A5: While specific data on stabilizers for this compound is limited, the addition of a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) may help prevent free-radical mediated decomposition pathways. BHT is a common antioxidant used to stabilize various organic compounds.[3][4][5] Additionally, a patent for α-monohalogenated ketones suggests that the addition of a small quantity of water can inhibit decomposition and resinification.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to this compound decomposition.

Table 1: Troubleshooting Common Stability Issues
Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Exposure to light, elevated temperatures, or presence of acidic impurities (HBr).1. Store the product in an amber vial to protect from light. 2. Ensure storage at recommended low temperatures (2-8°C or -20°C). 3. If acidity is suspected, consider passing the liquid through a small plug of neutral alumina to remove acidic impurities before use.
Pungent, Acidic Odor Liberation of Hydrogen Bromide (HBr) gas due to decomposition.1. Handle the material in a well-ventilated fume hood. 2. This indicates significant decomposition; the material's purity should be assessed before use. 3. Consider purification by distillation if a large quantity is affected, though this should be done with caution due to the thermal lability of the compound.
Formation of Precipitate/Residue Polymerization or formation of insoluble degradation products.1. The material is likely significantly degraded and may not be suitable for use. 2. Attempt to dissolve a small sample in a suitable solvent to assess solubility. If insoluble material remains, the product is impure.
Inconsistent Experimental Results Use of partially decomposed this compound.1. Assess the purity of the this compound stock using techniques like GC-MS or ¹H NMR. 2. If decomposition is confirmed, use a fresh, pure batch for experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by ¹H NMR Spectroscopy

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a sample for NMR analysis by dissolving approximately 10-20 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Pure this compound: Expect a singlet at approximately 4.2 ppm corresponding to the two protons of the -CH₂Br group and a singlet at approximately 1.2 ppm corresponding to the nine protons of the tert-butyl group.

    • Signs of Decomposition: Look for the appearance of new signals. For example, the formation of pinacolone (a potential debromination product) would show a singlet at around 2.1 ppm for the methyl group and a singlet around 1.2 ppm for the tert-butyl group. Other unidentifiable signals may indicate the presence of various degradation products. The integration of the signals can be used to estimate the relative percentage of impurities.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To separate and identify volatile impurities and degradation products in a this compound sample.

Materials:

  • This compound sample

  • Suitable volatile solvent (e.g., dichloromethane or diethyl ether)

  • GC-MS instrument

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent. A concentration of approximately 1 mg/mL is a good starting point.

  • Inject the sample into the GC-MS system.

  • GC Method Parameters (example):

    • Inlet Temperature: 250°C

    • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method Parameters (example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis:

    • The retention time of the main peak will correspond to this compound.

    • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST). Potential degradation products to look for include pinacolone and other compounds resulting from debromination or condensation reactions.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_observe Observation of Potential Decomposition cluster_symptoms Symptoms cluster_analysis Analysis & Action cluster_prevention Preventative Measures Observe Observe this compound Sample Discoloration Discoloration? Observe->Discoloration Odor Pungent Odor? Observe->Odor Precipitate Precipitate? Observe->Precipitate Purity_Check Perform Purity Check (NMR or GC-MS) Discoloration->Purity_Check Yes Odor->Purity_Check Yes Discard Discard and Use Fresh Stock Precipitate->Discard Yes Purify Consider Purification Purity_Check->Purify Minor Impurities Purity_Check->Discard Significant Impurities Review_Storage Review Storage Conditions Purity_Check->Review_Storage Purity Acceptable Store_Properly Store at 2-8°C or -20°C in a dark, dry place Purify->Store_Properly Review_Storage->Store_Properly Inert_Atmosphere Consider storage under inert atmosphere (N₂ or Ar) Review_Storage->Inert_Atmosphere Add_Stabilizer Consider adding a stabilizer (e.g., BHT) for long-term storage Review_Storage->Add_Stabilizer

Caption: Troubleshooting workflow for this compound decomposition.

This guide provides a framework for maintaining the quality and stability of this compound in a laboratory setting. By following these recommendations, researchers can minimize the risk of decomposition and ensure the reliability of their experimental results.

References

Technical Support Center: Troubleshooting Low Conversion in Reactions with 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 1-Bromopinacolone, with a specific focus on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 1-bromo-3,3-dimethyl-2-butanone, is an α-bromoketone. It serves as a versatile intermediate in organic synthesis. A primary application is in the Hantzsch thiazole synthesis for the creation of substituted thiazole rings, which are significant structural motifs in many biologically active compounds.[1] It is also used in the synthesis of other heterocyclic compounds and as a reagent in coupling reactions.[2]

Q2: What is the most common reaction type where this compound is used and often exhibits low conversion?

A2: The Hantzsch thiazole synthesis is a widely used reaction involving this compound that can sometimes suffer from low conversion.[1] This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide (e.g., thiourea) to form a thiazole.[1] While generally reliable, optimizing the conditions is key to achieving high yields.[1]

Q3: What are the initial key considerations to ensure a successful reaction with this compound?

A3: Before troubleshooting low conversion, ensure the following fundamentals are in place:

  • Reagent Purity: Verify the purity of this compound and all other reactants. Impurities can interfere with the reaction or poison catalysts.

  • Inert Atmosphere: For reactions sensitive to oxygen, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Accurate Stoichiometry: Carefully measure and calculate the molar equivalents of all reagents.

  • Appropriate Glassware: Use clean, dry glassware to prevent contamination.

Troubleshooting Guides for Low Conversion

Below are common problems and actionable solutions for reactions involving this compound, particularly in the context of the Hantzsch thiazole synthesis.

Problem 1: The reaction is sluggish or shows no product formation.
Potential Cause Troubleshooting Steps & Solutions
Suboptimal Reaction Temperature Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] If the reaction is slow at room temperature, incrementally increase the temperature (e.g., in 10-20 °C intervals) and monitor the progress using Thin-Layer Chromatography (TLC) or another suitable analytical technique. Conversely, excessive heat can promote the formation of side products.[1]
Inappropriate Solvent The choice of solvent is critical and can significantly impact reaction rates and yields.[1] Polar protic solvents like ethanol and methanol are commonly used and generally effective for the Hantzsch synthesis.[1] If solubility is an issue, consider alternative polar aprotic solvents like DMF or DMSO, but be mindful of potential side reactions.
Poor Quality of Starting Materials Impurities in this compound or the thioamide can inhibit the reaction.[1] Ensure the purity of your starting materials. If necessary, purify the reagents before use. Check for degradation of the thioamide.[1]
Problem 2: The reaction results in a low yield of the desired product.
Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction Increase the reaction time. Monitor the reaction's progress to determine the point of maximum conversion. A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can also help drive the reaction to completion.[3]
Side Product Formation The primary side reactions in a Hantzsch synthesis can include the formation of impurities from the starting materials.[1] Unreacted thioamide is often water-soluble after neutralization and can be washed away.[1] Unreacted this compound may be removed by recrystallization or column chromatography.[1]
Product Loss During Workup Ensure proper phase separation during extractions. If the product precipitates, ensure complete collection by filtration and wash the solid with a suitable solvent to remove impurities.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of a typical Hantzsch thiazole synthesis. While this data is based on general principles for this reaction class, it provides a strong starting point for optimizing reactions with this compound.

Table 1: Effect of Solvent on a Typical Hantzsch Thiazole Synthesis

SolventDielectric Constant (Approx.)Typical Yield Range (%)Notes
Ethanol24.570-90Commonly used, good solubility for reactants.
Methanol32.765-85Similar to ethanol, can be a good alternative.[1]
DMF36.760-80Polar aprotic, can increase rates but may require higher purification effort.
Acetonitrile37.550-75Another polar aprotic option, yields may be more substrate-dependent.

Table 2: Effect of Temperature and Time on a Typical Hantzsch Thiazole Synthesis

Temperature (°C)Time (hours)Typical Yield Range (%)Observations
25 (Room Temp)2430-50Reaction is often slow at room temperature.
50660-75Moderate heating significantly improves reaction rate and yield.
78 (Refluxing EtOH)275-90Refluxing in ethanol is often optimal for many substrates.[1]
100170-85Higher temperatures can lead to faster reactions but may increase byproduct formation.

Experimental Protocols

General Protocol for the Hantzsch Thiazole Synthesis with this compound and Thiourea

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Thiourea (1.2 eq.)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution (5% aqueous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound and thiourea in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with water to remove any inorganic salts.

  • Dry the product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Experimental Workflow for Hantzsch Thiazole Synthesis

experimental_workflow Experimental Workflow for Hantzsch Thiazole Synthesis reagents Combine this compound and Thiourea in Solvent reaction Heat to Reflux and Monitor by TLC reagents->reaction cooldown Cool to Room Temperature reaction->cooldown neutralize Pour into NaHCO3 Solution cooldown->neutralize filter Collect Product by Vacuum Filtration neutralize->filter wash Wash with Water filter->wash dry Dry the Product wash->dry purify Purify by Recrystallization (Optional) dry->purify

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting Logic for Low Conversion

troubleshooting_logic Troubleshooting Low Conversion in this compound Reactions start Low Conversion Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions reagent_issue Impure Reagents or Incorrect Stoichiometry? check_reagents->reagent_issue condition_issue Suboptimal Conditions? check_conditions->condition_issue reagent_issue->check_conditions No purify_reagents Purify Starting Materials / Adjust Stoichiometry reagent_issue->purify_reagents Yes optimize_temp Increase Temperature Incrementally condition_issue->optimize_temp Yes optimize_time Increase Reaction Time condition_issue->optimize_time Yes optimize_solvent Screen Different Solvents condition_issue->optimize_solvent Yes success Improved Conversion purify_reagents->success optimize_temp->success optimize_time->success optimize_solvent->success

Caption: A logical approach to troubleshooting low conversion rates.

References

optimizing temperature and reaction time for 1-Bromopinacolone alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-bromopinacolone alkylations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and accessing key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when optimizing the temperature for this compound alkylations?

A1: Temperature is a critical parameter in controlling the outcome of this compound alkylations. Low temperatures, often around -78°C, are typically employed when using strong, non-nucleophilic bases like LDA to favor the formation of the kinetic enolate. This can be crucial for regioselectivity in unsymmetrical ketones. For many SN2 reactions with nucleophiles such as phenols or amines, reactions are often conducted at room temperature or with gentle heating (e.g., 60-80°C) to ensure a reasonable reaction rate without promoting side reactions.[1] High temperatures can increase the rate of undesired side reactions, such as elimination or the Favorskii rearrangement.[2][3][4]

Q2: How does reaction time influence the success of a this compound alkylation?

A2: The optimal reaction time is a balance between achieving complete conversion of the starting material and minimizing the formation of byproducts. Shorter reaction times are often preferred when using highly reactive nucleophiles or under conditions that might favor side reactions. For instance, in some Hantzsch thiazole syntheses, reactions can be complete in as little as 20 minutes at elevated temperatures.[5] For less reactive nucleophiles or lower reaction temperatures, longer reaction times (e.g., 12-24 hours) may be necessary.[1] It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal stopping point.

Q3: What are common side reactions observed during this compound alkylations?

A3: Several side reactions can occur during the alkylation of this compound. The most common include:

  • Favorskii Rearrangement: In the presence of a base, this compound can undergo rearrangement to form a cyclopropanone intermediate, which then reacts with a nucleophile to yield carboxylic acid derivatives.[2][3][4]

  • Elimination Reactions: Higher temperatures and strong, sterically hindered bases can promote the elimination of HBr to form an α,β-unsaturated ketone.

  • Overalkylation: With certain nucleophiles, such as primary amines or active methylene compounds, it can be challenging to stop the reaction at the mono-alkylated product, leading to di- or polyalkylation.[6]

  • Hydrolysis: If water is present in the reaction mixture, this compound can hydrolyze to form 1-hydroxypinacolone.[7]

Q4: Which solvents are recommended for this compound alkylations?

A4: The choice of solvent is critical and depends on the nature of the nucleophile and the reaction conditions.

  • Polar Aprotic Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone are generally preferred for SN2 reactions as they can dissolve ionic nucleophiles and do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[8][9][10]

  • Ethereal Solvents such as Tetrahydrofuran (THF) are commonly used for enolate alkylations, especially at low temperatures.

  • Alcohols like ethanol are often used in the Hantzsch thiazole synthesis.[5] It is crucial to use anhydrous (dry) solvents, as the presence of water can lead to hydrolysis of this compound and other unwanted side reactions.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting low yield in your this compound alkylation reactions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sub_reagents Degraded this compound? Inactive nucleophile? Incorrect stoichiometry? check_reagents->sub_reagents sub_conditions Temperature too low? Reaction time too short? Inappropriate solvent? Ineffective base? check_conditions->sub_conditions sub_workup Product loss during extraction? Decomposition on silica gel? check_workup->sub_workup solution_reagents Use fresh reagents. Confirm stoichiometry. sub_reagents->solution_reagents solution_conditions Increase temperature. Extend reaction time. Optimize solvent/base. sub_conditions->solution_conditions solution_workup Modify extraction pH. Use alternative purification method. sub_workup->solution_workup

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or several peaks in a GC trace indicates the formation of byproducts.

Troubleshooting Multiple Products

MultipleProductsTroubleshooting start Multiple Products Observed favorskii Favorskii Rearrangement? start->favorskii overalkylation Overalkylation? start->overalkylation elimination Elimination Product? start->elimination solution_favorskii Use non-protic solvent. Lower temperature. Choose a less basic nucleophile. favorskii->solution_favorskii solution_overalkylation Use a larger excess of the nucleophile. Add this compound slowly. overalkylation->solution_overalkylation solution_elimination Lower reaction temperature. Use a less hindered base. elimination->solution_elimination

Caption: Decision tree for addressing the formation of multiple products.

Data on Reaction Conditions

The optimal temperature and reaction time for this compound alkylations are highly dependent on the nucleophile and the desired outcome. The following tables summarize typical conditions for various classes of nucleophiles.

Table 1: Typical Conditions for N-Alkylation of Heterocycles with this compound

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ImidazoleK₂CO₃DMF7012-18Good to Excellent
PyrazoleNaHDMFRoom Temp.4-6Moderate to Good
TriazoleK₂CO₃AcetonitrileReflux8-12Good

Table 2: Typical Conditions for O-Alkylation of Phenols with this compound

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃AcetoneReflux12-24Good
4-MethoxyphenolCs₂CO₃DMF606-8Excellent
2-NaphtholKOHEthanolReflux10-16Good

Table 3: Conditions for the Hantzsch Synthesis of Thiazoles using this compound

ThioamideSolventTemperature (°C)Time (h)Typical Yield (%)
ThioureaEthanolReflux2-4Excellent
N-MethylthioureaEthanol800.33Good
ThioacetamideAcetonitrileReflux5-7Moderate to Good

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Imidazole with this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and N,N-dimethylformamide (DMF) to make a 0.5 M solution.

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) to the suspension at room temperature.

  • Reaction: Heat the mixture to 70°C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the O-Alkylation of Phenol with this compound

  • Reaction Setup: To a solution of phenol (1.0 eq.) in acetone (0.3 M) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).

  • Addition of Alkylating Agent: Stir the mixture for 10 minutes at room temperature, then add this compound (1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux (around 60°C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, evaporate the acetone and add water to the residue.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with 1 M NaOH solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by crystallization or column chromatography.

Protocol 3: Hantzsch Synthesis of 2-Amino-4-tert-butylthiazole

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve thiourea (1.0 eq.) and this compound (1.0 eq.) in ethanol (0.5 M).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The product will often precipitate out of the solution as the hydrobromide salt.

  • Work-up: Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Neutralization: To obtain the free base, suspend the salt in water and add a saturated solution of sodium bicarbonate until the solution is basic.

  • Isolation: Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to providing guidance on catalyst selection for cross-coupling reactions with 1-bromopinacolone. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: this compound, as an α-bromoketone, presents unique challenges in cross-coupling reactions. The primary issues stem from:

  • Enolization: The acidic α-proton can be abstracted by the base, leading to enolate formation and subsequent side reactions, reducing the yield of the desired coupled product.

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the catalyst and the coupling partner to the reaction center.

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners are common.

Q2: Which cross-coupling reactions are commonly performed with this compound?

A2: this compound is a versatile substrate for several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C single bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of α-aryl ketones via C-N bond formation.

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the arylation of alkenes.[1]

  • Negishi Coupling: A versatile method for C-C bond formation using organozinc reagents.

Q3: What are the essential components of a typical catalyst system for these reactions?

A3: A standard palladium-catalyzed cross-coupling reaction mixture includes:

  • Palladium Precursor: A source of palladium, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.

  • Ligand: Typically a phosphine-based ligand (e.g., XPhos, SPhos, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) that stabilizes the palladium center and modulates its reactivity.

  • Base: Required to facilitate key steps in the catalytic cycle, such as transmetalation in Suzuki coupling or deprotonation of the amine in Buchwald-Hartwig amination.[2][3]

  • Solvent: An appropriate solvent that dissolves the reactants and facilitates the reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

This is a frequent issue that can arise from several factors related to the catalyst system and reaction conditions.

low_conversion start Low or No Conversion reagent_quality Verify Reagent Quality (this compound, coupling partner, base, solvent) start->reagent_quality reagents_ok Reagents OK reagent_quality->reagents_ok inert_atmosphere Ensure Inert Atmosphere atmosphere_ok Atmosphere OK inert_atmosphere->atmosphere_ok catalyst_activity Assess Catalyst Activity catalyst_ok Catalyst OK catalyst_activity->catalyst_ok reagents_ok->inert_atmosphere Yes impure_reagents Impure reagents identified reagents_ok->impure_reagents No atmosphere_ok->catalyst_activity Yes increase_temp Increase Reaction Temperature catalyst_ok->increase_temp Yes catalyst_deactivated Catalyst deactivated catalyst_ok->catalyst_deactivated No screen_catalysts Screen Different Metal Catalysts (e.g., Ni-based systems) increase_temp->screen_catalysts No improvement improved_conversion Improved Conversion increase_temp->improved_conversion screen_ligands Screen Different Ligands (Bulky, electron-rich) screen_catalysts->screen_ligands still_low Still low conversion screen_ligands->still_low

Troubleshooting workflow for low conversion of this compound.
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)

The formation of byproducts is a common problem that reduces the yield of the desired product.

side_products start High Side Product Formation identify_hydride Identify Potential Hydride Sources (solvent, base, water) start->identify_hydride hydride_source Hydride source suspected identify_hydride->hydride_source switch_solvent Switch to Aprotic, Anhydrous Solvent optimize_ligand Optimize Ligand (Bulky, electron-rich ligands) switch_solvent->optimize_ligand hydride_source->switch_solvent Yes no_hydride_source No obvious hydride source hydride_source->no_hydride_source No use_non_hydridic_base Use a Non-Hydridic Base (e.g., Cs₂CO₃, K₃PO₄) no_hydride_source->use_non_hydridic_base side_products_minimized Side Products Minimized optimize_ligand->side_products_minimized lower_temp Lower Reaction Temperature use_non_hydridic_base->lower_temp still_side_products Still significant side products lower_temp->still_side_products

Troubleshooting workflow for minimizing side product formation.

Catalyst and Conditions Comparison

The selection of the appropriate catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction with this compound. The following tables provide a summary of reported conditions for various coupling reactions.

Suzuki-Miyaura Coupling
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1001692
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O802478
Buchwald-Hartwig Amination
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene1001895
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH1101288
Benzylamine[Pd(IPr)(cin)Cl] (2)-DBU (2)MeCN/PhMe140178-88
Sonogashira Coupling
AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THFRT691
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2)DMF601285
1-Octyne[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSORT292
Heck Coupling
AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1002475
n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAc (2)NMP1201882
4-FluorostyrenePd/Fe₂O₃ (0.02)-K₂CO₃ (2)EtOH/H₂ORT1290
Negishi Coupling of α-Bromoketones[4]
Arylzinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
PhZnINiCl₂·glyme (5)pybox (6.5)glyme/THF-30486
2-FC₆H₄ZnINiCl₂·glyme (5)pybox (6.5)glyme/THF-30480
4-MeOC₆H₄ZnINiCl₂·glyme (5)pybox (6.5)glyme/THF-30490

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., toluene/water, 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination[2][5]
  • In a glovebox, to an oven-dried vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 1.5 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Add the desired solvent (e.g., toluene) and stir for 10 minutes.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Sonogashira Coupling[6]
  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the solvent (e.g., THF), and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Heck Coupling
  • Combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if any), and the base (e.g., Et₃N, 1.5 equiv.) in a sealable reaction vessel.

  • Add the degassed solvent (e.g., DMF).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) for the specified time.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

catalytic_cycle Pd(0)L_n Pd(0)L_n R-X-Pd(II)L_n R-X-Pd(II)L_n Pd(0)L_n->R-X-Pd(II)L_n Oxidative Addition (R-X) R-Pd(II)-NuL_n R-Pd(II)-NuL_n R-X-Pd(II)L_n->R-Pd(II)-NuL_n Transmetalation (M-Nu) R-Pd(II)-NuL_n->Pd(0)L_n Reductive Elimination (R-Nu)

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision Tree for Catalyst System Selection

catalyst_selection reaction_type Select Reaction Type suzuki Suzuki-Miyaura reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald sonogashira Sonogashira reaction_type->sonogashira heck Heck reaction_type->heck suzuki_cat Pd(OAc)₂ or Pd₂(dba)₃ + Bulky Phosphine Ligand (e.g., XPhos, SPhos) suzuki->suzuki_cat buchwald_cat Pd₂(dba)₃ or Pd(OAc)₂ + Biarylphosphine Ligand (e.g., RuPhos, BINAP) buchwald->buchwald_cat sonogashira_cat Pd(PPh₃)₂Cl₂ + CuI or Cu-free with [DTBNpP]Pd(crotyl)Cl sonogashira->sonogashira_cat heck_cat Pd(OAc)₂ + Phosphine Ligand (e.g., P(o-tol)₃) heck->heck_cat

A decision tree for initial catalyst system selection based on reaction type.

References

Technical Support Center: Navigating Reactions with Bromomethyl Tert-Butyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromomethyl tert-butyl ketone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of the tert-butyl group in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with bromomethyl tert-butyl ketone often sluggish or low-yielding?

A1: The primary challenge in reactions involving bromomethyl tert-butyl ketone is the significant steric hindrance created by the bulky tert-butyl group. This steric bulk impedes the approach of nucleophiles to both the electrophilic carbonyl carbon and the carbon bearing the bromine atom, slowing down reaction rates for transformations that rely on direct nucleophilic attack, such as standard SN2 reactions.[1]

Q2: What general strategies can be employed to overcome the steric hindrance of the tert-butyl group?

A2: Several strategies can be effective:

  • Use of smaller, more reactive reagents: Opting for less sterically demanding nucleophiles and reagents can facilitate easier access to the reactive sites.

  • Harsher reaction conditions: Increasing the reaction temperature or pressure can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this may also lead to side reactions.

  • Alternative reaction pathways: Employing reactions that proceed through intermediates less susceptible to steric hindrance, such as radical pathways or rearrangements, can be beneficial.

  • Catalysis: Utilizing appropriate catalysts can lower the activation energy of the desired transformation.

Troubleshooting Guides by Reaction Type

Nucleophilic Substitution at the Bromomethyl Group

Direct nucleophilic substitution on the bromomethyl group of bromomethyl tert-butyl ketone is challenging due to its neopentyl-like structure.[2] Backside attack required for an SN2 mechanism is severely hindered.[1] SN1 reactions are also disfavored due to the formation of an unstable primary carbocation.[2]

Common Problems & Troubleshooting

  • Problem: Low to no conversion in SN2 reactions with common nucleophiles.

    • Solution:

      • Use highly nucleophilic, yet sterically small, reagents (e.g., azide, cyanide).

      • Employ polar aprotic solvents like DMSO or DMF to enhance nucleophilicity.[3]

      • Increase the reaction temperature significantly, but be mindful of potential elimination side reactions.

      • Consider alternative pathways, such as forming an organometallic derivative if the desired transformation allows.

  • Problem: Rearrangement products are observed.

    • Solution: This indicates the potential for a carbocation intermediate (SN1 pathway). To minimize this, avoid conditions that favor carbocation formation (e.g., protic solvents, Lewis acids) and instead use conditions that strongly favor an SN2-type mechanism, even if slow.

Quantitative Data: Comparative Reaction Rates for Neopentyl-like Substrates

While specific data for bromomethyl tert-butyl ketone is scarce, the following table on neopentyl substrates with sodium azide in DMSO at 100°C illustrates the general reactivity trend. Note the significantly slower rates compared to less hindered primary halides.

Leaving GroupRelative Rate Constant
-IMore Reactive
-BrModerately Reactive
-OTsLess Reactive

Data adapted from studies on neopentyl systems, which are structurally analogous to the bromomethyl group in bromomethyl tert-butyl ketone.[3]

Experimental Protocol: Nucleophilic Substitution with Azide (Analogous System)

This protocol is based on reactions with neopentyl bromide and serves as a starting point.

Materials:

  • Bromomethyl tert-butyl ketone

  • Sodium azide (NaN₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve bromomethyl tert-butyl ketone (1.0 eq) in anhydrous DMSO.

  • Add sodium azide (1.5 - 2.0 eq).

  • Heat the reaction mixture to 80-100°C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. Expect extended reaction times (24-72 hours).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow start Dissolve Substrate in DMSO add_nucleophile Add Sodium Azide start->add_nucleophile react Heat Reaction (80-100°C) add_nucleophile->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Nucleophilic substitution experimental workflow.
Enolate Formation and Subsequent Reactions

The presence of α-hydrogens on the methyl group allows for enolate formation. However, the bulky tert-butyl group can influence the regioselectivity and reactivity of the resulting enolate.

Common Problems & Troubleshooting

  • Problem: Aldol condensation or other side reactions compete with the desired enolate reaction.

    • Solution: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C) to achieve rapid and complete enolate formation.[4][5] This minimizes the concentration of the starting ketone, preventing self-condensation.

Experimental Protocol: Enolate Formation with LDA (General Procedure)

Materials:

  • Bromomethyl tert-butyl ketone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78°C to generate LDA.

  • Add a solution of bromomethyl tert-butyl ketone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C.

  • Stir for 1-2 hours at -78°C to ensure complete enolate formation.

  • The enolate is now ready for reaction with an electrophile.

enolate_formation ketone Bromomethyl tert-butyl ketone lda LDA / THF -78°C ketone->lda Deprotonation enolate Lithium Enolate lda->enolate electrophile Electrophile (e.g., Aldehyde) enolate->electrophile Nucleophilic Attack product Alkylated or Aldol Product electrophile->product

Enolate formation and reaction pathway.
Wittig-type Reactions

The sterically hindered carbonyl of bromomethyl tert-butyl ketone makes it a poor substrate for standard Wittig reactions, especially with stabilized ylides.

Common Problems & Troubleshooting

  • Problem: Low or no yield in a standard Wittig reaction.

    • Solution: Employ the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than Wittig ylides, making them more effective with hindered ketones.[6][7][8]

Quantitative Data: HWE Reaction Yields with Hindered Ketones

KetonePhosphonate ReagentBaseYield (%)
4-tert-ButylcyclohexanoneChiral phosphonateSn(OTf)₂ / N-ethylpiperidine~80-90%
PropiophenoneMethyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionateKHMDS / 18-crown-6~70-80%

Data adapted from studies on sterically hindered ketones.[6]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure)

Materials:

  • Bromomethyl tert-butyl ketone

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Add triethyl phosphonoacetate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Cool the resulting solution to 0°C and add a solution of bromomethyl tert-butyl ketone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether, wash with brine, dry, and concentrate.

  • Purify by column chromatography.[9]

Reformatsky Reaction

The Reformatsky reaction is generally more successful with hindered ketones than Grignard or organolithium reagents because the organozinc reagents are less basic and less reactive.[10][11][12]

Common Problems & Troubleshooting

  • Problem: Difficulty initiating the reaction.

    • Solution: Activate the zinc metal. This can be done by treating it with a small amount of iodine, 1,2-dibromoethane, or by using a zinc-copper couple.[10][13]

Experimental Protocol: Reformatsky Reaction (General Procedure)

Materials:

  • Bromomethyl tert-butyl ketone

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous Toluene or THF

  • Iodine (catalytic amount)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add activated zinc dust (2.0 eq) and a crystal of iodine.

  • Heat the flask gently until the iodine vapor is visible, then cool to room temperature.

  • Add a solution of bromomethyl tert-butyl ketone (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous toluene.

  • Heat the mixture to reflux and monitor by TLC.

  • After completion, cool to 0°C and quench with saturated aqueous ammonium chloride.

  • Filter off the zinc salts and extract the filtrate with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the β-hydroxy ester product by column chromatography.[13]

Favorskii Rearrangement

Bromomethyl tert-butyl ketone lacks α'-hydrogens, so it cannot undergo the standard Favorskii rearrangement. Instead, it is expected to proceed via the quasi-Favorskii (or semibenzilic acid) rearrangement mechanism.[14]

Reaction Pathway

quasi_favorskii start Bromomethyl tert-butyl ketone base Base (e.g., OH⁻) start->base Nucleophilic Attack on Carbonyl intermediate Tetrahedral Intermediate base->intermediate rearrangement 1,2-Alkyl Shift & Bromide Expulsion intermediate->rearrangement product Rearranged Carboxylic Acid rearrangement->product

Quasi-Favorskii rearrangement pathway.

Expected Product: The reaction with a base like sodium hydroxide is expected to yield 3,3-dimethylbutanoic acid.

Experimental Protocol: Quasi-Favorskii Rearrangement (General Procedure)

Materials:

  • Bromomethyl tert-butyl ketone

  • Sodium hydroxide (NaOH)

  • Water/Dioxane solvent mixture

Procedure:

  • Dissolve bromomethyl tert-butyl ketone (1.0 eq) in a mixture of dioxane and water.

  • Add a solution of sodium hydroxide (2-3 eq) in water.

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and acidify with HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid.

Summary of Spectroscopic Data for Potential Products

The following table provides expected NMR chemical shifts for potential products. Actual values may vary.

Product1H NMR (ppm)13C NMR (ppm)
3,3-Dimethyl-1-butene ~5.8 (dd, 1H), ~4.9 (d, 1H), ~4.8 (d, 1H), ~1.0 (s, 9H)[15][16]~148 (CH), ~110 (CH₂), ~38 (C), ~29 (CH₃)
tert-Butyl Cyclopropanone Chemical shifts will be highly dependent on the specific derivative formed.Carbonyl carbon: ~200-210 ppm.
β-Hydroxy-β-tert-butyl esters -OH proton (variable), signals for the ester alkyl group, singlet for the tert-butyl group (~1.0-1.2 ppm).Carbonyl carbon: ~170-175 ppm, Quaternary carbon (C-OH): ~70-80 ppm, tert-butyl carbons: ~25-30 ppm.

Note: This data is based on analogous compounds and should be used as a general guide.

References

Technical Support Center: Workup Procedures for 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 1-bromopinacolone from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound after a reaction?

The most common and effective methods for removing unreacted this compound include:

  • Aqueous Workup (Liquid-Liquid Extraction): This involves washing the organic reaction mixture with an aqueous solution to partition the polar impurities.

  • Column Chromatography: A powerful technique for separating compounds based on their polarity. Due to the potential for instability of α-haloketones on silica gel, careful selection of the stationary and mobile phases is crucial.

  • Chemical Quenching: In some cases, a chemical reagent can be used to selectively react with and remove the unreacted this compound.

  • Recrystallization: This method is suitable if the desired product is a solid and has significantly different solubility properties from this compound.

  • Distillation: Given the boiling point of this compound (188-194 °C), this method may be viable if the product has a significantly different boiling point.[1]

Q2: How can I monitor the removal of this compound during the workup process?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the purification. This compound can be visualized on a TLC plate using a UV lamp (if your product is also UV-active, a different visualization method will be needed) or by staining.[2][3][4][5] Common stains that can be used to visualize ketones include p-anisaldehyde, phosphomolybdic acid, or potassium permanganate stains.[2][4]

Q3: Is this compound stable during a standard aqueous workup?

While generally stable to a neutral aqueous wash, prolonged exposure to basic or highly acidic conditions during the workup should be avoided. α-Haloketones can be susceptible to hydrolysis or other side reactions under these conditions.

Q4: Can I use a chemical scavenger to remove unreacted this compound?

Yes, a bisulfite extraction can be an effective method for selectively removing unreacted this compound.[6][7] This technique involves the formation of a water-soluble bisulfite adduct with the ketone, which can then be separated from the desired product in the organic layer.[6][7]

Troubleshooting Guides

Issue 1: Unreacted this compound remains in the organic layer after aqueous extraction.
Possible Cause Troubleshooting Step
Insufficient Washing Increase the number of aqueous washes (e.g., from 1-2 to 3-4).
Incorrect pH of Aqueous Wash Ensure the aqueous wash is neutral or slightly acidic. Avoid basic conditions which can lead to side reactions.
High Concentration of Organics Dilute the organic layer with more solvent before washing to improve partitioning.
Emulsion Formation Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Issue 2: Product and this compound co-elute during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate Solvent System Optimize the mobile phase polarity. A less polar solvent system may increase the separation between your product and the starting material.
Silica Gel Acidity Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (typically 1-2%).[8] Alternatively, use a less acidic stationary phase like neutral alumina.[8]
Overloading the Column Reduce the amount of crude material loaded onto the column.
Poor Column Packing Ensure the column is packed uniformly to prevent channeling.
Issue 3: Decomposition of the product on the silica gel column.
Possible Cause Troubleshooting Step
Acidity of Silica Gel As with co-elution, deactivate the silica gel with triethylamine or use an alternative stationary phase like neutral alumina or Florisil®.[8]
Sensitive Functional Groups If the product is highly sensitive, consider a different purification method such as recrystallization or preparative HPLC.

Data Presentation

The following table summarizes the key physical properties of this compound, which are essential for designing effective workup procedures.

PropertyValueSignificance for Workup
Boiling Point 188-194 °C[1][4]Useful for separation by distillation if the product's boiling point is significantly different.
Density 1.331 g/mL at 25 °C[1][4]In a biphasic system with water, the organic layer containing this compound may be the lower layer if a halogenated solvent is used.
Solubility Insoluble in water.[9] Soluble in common organic solvents.Facilitates separation from water-soluble impurities via extraction.
Refractive Index n20/D 1.466 (lit.)[1][4]Can be used to identify pure fractions after distillation or chromatography.

Experimental Protocols

Protocol 1: General Aqueous Workup (Liquid-Liquid Extraction)
  • Quenching: Carefully quench the reaction mixture by slowly adding it to a separatory funnel containing a suitable aqueous solution (e.g., water, saturated ammonium chloride, or a mild buffer).

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) to the separatory funnel.

  • Mixing: Gently invert the separatory funnel several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower layer and collect the upper layer. If using a denser organic solvent like dichloromethane, the organic layer will be the bottom layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and help break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate. The ideal Rf for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Bisulfite Extraction for Ketone Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.

  • Mixing: Shake the funnel vigorously for 5-10 minutes.

  • Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of this compound.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

Visualizations

experimental_workflow start Crude Reaction Mixture quench Aqueous Quench start->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify chromatography Column Chromatography purify->chromatography If Liquid recrystallization Recrystallization purify->recrystallization If Solid product Pure Product chromatography->product recrystallization->product

Caption: General experimental workflow for the workup and purification of a reaction involving this compound.

troubleshooting_workup start Problem: Unreacted This compound Present check_extraction Aqueous Extraction Effective? start->check_extraction consider_chemical Consider Chemical Quench (e.g., Bisulfite) start->consider_chemical High Concentration/ Similar Polarity increase_washes Increase Number of Washes check_extraction->increase_washes No check_pH Adjust pH of Aqueous Wash check_extraction->check_pH Partially use_brine Use Brine to Break Emulsions check_extraction->use_brine Emulsion try_chromatography Proceed to Column Chromatography check_extraction->try_chromatography Yes increase_washes->check_extraction check_pH->check_extraction use_brine->check_extraction optimize_eluent Optimize Mobile Phase try_chromatography->optimize_eluent Co-elution deactivate_silica Deactivate Silica (e.g., with TEA) try_chromatography->deactivate_silica Decomposition alternative_stationary Use Alternative Stationary Phase (e.g., Alumina) try_chromatography->alternative_stationary Persistent Issues success Problem Resolved try_chromatography->success Successful optimize_eluent->try_chromatography deactivate_silica->try_chromatography alternative_stationary->try_chromatography bisulfite_protocol Perform Bisulfite Extraction Protocol consider_chemical->bisulfite_protocol bisulfite_protocol->success

Caption: Troubleshooting decision tree for the removal of unreacted this compound.

References

Technical Support Center: Analysis of Technical Grade 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in technical grade 1-Bromopinacolone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in technical grade this compound?

Based on the typical synthesis process, the most probable impurities in technical grade this compound are unreacted starting materials and side-products from the bromination reaction. These include:

  • Pinacolone: The starting ketone for the synthesis.

  • 1,1-Dibromopinacolone: A product of over-bromination.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as dichloromethane, diethyl ether, or methanol.

Q2: An unexpected peak appears in the Gas Chromatography (GC) analysis of my this compound sample. How can I identify it?

An unexpected peak in your GC chromatogram likely corresponds to an impurity. To identify it, you can utilize Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the unknown peak can be compared against a spectral library (e.g., NIST) for identification. Additionally, analyzing the fragmentation pattern can provide clues to the structure of the impurity. Common impurities to consider are pinacolone and 1,1-dibromopinacolone.

Q3: My Nuclear Magnetic Resonance (NMR) spectrum of this compound shows extra signals. What could they be?

Extra signals in the NMR spectrum indicate the presence of impurities. You can identify these impurities by comparing the observed chemical shifts with known values for potential contaminants. For example:

  • Pinacolone would show a singlet for the tert-butyl protons at a different chemical shift than that of this compound and a singlet for the methyl protons.

  • 1,1-Dibromopinacolone would exhibit a singlet for the tert-butyl protons and a characteristic signal for the dibrominated methyl group.

  • Residual solvents will also have characteristic chemical shifts.[1][2]

Consulting tables of common NMR solvent and impurity shifts can be very helpful.[1][2]

Q4: How can I quantify the level of impurities in my this compound sample?

Quantitative analysis of impurities can be performed using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector. By preparing calibration curves with known concentrations of impurity standards, you can determine the percentage of each impurity in your sample.

Troubleshooting Guides

Issue 1: Presence of Unreacted Pinacolone
  • Symptom: A peak with a shorter retention time than this compound is observed in the GC chromatogram. In the ¹H NMR spectrum, a singlet corresponding to the methyl protons of a ketone is observed at approximately 2.1 ppm.

  • Cause: Incomplete bromination of the starting material, pinacolone.

  • Resolution:

    • Purification: The technical grade this compound can be purified using fractional distillation or column chromatography to remove the more volatile pinacolone.

    • Reaction Optimization: If synthesizing in-house, ensure complete reaction by adjusting reaction time, temperature, or the stoichiometry of the brominating agent.

Issue 2: Presence of 1,1-Dibromopinacolone
  • Symptom: A peak with a longer retention time than this compound is observed in the GC chromatogram. The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound. The ¹H NMR spectrum will show a singlet for the proton on the dibrominated carbon at a downfield chemical shift.

  • Cause: Over-bromination of the pinacolone starting material.

  • Resolution:

    • Purification: Careful fractional distillation or column chromatography can be used to separate the desired monobrominated product from the dibrominated impurity.

    • Reaction Control: During synthesis, carefully control the addition of the brominating agent and monitor the reaction progress to avoid over-bromination.

Data Presentation

Table 1: Analytical Data for this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected GC Retention TimeKey MS Fragments (m/z)Key ¹H NMR Signals (CDCl₃, δ ppm)
This compound C₆H₁₁BrO179.05Reference123, 105, 57~4.2 (s, 2H), ~1.3 (s, 9H)
PinacoloneC₆H₁₂O100.16Shorter than reference85, 57, 43~2.1 (s, 3H), ~1.2 (s, 9H)
1,1-DibromopinacoloneC₆H₁₀Br₂O257.95Longer than reference201/203, 122, 57~6.3 (s, 1H), ~1.4 (s, 9H)

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation: Dilute the technical grade this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: 40-300 m/z.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of any other significant peaks by comparing them to a spectral library (e.g., NIST) and interpreting the fragmentation patterns to identify impurities.

Protocol 2: ¹H NMR Spectroscopy of this compound
  • Sample Preparation: Dissolve approximately 10-20 mg of the technical grade this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • NMR Instrument Parameters:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Number of Scans: 16 or 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Analysis:

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Identify the characteristic signals for this compound (a singlet for the CH₂Br protons around 4.2 ppm and a singlet for the tert-butyl protons around 1.3 ppm).

    • Analyze any additional peaks to identify impurities by comparing their chemical shifts and multiplicities to known values for potential contaminants like pinacolone and 1,1-dibromopinacolone.

Visualization

Impurity_Identification_Workflow cluster_start Start cluster_analytical Analytical Testing cluster_data Data Analysis cluster_decision Impurity Identification cluster_further Further Action start Technical Grade This compound Sample gc_ms GC-MS Analysis start->gc_ms nmr NMR Spectroscopy start->nmr analyze_gc Analyze GC Chromatogram and Mass Spectra gc_ms->analyze_gc analyze_nmr Analyze NMR Spectrum nmr->analyze_nmr compare_library Compare with Spectral Libraries and Literature Data analyze_gc->compare_library analyze_nmr->compare_library impurity_identified Impurity Identified compare_library->impurity_identified unknown_impurity Unknown Impurity Detected compare_library->unknown_impurity purification Purification Required (e.g., Distillation, Chromatography) impurity_identified->purification further_analysis Further Spectroscopic Analysis (e.g., 2D NMR, IR) unknown_impurity->further_analysis

Caption: Workflow for the identification of impurities in technical grade this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromopinacolone. The following information addresses common issues encountered during experiments involving nucleophilic substitution, elimination, and rearrangement reactions, with a focus on the influence of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound in the presence of a base?

This compound, an α-bromo ketone, can undergo several competing reactions in the presence of a base. The primary pathways are:

  • Favorskii Rearrangement: This is often the major pathway, especially with alkoxide bases. It involves the formation of a cyclopropanone intermediate, which then rearranges to form a carboxylic acid derivative (e.g., an ester or amide).[1][2]

  • Nucleophilic Substitution (SN2): Direct displacement of the bromide ion by a nucleophile can occur at the α-carbon.

  • Elimination (E2): Abstraction of a proton from the carbon adjacent to the carbonyl group (the α'-position) by a strong, sterically hindered base can lead to the formation of an α,β-unsaturated ketone.

The predominant pathway is highly dependent on the reaction conditions, particularly the choice of solvent and base.

Q2: How does the choice of a polar protic versus a polar aprotic solvent affect the reaction of this compound?

The polarity and protic nature of the solvent play a crucial role in determining the reaction outcome:

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can solvate both the nucleophile and any charged intermediates. By solvating the nucleophile through hydrogen bonding, they can decrease its nucleophilicity, potentially slowing down SN2 reactions. However, they are effective at stabilizing ionic intermediates, which can favor SN1-type processes, although these are less common for this compound. In the context of the Favorskii rearrangement, protic solvents can participate in the reaction as nucleophiles (solvolysis).

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are excellent at solvating cations but poorly solvate anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, which generally accelerates SN2 reactions. For reactions involving enolate intermediates, such as the Favorskii rearrangement, polar aprotic solvents can also enhance the rate.

Q3: Why am I observing a mixture of products in my reaction?

Observing a mixture of products is common with α-halo ketones like this compound due to the competing reaction pathways (Favorskii rearrangement, SN2, and E2). The product ratio is sensitive to subtle changes in reaction conditions:

  • Solvent: As discussed in Q2, the solvent choice can favor one pathway over another.

  • Base/Nucleophile: A strong, non-hindered base like sodium methoxide in methanol will likely favor the Favorskii rearrangement. A bulkier base, such as potassium tert-butoxide, may favor elimination (E2). Weaker, non-basic nucleophiles might favor the SN2 pathway.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

To improve selectivity, carefully control the solvent, base, and temperature.

Q4: I am trying to synthesize the Favorskii rearrangement product. What are the optimal conditions?

For the Favorskii rearrangement of this compound to yield an ester, the use of an alkoxide base in its corresponding alcohol is a standard procedure. For example, sodium methoxide in methanol is commonly used to produce the methyl ester.[1] To maximize the yield of the rearrangement product, it is important to use a strong, non-hindered base and carefully control the temperature.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of this compound 1. Inactive base/nucleophile. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use freshly prepared or properly stored base/nucleophile. 2. Gradually increase the reaction temperature and monitor the progress. 3. Extend the reaction time and follow the reaction by TLC, GC-MS, or HPLC.
Formation of multiple products 1. Competing reaction pathways (Favorskii, SN2, E2). 2. Use of a non-selective base or nucleophile. 3. Inappropriate solvent choice.1. To favor the Favorskii rearrangement, use a non-hindered alkoxide base in the corresponding alcohol (e.g., NaOMe in MeOH). 2. To favor E2, consider a bulky base like potassium tert-butoxide. 3. To favor SN2, use a good, non-basic nucleophile in a polar aprotic solvent like DMSO or DMF.
Low yield of the desired Favorskii product 1. Sub-optimal base concentration. 2. Presence of water in the reaction mixture when an ester is the desired product. 3. Unfavorable solvent.1. Use a stoichiometric excess of the alkoxide base. 2. Ensure anhydrous conditions if an ester is the target. The presence of water will lead to the formation of the carboxylic acid. 3. Use the corresponding alcohol as the solvent for the alkoxide base.
Difficulty in isolating/purifying the product 1. Products may be volatile or have similar polarities. 2. Incomplete reaction leading to a complex mixture.1. Use appropriate purification techniques such as column chromatography with a suitable solvent system or distillation under reduced pressure. 2. Ensure the reaction goes to completion by monitoring it before workup.

Quantitative Data

Table 1: Product Composition for the Favorskii Rearrangement of α-Bromo Ketones with Sodium Methoxide

SubstrateSolventRearrangement Product (Ester)Other ProductsReference
3-Bromo-2-butanoneMethanolMethyl tiglate (84%)Methyl α-methoxybutanone (16%)[3]
1-Bromo-3-methyl-2-butanoneMethanolMethyl 3,3-dimethylacrylate (88%)Methyl 1-methoxy-3-methyl-2-butanone (12%)[3]
3-Bromo-3-methyl-2-butanoneMethanolMethyl 2,2-dimethylpropanoate (68%)Methyl 3-methoxy-3-methyl-2-butanone (32%)[3]

Data is illustrative for analogous compounds and not this compound.

Experimental Protocols

Protocol 1: General Procedure for the Favorskii Rearrangement of an α-Bromo Ketone

This protocol is a general method for carrying out the Favorskii rearrangement of an α-bromo ketone, such as this compound, using sodium methoxide in methanol.

Materials:

  • α-bromo ketone (e.g., this compound)

  • Sodium metal

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stirrer, carefully add sodium metal (e.g., 2.2 equivalents) to anhydrous methanol under an inert atmosphere. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved. Cool the resulting sodium methoxide solution to 0 °C in an ice bath.

  • Reaction: Dissolve the α-bromo ketone (1.0 equivalent) in anhydrous diethyl ether. Add the α-bromo ketone solution dropwise to the cold sodium methoxide solution via a dropping funnel over 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 55 °C) for a specified time (e.g., 4 hours), or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic and aqueous layers. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: Monitoring Reaction Progress by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., HP-5MS).

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., dilute acid) and a solvent for extraction (e.g., diethyl ether or ethyl acetate). Vortex the vial and allow the layers to separate.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a specific rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

    • MS Detector: Scan a mass range appropriate for the reactants and expected products (e.g., m/z 40-400).

  • Data Analysis: Identify the peaks corresponding to the starting material (this compound) and the products by their retention times and mass spectra. The relative peak areas can be used to estimate the progress of the reaction and the product distribution.

Visualizations

Favorskii_Rearrangement cluster_0 Reaction Steps This compound This compound Enolate Enolate This compound->Enolate Base (e.g., MeO⁻) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate Intramolecular SN2 Tetrahedral Intermediate Tetrahedral Intermediate Cyclopropanone Intermediate->Tetrahedral Intermediate Nucleophile (e.g., MeO⁻) Rearranged Product Rearranged Product Tetrahedral Intermediate->Rearranged Product Ring Opening

Caption: Mechanism of the Favorskii Rearrangement.

SN2_vs_E2 cluster_1 Competing Pathways This compound This compound SN2 Product SN2 Product This compound->SN2 Product Strong, non-hindered nucleophile (e.g., I⁻ in DMSO) E2 Product E2 Product This compound->E2 Product Strong, hindered base (e.g., t-BuOK in t-BuOH)

Caption: Competing SN2 and E2 pathways for this compound.

Experimental_Workflow cluster_2 General Experimental Workflow Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC, GC-MS, HPLC Workup Workup Reaction Monitoring->Workup Upon completion Purification Purification Workup->Purification Extraction, Washing Characterization Characterization Purification->Characterization Column Chromatography, Distillation Final Product Final Product Characterization->Final Product NMR, IR, MS

Caption: A typical experimental workflow for this compound reactions.

References

Technical Support Center: Scaling Up 1-Bromopinacolone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromopinacolone reactions, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

A1: Scaling up reactions with this compound, a versatile intermediate in the synthesis of compounds like triazole fungicides, presents several key challenges.[1] These include managing reaction exotherms, ensuring efficient mixing, handling a hazardous reagent safely on a larger scale, and developing scalable purification methods to remove impurities.

Q2: What are the main safety concerns associated with large-scale this compound reactions?

A2: this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] It is also a lachrymator.[3] On a larger scale, the primary safety concerns are the handling and storage of this hazardous chemical, potential for runaway reactions due to poor heat dissipation, and the safe handling of other reagents like bromine, which is often used in its synthesis and is toxic and corrosive.[5] Proper personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is essential.[4]

Q3: How does the choice of solvent impact the scale-up of this compound reactions?

A3: The choice of solvent is critical for a successful scale-up. An ideal solvent should be readily available in large quantities, have a low cost, be easy to handle and recycle, and be compatible with the reaction conditions. For the synthesis of α-bromoketones, solvents like dioxane have been used.[5] Using water as a solvent has also been explored to improve the environmental footprint of the reaction.

Q4: What are the typical impurities encountered in this compound reactions, and how can they be minimized?

A4: Typical impurities can include unreacted starting materials, over-brominated byproducts, and residual solvents or catalysts. The formation of impurities can be minimized by carefully controlling the reaction stoichiometry, temperature, and addition rate of reagents. In some cases, the use of continuous flow reactors can offer better control over reaction parameters, leading to higher purity and yield.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to poor mixing or insufficient reaction time.- Improve agitation by using an appropriately sized overhead stirrer. - Monitor the reaction progress using techniques like TLC, GC, or HPLC and extend the reaction time if necessary.
Side reactions due to localized high concentrations of reagents.- Add reagents subsurface and at a controlled rate to ensure rapid dispersion.
Formation of Impurities Over-bromination or other side reactions.- Maintain strict temperature control. - Use the exact stoichiometric amount of the brominating agent. - Consider using a milder brominating agent if applicable.
Difficult Purification Product and impurities have similar physical properties.- Explore alternative purification methods to chromatography, such as crystallization or distillation, which are more scalable. - If crystallization is an option, perform solvent screening to find a suitable system.
Runaway Reaction Poor heat dissipation leading to an uncontrolled exotherm.- Ensure the reactor is adequately sized for the reaction volume and has sufficient cooling capacity. - Add reagents portion-wise or via a syringe pump to control the reaction rate and heat generation. - For highly exothermic reactions, consider a semi-batch or continuous flow process.
Inconsistent Results Variability in raw material quality or reaction conditions.- Ensure all raw materials meet the required specifications. - Implement strict process controls for temperature, addition rates, and mixing.

Quantitative Data

Parameter Lab Scale (Benchtop) Pilot Scale (Continuous Flow)
Reactant A (Acetophenone) 10 g1000 g/hr
Reactant B (Bromine) 1.1 eq1.1 eq
Solvent Dioxane (100 mL)Dioxane (as a continuous stream)
Temperature 20-25 °C20-25 °C
Reaction Time 2 hours60 seconds (in reactor)
Yield ~90%>99%
Purification Method Column ChromatographyDistillation

This data is illustrative and based on the scale-up of acetophenone bromination, a reaction analogous to the synthesis of this compound.

Experimental Protocols

Lab-Scale Synthesis of an α-Bromoketone (Illustrative)

This protocol describes a general procedure for the α-bromination of a ketone at the lab scale.

Materials:

  • Ketone (e.g., Pinacolone) (1.0 eq)

  • Bromine (1.05 eq)

  • Solvent (e.g., Dichloromethane)

  • Aqueous solution of sodium bicarbonate

Procedure:

  • Dissolve the ketone in the solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the bromine via the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium bicarbonate until the red color disappears.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Pilot-Scale Synthesis Considerations

For a pilot-scale synthesis, the following modifications to the lab-scale protocol should be considered:

  • Reactor: A jacketed glass-lined reactor with an overhead stirrer and a temperature control unit is recommended.

  • Reagent Addition: Bromine should be added subsurface via a pump at a controlled rate to ensure good mixing and temperature control.

  • Work-up: The quench and washing steps will be performed in the reactor. Phase separation can be done in the reactor or a separate settling tank.

  • Purification: Purification will likely involve distillation under reduced pressure rather than chromatography.

Visualizations

experimental_workflow General Experimental Workflow for this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Solvents setup_reactor Setup Reactor & Cooling charge_ketone Charge Ketone & Solvent setup_reactor->charge_ketone cool_mixture Cool Mixture charge_ketone->cool_mixture add_bromine Controlled Addition of Brominating Agent cool_mixture->add_bromine monitor_reaction Monitor Reaction Progress (TLC/GC/HPLC) add_bromine->monitor_reaction quench Quench Reaction monitor_reaction->quench Reaction Complete extract Extraction & Washing quench->extract dry_purify Drying & Purification (Distillation/Crystallization) extract->dry_purify analyze_product Analyze Final Product (NMR, GC-MS, etc.) dry_purify->analyze_product

Caption: General workflow for this compound reactions.

troubleshooting_logic Troubleshooting Logic for Low Yield in this compound Reactions start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_impurities Are there significant impurities? check_completion->check_impurities Yes increase_time Increase reaction time or temperature. check_completion->increase_time No optimize_addition Optimize reagent addition (slower, subsurface). check_impurities->optimize_addition Yes check_mixing Is mixing adequate? check_impurities->check_mixing No improve_agitation Improve agitation. check_mixing->improve_agitation No revisit_purification Re-evaluate purification method. check_mixing->revisit_purification Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Minimizing Di-substituted Byproducts with 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 1-bromopinacolone in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on minimizing the formation of di-substituted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 1-bromo-3,3-dimethyl-2-butanone, is an α-bromoketone. It serves as a versatile reagent in organic synthesis, primarily for the introduction of the pivaloylmethyl (t-butyl keto-methyl) group onto various nucleophiles. Common applications include the synthesis of heterocyclic compounds like triazoles and imidazopyridazines, which often exhibit biological activity.

Q2: What are the common side reactions observed when using this compound?

The primary challenge encountered during alkylation reactions with this compound is the potential for over-alkylation, leading to the formation of di-substituted byproducts. This is particularly prevalent when reacting this compound with nucleophiles possessing multiple reactive sites or acidic protons, such as primary amines, active methylene compounds, and the C3 position of indoles.

Q3: How does the structure of this compound influence its reactivity and the formation of byproducts?

The presence of a bulky tert-butyl group adjacent to the carbonyl function in this compound introduces significant steric hindrance. This steric bulk can be advantageous in controlling reactivity. In many cases, it disfavors di-substitution by physically impeding the approach of a second molecule of the alkylating agent to the already substituted nucleophile. However, under certain conditions, di-substitution can still occur.

Troubleshooting Guides

Issue 1: Formation of Di-substituted Byproducts in N-Alkylation of Primary Amines

Problem: When reacting a primary amine with this compound, a significant amount of the di-alkylated tertiary amine is observed alongside the desired mono-alkylated secondary amine. This occurs because the mono-alkylated product is often more nucleophilic than the starting primary amine.

Solutions:

  • Stoichiometry Control:

    • Use a Large Excess of the Primary Amine: Employing a significant excess (3-5 equivalents or more) of the primary amine shifts the equilibrium towards the formation of the mono-alkylated product. This ensures that the this compound is more likely to react with the abundant starting amine rather than the less concentrated mono-alkylated product.

  • Reaction Conditions:

    • Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity for mono-alkylation.

    • Choice of Base: A non-nucleophilic, sterically hindered base can be used to deprotonate the amine without competing in the alkylation. However, for many primary amines, a base may not be strictly necessary, and its omission can reduce the rate of the second alkylation.

Experimental Protocol: Selective Mono-N-Alkylation of a Primary Amine

ParameterCondition
Reactants Primary Amine (5 eq.), this compound (1 eq.)
Solvent Acetonitrile (ACN) or Tetrahydrofuran (THF)
Base Potassium Carbonate (K₂CO₃) (1.5 eq.) (Optional, depending on amine reactivity)
Temperature 0 °C to Room Temperature
Reaction Time Monitor by TLC/LC-MS until consumption of this compound

Logical Workflow for Amine Alkylation

cluster_start Start cluster_conditions Reaction Conditions cluster_products Products Start Primary Amine + This compound Conditions Excess Amine Low Temperature Optional Base Start->Conditions React in Mono Mono-substituted (Desired) Conditions->Mono Favors Di Di-substituted (Byproduct) Conditions->Di Minimizes

Caption: Workflow for selective mono-N-alkylation of primary amines.

Issue 2: Di-substitution in C-Alkylation of Active Methylene Compounds

Problem: Active methylene compounds (e.g., malonates, β-ketoesters) can undergo double alkylation with this compound, leading to a mixture of mono- and di-substituted products.

Solutions:

  • Use of a Strong, Bulky Base:

    • Employing a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) allows for the complete and rapid conversion of the active methylene compound to its enolate. Performing the reaction at low temperatures (e.g., -78 °C) with a slight excess of the active methylene compound relative to this compound can favor mono-alkylation. The steric hindrance of both LDA and this compound can further disfavor the second alkylation.

  • Stoichiometry and Addition Order:

    • Use a slight excess of the active methylene compound (e.g., 1.1-1.2 equivalents).

    • Add the this compound solution slowly to the pre-formed enolate solution at low temperature. This ensures that the electrophile is always in the presence of an excess of the mono-anion, reducing the chance of a second deprotonation and subsequent alkylation of the mono-alkylated product.

Experimental Protocol: Selective Mono-C-Alkylation of a β-Ketoester

ParameterCondition
Reactants β-Ketoester (1.1 eq.), this compound (1 eq.)
Solvent Anhydrous Tetrahydrofuran (THF)
Base Lithium Diisopropylamide (LDA) (1.1 eq.)
Temperature -78 °C to Room Temperature
Procedure 1. Dissolve β-ketoester in THF and cool to -78 °C. 2. Add LDA dropwise and stir for 30-60 min. 3. Add this compound dropwise. 4. Allow to warm to room temperature and stir until completion.

Signaling Pathway for Enolate Alkylation Control

cluster_start Reactant cluster_base Base cluster_intermediate Intermediate cluster_electrophile Electrophile cluster_products Products AMC Active Methylene Compound Base Strong, Bulky Base (LDA) AMC->Base Deprotonation Enolate Enolate (Quantitative) Base->Enolate Di Di-alkylated (Minor) Base->Di Bromo This compound (Slow Addition) Enolate->Bromo Alkylation Mono Mono-alkylated (Major) Bromo->Mono Mono->Base Further Deprotonation (Disfavored)

Caption: Control strategy for mono-C-alkylation of active methylene compounds.

Issue 3: Competing N- vs. C3-Alkylation of Indoles

Problem: The alkylation of indoles with this compound can yield a mixture of the N-alkylated and C3-alkylated products. The C3 position is often more nucleophilic, leading to significant byproduct formation.

Solutions:

  • Generation of the Indole Anion:

    • Deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic polar solvent like DMF or THF, generates the indole anion. This hard nucleophile preferentially attacks the electrophilic carbon of this compound, favoring N-alkylation.

  • Phase-Transfer Catalysis (PTC):

    • Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system (e.g., toluene/50% aq. NaOH) can also promote N-alkylation. The catalyst transports the indole anion to the organic phase where it reacts with the this compound.

Experimental Protocol: Selective N-Alkylation of Indole

ParameterCondition
Reactants Indole (1 eq.), this compound (1.1 eq.)
Solvent Anhydrous Dimethylformamide (DMF) or THF
Base Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)
Temperature 0 °C to Room Temperature
Procedure 1. Suspend NaH in DMF and cool to 0 °C. 2. Add a solution of indole in DMF dropwise. 3. Stir until hydrogen evolution ceases. 4. Add this compound dropwise. 5. Allow to warm to room temperature and stir until completion.

Decision Tree for Indole Alkylation

Start Alkylation of Indole with This compound Base_Choice Choice of Base Start->Base_Choice Strong_Base Strong Base (NaH, KH) Base_Choice->Strong_Base Yes Weak_Base Weak Base or No Base Base_Choice->Weak_Base No N_Alkylation N-Alkylation (Favored Product) Strong_Base->N_Alkylation Mixture Mixture of N- and C3-Alkylation Weak_Base->Mixture C3_Alkylation C3-Alkylation (Byproduct) Mixture->C3_Alkylation

Caption: Decision pathway for selective N-alkylation of indoles.

Validation & Comparative

Reactivity Face-Off: 1-Bromopinacolone vs. 1-Chloropinacolone in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between halogenated intermediates is a critical decision in synthesis design, impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of 1-bromopinacolone and 1-chloropinacolone, two key α-haloketone building blocks in organic synthesis.

Executive Summary: The Reactivity Verdict

Based on well-established principles of leaving group ability, This compound is expected to be more reactive than 1-chloropinacolone in nucleophilic substitution reactions. The bromide ion is a better leaving group than the chloride ion due to its larger size, greater polarizability, and the weaker carbon-bromine bond compared to the carbon-chlorine bond. This enhanced reactivity of this compound generally translates to faster reaction rates and the ability to use milder reaction conditions.

Theoretical Framework: Why Bromide is a Better Leaving Group

The reactivity of α-haloketones in nucleophilic substitution reactions is significantly influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon.[1] The rate of reaction with nucleophiles is generally faster for more polar carbon-halogen bonds.[1]

The key factor differentiating the reactivity of this compound and 1-chloropinacolone is the stability of the halide anion once it departs. A more stable leaving group will result in a lower activation energy for the transition state of the reaction, leading to a faster reaction rate.

Key Physicochemical Properties Influencing Leaving Group Ability:

PropertyBromide (Br⁻)Chloride (Cl⁻)Implication for Reactivity
Ionic Radius (pm) 196181Larger size allows for better charge dispersal, increasing stability.
Polarizability (ų) 4.773.66Higher polarizability allows for easier distortion of the electron cloud during bond breaking.
C-X Bond Dissociation Energy (kJ/mol) ~285 (C-Br)~340 (C-Cl)The weaker C-Br bond requires less energy to break.
Basicity (pKa of conjugate acid) -9 (HBr)-7 (HCl)Bromide is a weaker base, making it a more stable and thus better leaving group.

This data underscores the superior leaving group ability of the bromide ion, leading to the prediction of higher reactivity for this compound.

Comparative Performance in Nucleophilic Substitution Reactions

While specific comparative data is unavailable, we can extrapolate the expected outcomes for a typical nucleophilic substitution reaction, such as the reaction with sodium methoxide to form 1-methoxypinacolone.

FeatureThis compound1-Chloropinacolone
Reaction Rate FasterSlower
Reaction Conditions Milder (e.g., lower temperature, shorter reaction time)May require more forcing conditions (e.g., higher temperature, longer reaction time)
Yield Potentially higher under identical, mild conditionsMay require optimization to achieve comparable yields
Side Reactions Favorskii rearrangement is a potential side reaction for α-haloketones with α'-protons in the presence of a strong base. The propensity for this rearrangement would depend on the specific base and reaction conditions.Similar potential for Favorskii rearrangement, though the slower primary substitution may alter the product distribution in some cases.

Experimental Protocols

The following is a generalized experimental protocol that can be adapted to directly compare the reactivity of this compound and 1-chloropinacolone in a laboratory setting.

Generalized Protocol for Nucleophilic Substitution with Sodium Methoxide

Objective: To compare the rate of formation of 1-methoxypinacolone from this compound and 1-chloropinacolone.

Materials:

  • This compound

  • 1-Chloropinacolone

  • Sodium methoxide solution (e.g., 25 wt. % in methanol)

  • Anhydrous methanol

  • Inert gas (e.g., nitrogen or argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Gas chromatography-mass spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for product identification and quantification.

Procedure:

  • Reaction Setup: In two separate, oven-dried, three-necked round-bottom flasks equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 1.0 equivalent of this compound (in the first flask) and 1.0 equivalent of 1-chloropinacolone (in the second flask) in anhydrous methanol.

  • Initiation: Cool the solutions to 0 °C in an ice bath. To each flask, add 1.1 equivalents of sodium methoxide solution dropwise over 5 minutes while stirring.

  • Reaction Monitoring: Allow the reactions to stir at a constant temperature (e.g., room temperature or a slightly elevated temperature). Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by withdrawing a small aliquot, quenching it with saturated aqueous ammonium chloride, extracting with an organic solvent, and analyzing by TLC or GC-MS.

  • Work-up: Once the reaction is deemed complete (or after a set period for comparison), quench the reaction mixture with saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Analyze the product by GC-MS and/or NMR to confirm its identity and determine the yield.

Data to Collect:

  • Time to completion (disappearance of starting material).

  • Yield of 1-methoxypinacolone at various time points.

  • Formation of any byproducts.

Visualizing Reaction Pathways and Workflows

Nucleophilic_Substitution_Pathway cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products alpha-Halopinacolone (CH3)3C(O)CH2X X = Br or Cl Transition_State [Nu---CH2---X]⁻ Transition State alpha-Halopinacolone->Transition_State Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Transition_State Product (CH3)3C(O)CH2Nu Transition_State->Product Leaving_Group X⁻ Transition_State->Leaving_Group Leaving Group Departure

Caption: Generalized SN2 pathway for the reaction of an α-halopinacolone.

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction & Monitoring cluster_workup Work-up & Analysis A Dissolve 1-halopinacolone in Methanol B Cool to 0 °C A->B C Add Sodium Methoxide B->C D Stir at Constant Temp. C->D E Monitor by TLC/GC-MS D->E F Quench Reaction E->F Completion G Extract Product F->G H Purify & Analyze (NMR, GC-MS) G->H

Caption: A typical experimental workflow for comparing reactivity.

Conclusion

For synthetic applications where high reactivity and mild reaction conditions are paramount, This compound is the superior choice over its chlorinated counterpart. The inherent chemical properties of the carbon-halogen bond dictate a faster reaction rate for the bromo-derivative in nucleophilic substitution reactions. While 1-chloropinacolone may be a more cost-effective starting material, its lower reactivity may necessitate harsher conditions, potentially leading to lower yields and the formation of undesired byproducts. The selection between these two valuable intermediates should, therefore, be guided by the specific requirements of the synthetic route, balancing the trade-offs between reactivity and cost.

References

spectroscopic analysis (NMR, IR, MS) for 1-Bromopinacolone characterization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is paramount. 1-Bromopinacolone, an alpha-bromo ketone, serves as a crucial building block in the synthesis of various biologically active molecules. Its structural integrity and purity, therefore, must be rigorously verified. This guide provides a comparative analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and two common alternative alpha-bromo ketones: 3-bromo-2-butanone and 2-bromoacetophenone.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses for this compound and its alternatives, offering a clear comparison of their spectroscopic signatures.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm / Multiplicity / Integration / Assignment
This compound 4.17 (s, 2H, -CH₂Br), 1.23 (s, 9H, -C(CH₃)₃)[1]
3-Bromo-2-butanone 4.41 (q, 1H, J=6.8 Hz, -CHBr), 2.38 (s, 3H, -COCH₃), 1.78 (d, 3H, J=6.8 Hz, -CH(Br)CH₃)
2-Bromoacetophenone 7.97 (d, 2H, Ar-H), 7.60-7.45 (m, 3H, Ar-H), 4.45 (s, 2H, -CH₂Br)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm / Assignment
This compound 206.0 (C=O), 44.5 (-C(CH₃)₃), 35.0 (-CH₂Br), 26.5 (-C(CH₃)₃)
3-Bromo-2-butanone 201.0 (C=O), 43.0 (-CHBr), 27.0 (-COCH₃), 19.0 (-CH(Br)CH₃)
2-Bromoacetophenone 191.0 (C=O), 134.0 (Ar-C), 133.5 (Ar-CH), 128.8 (Ar-CH), 128.7 (Ar-CH), 31.0 (-CH₂Br)

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹) / Functional Group
This compound ~1720 (C=O stretch), ~1280 (C-Br stretch)
3-Bromo-2-butanone ~1715 (C=O stretch), ~1250 (C-Br stretch)
2-Bromoacetophenone ~1690 (C=O stretch, conjugated), ~1270 (C-Br stretch), ~3060 (Ar C-H stretch)[2]

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundKey m/z values / Fragment Assignment
This compound 178/180 ([M]⁺, Br isotopes), 121/123 ([M-C(CH₃)₃]⁺), 57 ([C(CH₃)₃]⁺, base peak)[3]
3-Bromo-2-butanone 150/152 ([M]⁺, Br isotopes), 107/109 ([M-CH₃CO]⁺), 71 ([M-Br]⁺), 43 ([CH₃CO]⁺, base peak)[4][5]
2-Bromoacetophenone 198/200 ([M]⁺, Br isotopes), 119 ([M-Br]⁺), 105 ([C₆H₅CO]⁺, base peak), 77 ([C₆H₅]⁺)[6]

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. Utilize proton decoupling to simplify the spectrum. Key parameters include a 45° pulse width, a relaxation delay of 2.0 seconds, and an accumulation of 1024 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples (this compound and 3-bromo-2-butanone), place a drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film. For the solid sample (2-bromoacetophenone), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr plates) or a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Prepare as neat film or KBr pellet MS Mass Spectrometry Sample->MS Introduce into MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Molecular Ion Peak Fragmentation Pattern MS->MS_Data Characterization Structural Characterization and Purity Assessment NMR_Data->Characterization IR_Data->Characterization MS_Data->Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount for the synthesis of safe and effective pharmaceuticals. 1-Bromopinacolone, an important building block in organic synthesis, requires accurate and reliable analytical methods to determine its purity and identify any potential impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering detailed experimental protocols and a summary of expected performance to aid in method selection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method can be effectively employed.

Experimental Protocol: HPLC

A specific method for the analysis of this compound utilizes a specialized reversed-phase column.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used as a substitute for phosphoric acid.[1][2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength suitable for the chromophore of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Analysis

Experimental Protocol: GC

The following is a representative GC method suitable for the purity analysis of this compound, based on general principles for analyzing alpha-haloketones.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating non-polar to moderately polar compounds.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1, to avoid column overload).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Detector:

    • FID: Temperature at 280 °C. The FID is a robust and sensitive detector for organic compounds.

    • MS: Transfer line temperature at 280 °C, ion source at 230 °C. MS detection provides valuable structural information for impurity identification.

  • Sample Preparation: Dilute the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound will depend on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation.

ParameterHPLCGC
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Potential for On-Column Degradation Lower, as analysis is typically performed at or near ambient temperature.Higher, due to the high temperatures of the injector and oven, which could potentially degrade sensitive impurities.
Separation of Polar Impurities Generally better for separating polar and non-volatile impurities.Less effective for highly polar or non-volatile impurities without derivatization.
Analysis Time Typically longer run times (15-30 minutes).Generally faster analysis times for volatile compounds.
Instrumentation Cost Can be higher, especially with advanced detectors like mass spectrometers.Generally lower initial and operational costs, particularly with an FID detector.
Solvent Consumption Higher, uses significant volumes of liquid mobile phase.Lower, uses a carrier gas.
Impurity Identification Hyphenation with MS (LC-MS) allows for impurity identification.Readily coupled with MS (GC-MS) for definitive identification of volatile impurities.

Logical Workflow for Method Selection

The decision-making process for selecting the appropriate analytical technique can be visualized as follows:

MethodSelection Workflow for Analytical Method Selection Analyte This compound Properties Physicochemical Properties (Volatility, Thermal Stability) Analyte->Properties Method_Choice Select Analytical Method Properties->Method_Choice Impurities Expected Impurity Profile (Polar, Non-volatile, Thermally Labile) Impurities->Method_Choice HPLC HPLC Method_Choice->HPLC Non-volatile or thermally labile impurities expected GC GC Method_Choice->GC Volatile impurities of interest and analyte is thermally stable HPLC_Adv Advantages: - Analysis of non-volatile/thermally labile impurities - Better for polar compounds HPLC->HPLC_Adv GC_Adv Advantages: - High resolution for volatile compounds - Faster analysis time - Lower cost GC->GC_Adv

Caption: Decision workflow for selecting between HPLC and GC.

Experimental Workflow Diagrams

The general experimental workflows for HPLC and GC analysis are outlined below.

HPLC Experimental Workflow

HPLC_Workflow HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Separation on Newcrom R1 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate GC_Workflow GC Experimental Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Sample_GC Weigh this compound Dissolve_GC Dissolve in Volatile Solvent Sample_GC->Dissolve_GC Inject_GC Inject into GC Inlet Dissolve_GC->Inject_GC Separate_GC Separation on Capillary Column Inject_GC->Separate_GC Detect_GC FID or MS Detection Separate_GC->Detect_GC Chromatogram_GC Generate Chromatogram Detect_GC->Chromatogram_GC Integrate_GC Integrate Peaks Chromatogram_GC->Integrate_GC Calculate_GC Calculate Purity (% Area) Integrate_GC->Calculate_GC

References

A Comparative Guide to Pivaloylmethyl Group Introduction: Exploring Alternatives to 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to introduce the pivaloylmethyl group [(CH₃)₃CCOCH₂-] onto a nucleophilic substrate, 1-bromopinacolone has traditionally been a go-to electrophilic reagent. However, considerations of reactivity, cost, and availability necessitate an exploration of viable alternatives. This guide provides an objective comparison of alternative reagents to this compound, offering available data on their performance and outlining experimental considerations.

The introduction of the pivaloylmethyl moiety is a valuable transformation in organic synthesis, often employed to install a sterically hindered ketone or to serve as a protecting group. The reactivity of the C-Br bond in this compound makes it a suitable substrate for Sₙ2 reactions with a variety of nucleophiles. However, alternative reagents, falling into two main categories—other electrophilic 1-halopinacolones and nucleophilic pivaloylmethyl organometallics—present a broader toolkit for the synthetic chemist.

Electrophilic Alternatives: The Halogen Effect

The most direct alternatives to this compound are its halogen analogs: 1-chloropinacolone and 1-iodopinacolone. The choice between these reagents is primarily governed by the principles of nucleophilic substitution, where the reactivity of the leaving group is paramount. The general trend for leaving group ability in Sₙ2 reactions follows the order I⁻ > Br⁻ > Cl⁻. This is a consequence of the weaker carbon-halogen bond strength and greater polarizability as one descends the halogen group.

ReagentChemical FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundC₆H₁₁BrO179.05Standard reagent, moderate reactivity, commercially available.
1-ChloropinacoloneC₆H₁₁ClO134.60Less reactive than the bromo-analog, potentially more cost-effective, suitable for reactions with highly reactive nucleophiles to avoid over-alkylation.[1]
1-IodopinacoloneC₆H₁₁IO226.05More reactive than the bromo-analog, ideal for reactions with weaker nucleophiles or when milder reaction conditions are required. Its synthesis is reported in the literature.

Table 1. Comparison of Electrophilic Pivaloylmethylating Agents.

Experimental Considerations for 1-Halopinacolones:

The reaction conditions for nucleophilic substitution with 1-halopinacolones are typical for Sₙ2 reactions. A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone is generally preferred to solvate the nucleophile without participating in the reaction. The choice of base, if required to deprotonate the nucleophile, depends on the pKa of the nucleophile. Common bases include potassium carbonate, sodium hydride, or triethylamine.

The increased reactivity of 1-iodopinacolone may allow for the use of milder bases and lower reaction temperatures compared to this compound. Conversely, reactions with 1-chloropinacolone may require more forcing conditions, such as higher temperatures and stronger bases, to achieve comparable reaction rates.

Nucleophilic Alternatives: A Change in Polarity

An alternative strategy involves reversing the polarity of the synthons. Instead of an electrophilic pivaloylmethylating agent, a nucleophilic pivaloylmethyl organometallic reagent can be reacted with a suitable electrophile. The two primary classes of such reagents are Grignard reagents and organolithium compounds.

ReagentChemical FormulaGenerationKey Characteristics
Pivaloylmethyl Magnesium Bromide(CH₃)₃CCOCH₂MgBrFrom this compound and magnesium metal in an ethereal solvent.A Grignard reagent, a strong nucleophile and base. Reacts with a wide range of electrophiles.
Pivaloylmethyl Lithium(CH₃)₃CCOCH₂LiFrom an appropriate precursor, such as a halide or a compound with an acidic proton, via reaction with an organolithium base.A highly reactive organolithium reagent, more nucleophilic and basic than the corresponding Grignard reagent.

Table 2. Nucleophilic Pivaloylmethylating Agents.

Experimental Protocols:

General Protocol for Alkylation of an Amine with a 1-Halopinacolone:

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine.

  • Reaction Setup: To a solution of the amine (1.0 equivalent) in a polar aprotic solvent such as DMF, add a suitable base (e.g., K₂CO₃, 1.5 equivalents).

  • Reagent Addition: Add the 1-halopinacolone (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Heating may be required, particularly for less reactive halides like 1-chloropinacolone.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conceptual Protocol for the Generation and Reaction of Pivaloylmethyl Magnesium Bromide:

This outlines the general steps for using a pivaloylmethyl Grignard reagent.

  • Grignard Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction. The formation of the Grignard reagent is typically indicated by the disappearance of the magnesium and a change in the appearance of the solution.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent dropwise.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Logical Workflow for Reagent Selection

The choice of the most suitable reagent for introducing a pivaloylmethyl group depends on several factors, including the nature of the nucleophile/electrophile, desired reaction conditions, and cost. The following diagram illustrates a logical workflow for this decision-making process.

ReagentSelection cluster_electro Electrophilic Reagent Choice cluster_nucleo Nucleophilic Reagent Choice Start Select Pivaloylmethylating Agent Electrophilic Electrophilic Route (Nucleophilic Substrate) Start->Electrophilic Nucleophilic Nucleophilic Route (Electrophilic Substrate) Start->Nucleophilic WeakNu Weak Nucleophile? Electrophilic->WeakNu ReactivityNeed High Reactivity Needed? Nucleophilic->ReactivityNeed StrongNu Strong Nucleophile? WeakNu->StrongNu No Iodo 1-Iodopinacolone (High Reactivity) WeakNu->Iodo Yes Cost Cost Sensitive? StrongNu->Cost Yes Bromo This compound (Standard) StrongNu->Bromo No Cost->Bromo No Chloro 1-Chloropinacolone (Low Reactivity) Cost->Chloro Yes Grignard Pivaloylmethyl Magnesium Bromide Organolithium Pivaloylmethyl Lithium ReactivityNeed->Grignard No ReactivityNeed->Organolithium Yes

Caption: Decision workflow for selecting a pivaloylmethylating agent.

Signaling Pathway of Nucleophilic Substitution

The introduction of the pivaloylmethyl group via an electrophilic reagent like a 1-halopinacolone proceeds through a classic Sₙ2 mechanism. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

SN2_Mechanism Reactants Nu:⁻ + (CH₃)₃CCOCH₂-X TS [Nu---CH₂(OC(CH₃)₃)---X]ᵟ⁻ Transition State Reactants->TS Attack & Leaving Group Departure Products Nu-CH₂COC(CH₃)₃ + X⁻ TS->Products

References

A Comparative Guide to the Kinetic Studies of 1-Bromopinacolone and Other α-Bromo Ketones in S_N2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Enhanced Reactivity of α-Halo Ketones in S_N2 Reactions

α-Halo ketones are known to be significantly more reactive towards S_N2 displacement than their corresponding alkyl halide analogues.[1] This enhanced reactivity is attributed to several factors:

  • Inductive Effect: The electron-withdrawing nature of the adjacent carbonyl group increases the partial positive charge on the α-carbon, making it more electrophilic and susceptible to nucleophilic attack.

  • Transition State Stabilization: The overlap of the p-orbitals of the carbonyl group with the orbitals of the incoming nucleophile and the leaving group in the trigonal bipyramidal transition state leads to its stabilization. This delocalization of electron density lowers the activation energy of the reaction.[1]

  • Orbital Overlap: The interaction between the nucleophile's highest occupied molecular orbital (HOMO) and the σ* anti-bonding orbital of the C-Br bond, which serves as the lowest unoccupied molecular orbital (LUMO), is enhanced by the presence of the carbonyl group.

Comparative Kinetic Data of α-Bromo Ketones

While kinetic data for 1-bromopinacolone is scarce, extensive studies on other α-bromo ketones, such as phenacyl bromide, provide valuable insights into the factors governing their S_N2 reactivity. The following tables summarize key kinetic parameters for the S_N2 reactions of various α-bromo ketones with different nucleophiles.

Table 1: Rate Constants (k) for the S_N2 Reaction of Substituted Phenacyl Bromides with Benzoate Ions in 90% Acetone-10% Water at 30°C

Substituent (X) in X-C₆H₄COCH₂Brk (x 10⁵ s⁻¹)
p-OCH₃5.20
p-CH₃6.90
H9.66
p-Cl20.1
p-Br21.5
m-NO₂59.6
p-NO₂101

Data sourced from a study on the kinetics of reactions of phenacyl bromides with benzoate ions.[2]

Table 2: Second-Order Rate Constants (k₂) for the S_N2 Reaction of Phenacyl Bromide with Various Nucleophiles in 60% Acetone-40% Water (v/v) at 35°C

Nucleophilek₂ (x 10³ dm³ mol⁻¹ s⁻¹)
Aniline1.95
Pyridine29.2
Imidazole105
Thiourea3630
Azide (N₃⁻)166
Acetate (CH₃COO⁻)3.33
Hydroxide (OH⁻)148

Data adapted from a study on the linear free energy relationships for S_N2 reactions of phenacyl bromide.[3]

Expected Reactivity of this compound

Based on the established principles of S_N2 reactions, the reactivity of this compound is expected to be significantly influenced by steric hindrance. The bulky tert-butyl group adjacent to the α-carbon will likely impede the backside attack of the nucleophile, leading to a slower reaction rate compared to less sterically hindered α-bromo ketones like bromoacetone or phenacyl bromide.[4]

Table 3: Qualitative Comparison of Expected S_N2 Reactivity of Various α-Bromo Ketones

α-Bromo KetoneStructureKey Steric FactorExpected Relative S_N2 Rate
BromoacetoneCH₃COCH₂BrMethyl groupFast
Phenacyl BromideC₆H₅COCH₂BrPhenyl groupFast
3-Bromopentan-2-oneCH₃CH₂CH(Br)COCH₃Ethyl and methyl groups on adjacent carbonsModerate
This compound (CH₃)₃CCOCH₂Br tert-Butyl group Slow

Experimental Protocols

To quantitatively assess the S_N2 reactivity of this compound and compare it with other α-bromo ketones, a well-established kinetic experiment such as the Finkelstein reaction can be employed.[1][5][6][7]

Protocol: Kinetic Study of the Finkelstein Reaction of α-Bromo Ketones

Objective: To determine and compare the second-order rate constants for the S_N2 reaction of this compound and other α-bromo ketones with sodium iodide in acetone.

Materials:

  • This compound

  • Phenacyl bromide

  • Bromoacetone

  • 3-Bromopentan-2-one

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Conductivity meter and probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each α-bromo ketone of a known concentration (e.g., 0.1 M) in anhydrous acetone.

    • Prepare a stock solution of sodium iodide of a known concentration (e.g., 0.1 M) in anhydrous acetone.

  • Kinetic Run:

    • Equilibrate the stock solutions and a reaction vessel containing a magnetic stir bar to the desired temperature (e.g., 25°C) in a thermostated water bath.

    • Pipette equal volumes of the α-bromo ketone solution and the sodium iodide solution into the reaction vessel to initiate the reaction. The final concentrations of both reactants will be halved (e.g., 0.05 M).

    • Immediately start monitoring the conductivity of the reaction mixture over time. The conductivity will decrease as the more ionic sodium iodide is consumed and the less soluble sodium bromide precipitates out of the acetone solution.

    • Record conductivity readings at regular time intervals until the reaction is complete or has proceeded to a significant extent.

  • Data Analysis:

    • The second-order rate law for this reaction is: Rate = k[α-bromo ketone][I⁻].

    • The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration of the reactant at time t, [A]₀ is the initial concentration, and k is the rate constant.

    • The concentration of the iodide ion at any given time can be related to the conductivity of the solution. A calibration curve of conductivity versus known concentrations of NaI in acetone should be prepared beforehand.

    • Plot 1/[I⁻]t versus time. The slope of the resulting linear plot will be equal to the second-order rate constant, k.

  • Comparison:

    • Repeat the experiment for each α-bromo ketone under identical conditions (temperature, initial concentrations).

    • Compare the determined rate constants to establish the relative reactivity of this compound and the other α-bromo ketones.

Visualizing the Experimental Workflow

G Workflow for Comparative Kinetic Study of α-Bromo Ketones cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison prep_solutions Prepare Stock Solutions (α-Bromo Ketones & NaI in Acetone) equilibrate Equilibrate Reactant Solutions & Reaction Vessel to Temperature prep_solutions->equilibrate calibrate Calibrate Conductivity Meter with NaI Standards convert Convert Conductivity to [I⁻] Concentration calibrate->convert mix Mix Reactant Solutions (Initiate Reaction) equilibrate->mix monitor Monitor Conductivity vs. Time mix->monitor monitor->convert plot Plot 1/[I⁻] vs. Time convert->plot calculate Calculate Rate Constant (k) from the Slope plot->calculate repeat_exp Repeat for Each α-Bromo Ketone calculate->repeat_exp compare Compare Rate Constants repeat_exp->compare

Caption: Experimental workflow for the comparative kinetic analysis of α-bromo ketones.

Conclusion

The S_N2 reactivity of α-bromo ketones is a subject of significant interest in synthetic and medicinal chemistry. While quantitative kinetic data for this compound remains to be explicitly reported, a comparative analysis based on the established reactivity of other α-bromo ketones, such as phenacyl bromide, provides a strong foundation for predicting its behavior. The pronounced steric hindrance of the tert-butyl group in this compound is expected to result in a significantly lower S_N2 reaction rate compared to less hindered analogues. The provided experimental protocol offers a robust framework for the quantitative determination of these reaction rates, enabling a direct and data-driven comparison that can inform the strategic design of synthetic pathways in drug development and other chemical research endeavors.

References

comparative study of different bases in Favorskii rearrangement of 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Favorskii rearrangement is a synthetically valuable reaction for the skeletal reorganization of α-halo ketones to produce carboxylic acid derivatives. In the case of 1-Bromopinacolone, the reaction is expected to yield pivalic acid or its corresponding esters, depending on the base and solvent system employed. The choice of base is a critical parameter that can significantly influence the reaction's efficiency and product distribution. This guide provides a comparative analysis of commonly used alkoxide bases—sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and potassium tert-butoxide (t-BuOK)—in the Favorskii rearrangement, supported by experimental data from related α-bromo ketones.

Data Presentation: Comparison of Bases in the Favorskii Rearrangement

The following table summarizes the product distribution and yields obtained from the Favorskii rearrangement of an acyclic α-bromo ketone with different alkoxide bases. The primary products are the esters derived from the rearranged carboxylic acid.

BaseSubstrateProduct(s)Total Yield (%)Product Ratio (Ester 1:Ester 2)
Sodium Methoxide (NaOMe)3-Bromo-2-butanoneMethyl 2-methylpropanoate & Methyl butanoate4684:16
Sodium Ethoxide (NaOEt)3-Bromo-2-butanoneEthyl 2-methylpropanoate & Ethyl butanoate6582:18
Potassium tert-Butoxide (t-BuOK)3-Bromo-2-butanonetert-Butyl 2-methylpropanoate & tert-Butyl butanoate3599:1

Data adapted from a study on the Favorskii rearrangement of α-halo ketones. The product ratio reflects the regioselectivity of the ring opening of the cyclopropanone intermediate.

Experimental Protocols

The following is a generalized experimental protocol for the Favorskii rearrangement of an α-bromo ketone. This can be adapted for the specific case of this compound.

Materials:

  • This compound (1 equivalent)

  • Anhydrous alcohol (e.g., methanol, ethanol, or tert-butanol)

  • Sodium metal (Na) or Potassium metal (K) (1.1 equivalents)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Alkoxide Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, the anhydrous alcohol is added. The corresponding alkali metal (sodium or potassium) is added portion-wise with stirring under a nitrogen atmosphere. The mixture is stirred until all the metal has reacted to form the alkoxide solution.

  • Reaction Setup: A solution of this compound in anhydrous diethyl ether is prepared in a separate flask.

  • Reaction Execution: The this compound solution is added dropwise to the freshly prepared alkoxide solution at 0 °C with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford the desired pivalic acid ester.

Mandatory Visualization

Favorskii Rearrangement Mechanism

The Favorskii rearrangement of this compound proceeds through a cyclopropanone intermediate. The following diagram illustrates the key steps of the reaction mechanism.

Favorskii_Rearrangement cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Cyclopropanone Formation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Ring Opening & Product Formation Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (RO⁻) Enolate_step2 Enolate Cyclopropanone Cyclopropanone Intermediate Enolate_step2->Cyclopropanone Intramolecular SN2 Bromide Br⁻ Cyclopropanone_step3 Cyclopropanone Tetrahedral Tetrahedral Intermediate Cyclopropanone_step3->Tetrahedral Attack at Carbonyl Nucleophile Nucleophile (RO⁻) Tetrahedral_step4 Tetrahedral Intermediate Carbanion Carbanion Intermediate Tetrahedral_step4->Carbanion Ring Opening Product Pivalic Acid Ester Carbanion->Product Protonation

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Workflow

The general workflow for conducting the comparative study of bases in the Favorskii rearrangement is depicted below.

Experimental_Workflow start Start prep_base Prepare Alkoxide Bases (NaOMe, NaOEt, t-BuOK) start->prep_base setup_reaction Set up Parallel Reactions (this compound + Base) prep_base->setup_reaction run_reaction Monitor Reaction Progress (TLC/GC) setup_reaction->run_reaction workup Quench and Work-up run_reaction->workup purify Purify Products (Distillation/Chromatography) workup->purify analyze Analyze Products and Yields (NMR, GC-MS) purify->analyze compare Compare Base Performance analyze->compare end End compare->end

Caption: Experimental workflow for the comparative study.

A Comparative Guide to the Synthesis of a 1-Bromopinacolone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of α-haloketones is a critical step in the development of new therapeutics. 1-Bromopinacolone and its derivatives are valuable intermediates in the synthesis of various biologically active compounds. This guide provides an objective comparison of established and novel synthetic routes to a this compound derivative, offering a data-driven overview to inform methodology selection.

Comparison of Synthetic Routes

The synthesis of this compound derivatives can be broadly categorized into three main approaches: direct bromination, N-Bromosuccinimide (NBS) mediated bromination, and oxidative bromination. Each method presents distinct advantages and disadvantages in terms of yield, reaction time, and environmental impact.

Synthetic RouteReagentsTypical Reaction TimeTypical Yield (%)Key Considerations
Traditional Direct Bromination Pinacolone, Bromine (Br₂), Acid Catalyst (e.g., HBr in Acetic Acid)2 - 4 hours75 - 85Use of toxic and corrosive liquid bromine requires careful handling. Can lead to di-brominated byproducts.
N-Bromosuccinimide (NBS) Bromination Pinacolone, N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or Acid Catalyst1 - 3 hours80 - 95NBS is a safer and easier to handle solid brominating agent.[1][2] Reaction can be initiated by light or a radical initiator for a free-radical pathway, or catalyzed by acid.[1][2]
Novel Oxidative Bromination Pinacolone, Hydrobromic Acid (HBr), Hydrogen Peroxide (H₂O₂)6 - 10 hours80 - 90Considered a "greener" alternative as it avoids the use of elemental bromine and the main byproduct is water.[3][4][5] The reaction involves the in-situ generation of bromine.[3][4]

Experimental Protocols

Traditional Direct Bromination with Br₂

This method involves the direct reaction of the ketone with elemental bromine, typically in the presence of an acid catalyst.

Materials:

  • Pinacolone (1.0 eq)

  • Bromine (1.1 eq)

  • Glacial Acetic Acid

  • Hydrobromic Acid (catalytic amount)

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve pinacolone in glacial acetic acid.

  • Add a catalytic amount of hydrobromic acid to the solution.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

N-Bromosuccinimide (NBS) Bromination

This protocol utilizes the solid, crystalline N-Bromosuccinimide as the bromine source, offering a safer alternative to liquid bromine.[1][2]

Materials:

  • Pinacolone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of pinacolone in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of AIBN.

  • Reflux the mixture, using a light source (e.g., a 100W lamp) to initiate the reaction if necessary.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude this compound can be further purified by distillation.

Novel Oxidative Bromination with H₂O₂/HBr

This emerging "green" method generates bromine in situ from the oxidation of hydrobromic acid with hydrogen peroxide.[3][4][5]

Materials:

  • Pinacolone (1.0 eq)

  • Hydrobromic Acid (48% aqueous solution, 1.2 eq)

  • Hydrogen Peroxide (30% aqueous solution, 10 eq)

  • Acetonitrile

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask, dissolve pinacolone in acetonitrile.

  • Add the hydrobromic acid to the solution.

  • With vigorous stirring, add the hydrogen peroxide solution dropwise over a period of 6 hours at 65-70°C.[3]

  • Continue stirring for an additional 2-4 hours at the same temperature, monitoring the reaction by GC or TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and the novel oxidative synthetic routes.

Traditional_Bromination Pinacolone Pinacolone Reaction_Vessel Reaction (2-4 hours) Pinacolone->Reaction_Vessel Br2 Bromine (Br₂) Br2->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., HBr) Acid_Catalyst->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Traditional Direct Bromination Workflow

Oxidative_Bromination Pinacolone Pinacolone Reaction_Vessel Reaction (6-10 hours) Pinacolone->Reaction_Vessel HBr Hydrobromic Acid (HBr) In_Situ_Generation In Situ Generation of Bromine HBr->In_Situ_Generation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->In_Situ_Generation In_Situ_Generation->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (Chromatography/ Distillation) Workup->Purification Product This compound Purification->Product

Novel Oxidative Bromination Workflow

Conclusion

The choice of synthetic route for this compound derivatives depends on the specific requirements of the researcher, including considerations of safety, yield, reaction time, and environmental impact. While traditional direct bromination is a well-established method, the use of NBS offers a safer and often higher-yielding alternative. The novel oxidative bromination presents a promising "green" approach, minimizing the use of hazardous reagents. This guide provides the necessary data and protocols to make an informed decision based on the priorities of your research or development project.

References

1-Bromopinacolone: A Potent Inhibitor of Acetylcholinesterase with Undetermined Butyrylcholinesterase Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Comparison of 1-Bromopinacolone's Cholinesterase Inhibition Profile

For researchers and professionals in drug development, understanding the inhibitory activity of compounds against cholinesterases is crucial for designing targeted therapeutics for neurological disorders. This guide provides a comparative assessment of this compound's inhibitory activity against acetylcholinesterase (AChE), placing it in the context of other cholinesterase inhibitors. Currently, there is a notable absence of data in the scientific literature regarding the inhibitory effects of this compound on butyrylcholinesterase (BChE), highlighting a significant area for future research.

Inhibitory Profile of this compound against Acetylcholinesterase (AChE)

This compound has been identified as a potent, active site-directed inhibitor of acetylcholinesterase. Its mechanism of inhibition is a two-step process. Initially, it acts as a reversible competitive inhibitor, binding to the active site of AChE. Over time, it forms a covalent bond with a nucleophilic residue within the active site, leading to irreversible inhibition. This covalent modification is distinct from the mechanism of organophosphates, which target the serine hydroxyl group in the active site.

The inhibitory potency of this compound against AChE has been quantified with a reported inhibition constant (Kᵢ) of 0.18 mM.

Comparative Inhibitory Activity

Due to the lack of data on this compound's activity against BChE, a direct comparison of its selectivity is not possible. To provide a framework for understanding the importance of assessing both AChE and BChE inhibition, the following table compares the inhibitory profiles of well-characterized cholinesterase inhibitors.

InhibitorThis compoundα-Haloketone (General)Trifluoromethyl ketones
Target Cholinesterase Acetylcholinesterase (AChE)Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Acetylcholinesterase (AChE) & Pseudocholinesterase
Reported IC₅₀/Kᵢ Values Kᵢ = 0.18 mM (AChE)Data not availableData not available
Type of Inhibition Reversible competitive, followed by irreversible covalent inhibitionReversible (hemiketal formation)Reversible (hemiketal formation)
Notes No data available for BChE inhibition.Potency parallels the extent of ketone hydration.Inhibit both enzymes.

Experimental Protocols

The determination of cholinesterase inhibitory activity is commonly performed using the Ellman's method, a reliable and widely used colorimetric assay.

Principle of the Ellman's Method

This assay measures the activity of cholinesterases by quantifying the rate of production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • This compound (or other test inhibitors)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Reagent Preparation : Prepare stock solutions of the enzyme, inhibitor, substrate (ATCI or BTCI), and DTNB in the appropriate buffer.

  • Assay Mixture : In each well of a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution.

  • Inhibitor Addition : Add the desired concentration of this compound or other test inhibitors to the appropriate wells. For control wells, add the solvent used to dissolve the inhibitor.

  • Pre-incubation : Incubate the plate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction : Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

  • Measurement : Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis : Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined from a dose-response curve.

Visualizing the Experimental Workflow and Inhibition Mechanism

To further clarify the experimental process and the molecular interactions, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Prepare Stock Solutions (Enzyme, Inhibitor, Substrate, DTNB) Assay Mix Add Buffer, DTNB, and Enzyme to 96-well plate Reagent Prep->Assay Mix Inhibitor Add Add this compound (or control solvent) Assay Mix->Inhibitor Add Pre-incubation Incubate for 15 min at 37°C Inhibitor Add->Pre-incubation Reaction Start Add Substrate (ATCI/BTCI) Pre-incubation->Reaction Start Measurement Measure Absorbance at 412 nm Reaction Start->Measurement Calc Rate Calculate Reaction Rates Measurement->Calc Rate Calc Inhibition Determine % Inhibition Calc Rate->Calc Inhibition Calc IC50 Calculate IC50 Value Calc Inhibition->Calc IC50

Caption: Experimental workflow for assessing cholinesterase inhibition.

G AChE AChE (Active Site) Complex AChE-BrPin (Reversible Complex) AChE->Complex Reversible Binding (Competitive) BrPin This compound BrPin->Complex Inactive_AChE Inactive AChE (Covalently Modified) Complex->Inactive_AChE Covalent Bond Formation (Irreversible)

Caption: Mechanism of AChE inhibition by this compound.

A Comparative Guide: Metal-Catalyzed vs. Organocatalyzed Reactions of 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic utility of α-haloketones, such as 1-Bromopinacolone, is vast, serving as a versatile building block in the construction of complex molecular architectures. The methodologies for the functionalization of these compounds can be broadly categorized into metal-catalyzed and organocatalyzed reactions. This guide provides an objective comparison of these two catalytic paradigms as applied to this compound, supported by available experimental data and detailed protocols to aid in reaction design and optimization.

At a Glance: Key Performance Indicators

Reaction TypeCatalyst TypeTypical ReactionKey AdvantagesKey Disadvantages
Metal-Catalyzed Palladium, Nickel, CopperCross-Coupling (Suzuki, Negishi, Sonogashira), CarbonylationHigh efficiency for C-C bond formation, broad substrate scope.Potential for metal contamination in the final product, sensitivity to air and moisture, cost of precious metals.
Organocatalyzed Chiral amines, thioureas, etc.Asymmetric Alkylation, Michael AdditionMetal-free, often milder reaction conditions, potential for high enantioselectivity.Can require higher catalyst loadings, substrate scope may be more limited compared to metal catalysis.

Metal-Catalyzed Reactions of this compound: A Focus on Carbonylation

Palladium-catalyzed carbonylation represents a key transformation of α-haloketones, enabling the introduction of a carbonyl group to form valuable β-keto esters.

Quantitative Data: Palladium-Catalyzed Carbonylation
SubstrateCatalystProductYield (%)Turnover Number (TON)Reference
This compound(Ph₃P)₃PdCl₂Methyl pivaloylacetate64< 100[1]

Table 1: Performance of Palladium-Catalyzed Carbonylation of this compound.[1]

Experimental Protocol: Palladium-Catalyzed Carbonylation of this compound

The following protocol is based on the reported carbonylation of α-bromoacetophenone and α-bromopinacolone, which yielded methyl pivaloylacetate.[1]

Materials:

  • This compound

  • Tris(triphenylphosphine)palladium(II) chloride [(Ph₃P)₃PdCl₂]

  • Methanol (reagent and solvent)

  • Carbon monoxide (gas)

  • Anhydrous, inert solvent (e.g., toluene or THF)

Procedure:

  • In a flame-dried Schlenk flask or a pressure reactor equipped with a magnetic stir bar, add the palladium catalyst, (Ph₃P)₃PdCl₂.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and methanol to the flask.

  • Add this compound to the reaction mixture.

  • Pressurize the reactor with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for the designated time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • The reaction mixture can then be worked up by standard procedures, typically involving filtration to remove the catalyst, followed by extraction and purification of the product by column chromatography or distillation.

Note: This is a generalized procedure. The specific amounts of reagents, solvent volumes, temperature, and pressure should be optimized for the specific reaction scale and desired outcome.

Logical Workflow for Metal-Catalyzed Cross-Coupling

Metal_Catalyzed_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound, Coupling Partner, Catalyst, Ligand, Base Setup Assemble under Inert Atmosphere Reagents->Setup Solvent Anhydrous Solvent Solvent->Setup Heating Heat to Reaction Temperature Setup->Heating Monitoring Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography or Distillation Extract->Purify Product Isolated Product Purify->Product

General workflow for a metal-catalyzed cross-coupling reaction.

Organocatalyzed Reactions of this compound: The Asymmetric Approach

Conceptual Framework for Organocatalytic Asymmetric Michael Addition

In a typical organocatalytic Michael addition, a chiral amine catalyst activates the α-halo ketone to form a nucleophilic enamine intermediate. This intermediate then adds to an electrophilic Michael acceptor, such as a nitroolefin, in a stereocontrolled fashion. The resulting product is then released from the catalyst, regenerating it for the next catalytic cycle.

Experimental Protocol: General Procedure for Organocatalytic Asymmetric Michael Addition of an α-Halo Ketone

The following is a generalized protocol based on established methods for the organocatalytic Michael addition of ketones to nitroolefins.

Materials:

  • This compound (or other α-halo ketone)

  • Nitroolefin (Michael acceptor)

  • Chiral organocatalyst (e.g., a derivative of proline or a cinchona alkaloid)

  • Solvent (e.g., toluene, chloroform, or THF)

  • Additive (optional, e.g., an acid or a base to promote catalyst turnover)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the chiral organocatalyst and the solvent.

  • If required, add any additives to the catalyst solution and stir for a few minutes.

  • Add the α-halo ketone (this compound) to the reaction mixture.

  • Add the nitroolefin to initiate the reaction.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or chiral HPLC to determine conversion and enantioselectivity.

  • Upon completion, the reaction can be quenched (e.g., by the addition of a saturated aqueous solution of NH₄Cl).

  • The product is then extracted into an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired Michael adduct.

Logical Pathway for Organocatalytic Asymmetric Reaction

Organocatalysis_Pathway cluster_activation Catalyst Activation cluster_reaction Stereoselective C-C Bond Formation cluster_regeneration Product Release & Catalyst Turnover Catalyst Chiral Organocatalyst Enamine Enamine Intermediate Catalyst->Enamine Substrate This compound Substrate->Enamine Adduct Iminium Ion Adduct Enamine->Adduct Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis Product Enantioenriched Product Hydrolysis->Product Catalyst_Regen Regenerated Catalyst Hydrolysis->Catalyst_Regen Catalyst_Regen->Catalyst

Catalytic cycle for an organocatalytic asymmetric Michael addition.

Conclusion and Future Outlook

Both metal-catalyzed and organocatalyzed reactions offer distinct advantages for the functionalization of this compound. Metal catalysis, particularly palladium-catalyzed carbonylation, provides an efficient route to β-keto esters, albeit with the inherent challenges of metal contamination and catalyst cost. Organocatalysis, while currently less documented for this specific substrate, holds immense promise for the asymmetric synthesis of chiral building blocks, a critical need in drug development.

The limited specific data on the reactions of this compound highlights a clear opportunity for further research. A direct, side-by-side experimental comparison of various metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Sonogashira) and a range of organocatalytic transformations (asymmetric alkylations, Michael additions, etc.) with this compound would be of significant value to the scientific community. Such studies would provide the much-needed quantitative data to enable more informed decisions in the design of synthetic routes for novel pharmaceuticals and other functional molecules.

References

Navigating the Structural Landscape of 1-Bromopinacolone Derivatives: A Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography provides this insight, offering a high-resolution map that can inform rational drug design, predict intermolecular interactions, and elucidate structure-activity relationships. This guide focuses on the derivatives of 1-Bromopinacolone, a versatile building block in organic synthesis, and outlines a comparative framework for their crystallographic analysis.

A comprehensive comparison of the crystallographic structures of this compound derivatives is currently hindered by the limited availability of public crystallographic data. Extensive searches of crystallographic databases have revealed a scarcity of specific experimental data for a series of these compounds.[1] This guide, therefore, serves a dual purpose: to provide a standardized protocol for obtaining and analyzing this valuable data and to present a template for its systematic comparison.

Experimental Protocols

To ensure reproducibility and facilitate meaningful comparisons, a detailed and consistent experimental approach is crucial. The following protocols outline the key steps for the synthesis of this compound derivatives and their subsequent analysis by single-crystal X-ray diffraction.

Synthesis and Crystallization of this compound Derivatives

A general method for the synthesis of α-bromoketones involves the bromination of the corresponding ketone. For derivatives of this compound, this could involve the reaction of a substituted pinacolone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

General Synthesis Protocol:

  • Reaction Setup: The parent ketone is dissolved in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask.

  • Addition of Reagents: N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added to the solution.

  • Reaction Conditions: The mixture is heated to reflux and stirred for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Workup: Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using an appropriate technique, such as column chromatography or recrystallization, to yield the desired this compound derivative.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are essential. Slow evaporation is a commonly employed technique.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.

  • Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected using a single-crystal X-ray diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Data Presentation for Comparison

To facilitate a clear and objective comparison between different this compound derivatives, it is essential to present the key crystallographic data in a structured format. The following table provides a template for summarizing the most important parameters.

ParameterDerivative 1Derivative 2Derivative 3
Crystal Data
Chemical Formula
Formula Weight
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Calculated Density (g/cm³)
Data Collection
Radiation (Å)
Temperature (K)
Reflections Collected
Independent Reflections
R(int)
Refinement
R1 [I > 2σ(I)]
wR2 (all data)
Goodness-of-fit on F²

Experimental Workflow Visualization

The process of obtaining and analyzing X-ray crystallographic data can be visualized as a sequential workflow. The following diagram, generated using Graphviz, illustrates the key stages from synthesis to final data deposition.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_deposition Data Dissemination start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Generate CIF validation->cif_file deposition Database Deposition (e.g., CSD) cif_file->deposition

Experimental workflow for X-ray crystallographic analysis.

The scientific community would greatly benefit from the publication of crystallographic data for this class of compounds to enable more profound structure-property relationship studies. Researchers who generate such data are encouraged to deposit it in public databases to advance the fields of chemical and materials science.[1]

References

A Researcher's Guide to the Quantitative Analysis of 1-Bromopinacolone in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of reactants, intermediates, and products is paramount for reaction monitoring, optimization, and ensuring the quality and consistency of the final product. 1-Bromopinacolone, an important α-bromoketone intermediate in various synthetic pathways, requires accurate analytical methods for its determination in complex reaction mixtures. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose. We present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most suitable analytical technique for your laboratory's needs.

Comparison of Analytical Methods

The choice of an analytical technique for quantitative analysis is often a balance between various factors such as selectivity, sensitivity, speed, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantitative analysis of this compound and its alternatives. The data presented is a synthesis of typical performance characteristics observed for similar α-bromoketones and related halogenated compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity, with detection via UV absorbance.Separation based on volatility and polarity, with detection by mass-to-charge ratio.Quantification based on the integral of specific NMR signals relative to an internal standard.
Selectivity Good; can be optimized by adjusting the column and mobile phase.Excellent; the mass spectrometer provides high specificity, allowing for the differentiation of compounds with similar retention times.Excellent; unique chemical shifts provide high selectivity for the analyte.
Sensitivity High (ng/mL range).Very High (pg/mL range).Moderate (µg/mL to mg/mL range).
Linearity (R²) > 0.999[1][2]> 0.998> 0.99[3]
Accuracy (% Recovery) 98-102%[1][2]97-103%95-105%
Precision (%RSD) < 2%[1][2]< 5%< 3%
Limit of Detection (LOD) ng/mL range[2][4]pg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL range[2][4]pg/mL rangeµg/mL range
Sample Throughput ModerateModerateLow to Moderate
Instrumentation Cost ModerateHighHigh
Notes Ideal for routine quality control and monitoring of reaction progress.Excellent for identification and quantification of trace impurities and byproducts.A primary ratio method that does not require a calibration curve for the analyte if an internal standard is used.

Alternative α-Bromoketones

In many synthetic applications, other α-bromoketones can be used as alternatives to this compound. The choice of reagent often depends on the desired reactivity and the specific synthetic target. The analytical methods described in this guide are generally applicable to these alternatives, although method optimization may be required. Some common alternatives include:

  • 2-Bromoacetophenone (Phenacyl bromide)

  • 2-Bromo-1-(4-nitrophenyl)ethanone

  • 2-Bromo-1-(5-nitrothiophen-2-yl)ethanone

The quantitative analysis of these compounds would follow similar principles to those outlined for this compound, with adjustments to chromatographic conditions or NMR parameters as needed based on their specific physicochemical properties.

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound in a reaction mixture are provided below. These protocols are intended as a starting point and may require optimization for specific reaction conditions and matrices.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is well-suited for routine monitoring of the consumption of this compound and the formation of products in a reaction mixture.

1. Sample Preparation:

  • Accurately withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to prevent further reaction.

  • The dilution factor should be chosen to ensure the concentration of this compound falls within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water. Phosphoric acid or formic acid (0.1%) can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer (typically around 210-220 nm for the carbonyl chromophore).

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

  • Inject the standards and the samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

  • Determine the concentration of this compound in the reaction mixture samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers higher selectivity and sensitivity, making it ideal for identifying and quantifying this compound, especially at low concentrations or in the presence of interfering species.

1. Sample Preparation:

  • Withdraw an aliquot of the reaction mixture as described for the HPLC method.

  • Quench and dilute the sample in a volatile organic solvent compatible with GC analysis (e.g., dichloromethane or ethyl acetate).

  • An internal standard (e.g., a stable halogenated compound with a different retention time, such as 1-chloronaphthalene) of known concentration should be added to both the samples and calibration standards for accurate quantification.

  • Filter the sample if necessary.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 250-280 °C.

    • Hold at the final temperature for 2-5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. For this compound, characteristic ions would be monitored.

3. Calibration and Quantification:

  • Prepare calibration standards containing known concentrations of this compound and the internal standard.

  • Analyze the standards and samples using the GC-MS method.

  • For quantification, create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the samples using this calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a powerful technique for direct quantification without the need for a calibration curve of the analyte, provided a certified internal standard is used.

1. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known concentration of a certified internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture components (e.g., maleic acid, dimethyl sulfone).

  • Ensure complete dissolution and homogenization of the sample.

2. qNMR Instrumentation and Acquisition Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated to ensure full relaxation and accurate integration. A typical starting value is 30-60 seconds.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Acquisition Time (aq): A sufficiently long acquisition time is needed to ensure high digital resolution.

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved, characteristic signals of both this compound (e.g., the -CH₂Br protons) and the internal standard.

  • The concentration of this compound can be calculated using the following formula:

Visualizing the Analytical Workflow

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical workflows for the quantitative analysis of this compound by HPLC, GC-MS, and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Aliquot of Reaction Mixture quench Quench & Dilute start->quench filter Filter (0.22 µm) quench->filter hplc Inject into HPLC-UV filter->hplc separate Separation on C18 Column hplc->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Aliquot of Reaction Mixture quench Quench & Dilute (Volatile Solvent) start->quench is Add Internal Standard quench->is gcms Inject into GC-MS is->gcms separate Separation on Capillary Column gcms->separate ionize Electron Ionization separate->ionize detect Mass Detection (Scan or SIM) ionize->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calibrate Calibration Curve (Area Ratios) integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Quantification start Weigh Reaction Mixture is Add Deuterated Solvent & Internal Standard start->is dissolve Dissolve & Homogenize is->dissolve nmr Acquire Spectrum dissolve->nmr params Optimized Parameters (d1, ns, aq) nmr->params process Phase & Baseline Correction params->process integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Concentration (Formula) integrate->calculate

Caption: Experimental workflow for the quantitative analysis of this compound by qNMR.

References

Navigating Nucleophilic Attack: A Comparative Guide to the Regioselectivity of Reactions with 1-Bromopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions is paramount for the efficient and predictable synthesis of target molecules. This guide provides a comprehensive comparison of the regioselectivity observed in reactions of 1-bromopinacolone with various nucleophiles, contrasted with alternative α-haloketones. Experimental data is presented to illuminate the factors governing reaction pathways, offering a valuable resource for synthetic strategy development.

This compound, a sterically hindered α-bromo ketone, presents two primary electrophilic sites susceptible to nucleophilic attack: the α-carbon bearing the bromine atom (leading to direct substitution) and the carbonyl carbon. The regiochemical outcome of these reactions is a delicate interplay of steric and electronic factors, the nature of the nucleophile, and the reaction conditions. This guide explores these nuances through a comparative analysis of key reaction classes.

Unveiling Reaction Pathways: Nucleophilic Substitution vs. Favorskii Rearrangement

A critical consideration in the reactions of α-halo ketones with bases is the competition between direct nucleophilic substitution (SN2) and the Favorskii rearrangement. The Favorskii rearrangement, which proceeds through a cyclopropanone intermediate, leads to a rearranged carboxylic acid derivative and can be a significant side reaction.[1][2][3]

The reaction pathway is heavily influenced by the substrate structure and the basicity of the nucleophile. In the case of this compound, the presence of a bulky tert-butyl group adjacent to the carbonyl significantly influences the reaction's course.

Diagram of Potential Reaction Pathways for this compound

G Potential Reaction Pathways of this compound cluster_0 SN2 Pathway cluster_1 Favorskii Rearrangement This compound This compound SN2_Product α-Substituted Pinacolone This compound->SN2_Product Direct Attack at α-Carbon Enolate Enolate Intermediate This compound->Enolate Proton Abstraction (Base) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->SN2_Product Nucleophile (Nu-)->Enolate Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Favorskii_Product Rearranged Carboxylic Acid Derivative Cyclopropanone->Favorskii_Product Nucleophilic Attack & Ring Opening

Caption: Competing SN2 and Favorskii rearrangement pathways for this compound.

Comparative Regioselectivity with Common Nucleophiles

The following sections detail the observed regioselectivity in the reactions of this compound with key classes of nucleophiles, with comparative data provided where available.

Reactions with Amines: The Synthesis of α-Amino Ketones

The reaction of this compound with amines is a crucial method for the synthesis of α-amino ketones, which are valuable building blocks in medicinal chemistry.[4][5][6] For instance, the synthesis of the antidepressant bupropion involves the reaction of an α-bromo ketone with tert-butylamine in a nucleophilic substitution reaction.[4][7]

SubstrateAmineProduct(s)Observations
This compound tert-Butylamine1-(tert-Butylamino)pinacolonePrimarily SN2 product. The steric hindrance of the tert-butyl group disfavors the Favorskii rearrangement.
Phenacyl bromidePiperidine1-Phenyl-2-(piperidin-1-yl)ethan-1-oneSN2 product is dominant.

Experimental Protocol: Synthesis of 1-(tert-Butylamino)pinacolone

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile is added tert-butylamine (2.2 eq). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by column chromatography.

Reactions with Azide: A Gateway to Azido Ketones and Triazoles

The reaction of α-haloketones with sodium azide is a common method for introducing the azide functionality, a versatile precursor for the synthesis of amines and triazoles.[7][8] The reaction of this compound with sodium azide in a polar aprotic solvent like DMF proceeds via an SN2 mechanism to afford 1-azidopinacolone.

SubstrateReagentSolventProductTypical Yield
This compound Sodium AzideDMF1-Azidopinacolone>90%
1-BromooctaneSodium AzideDMF1-Azidooctane>90%[8]

Experimental Protocol: Synthesis of 1-Azidopinacolone

In a round-bottom flask, this compound (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium azide (1.5 eq) is added, and the mixture is stirred at room temperature for 18-24 hours.[7] The reaction is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 1-azidopinacolone.

Reactions with Thiolates: Formation of α-Thio Ketones

The reaction of this compound with thiolates, generated from thiols and a base, leads to the formation of α-thio ketones. This reaction typically proceeds via an SN2 pathway.

SubstrateThiolBaseProduct
This compound ThiophenolSodium Ethoxide1-(Phenylthio)pinacolone
Phenacyl bromideThiophenolSodium Ethoxide2-(Phenylthio)-1-phenylethan-1-one

Experimental Protocol: Synthesis of 1-(Phenylthio)pinacolone

To a solution of thiophenol (1.1 eq) in ethanol, sodium ethoxide (1.1 eq) is added at 0 °C. The mixture is stirred for 15 minutes, after which a solution of this compound (1.0 eq) in ethanol is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is then removed in vacuo, and the residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product, which can be purified by chromatography.

Conclusion

The regioselectivity of reactions involving this compound is predominantly governed by direct SN2 displacement at the α-carbon, a consequence of the steric hindrance imposed by the adjacent tert-butyl group which disfavors the competing Favorskii rearrangement pathway. This predictable reactivity makes this compound a reliable substrate for the synthesis of a variety of α-substituted pinacolone derivatives. For researchers in drug discovery and development, this understanding is crucial for the rational design of synthetic routes to complex molecules. The provided experimental protocols offer a starting point for the practical application of these transformations in the laboratory.

References

A Comparative Guide to the Synthetic Utility of 1-Bromopinacolone and Other α-Halo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, α-halo ketones stand as versatile and indispensable building blocks. Their inherent reactivity, stemming from the juxtaposition of a carbonyl group and a halogenated α-carbon, allows for a diverse array of chemical transformations. This guide provides an objective comparison of the synthetic utility of 1-bromopinacolone against other commonly employed α-halo ketones, namely α-chloroacetophenone and 3-bromopentan-2-one. By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to assist researchers in selecting the optimal reagent for their specific synthetic needs.

Reactivity and Synthetic Profile

The synthetic potential of α-halo ketones is primarily dictated by the nature of the halogen and the steric and electronic properties of the ketone scaffold. Brominated ketones, such as this compound and 3-bromopentan-2-one, are generally more reactive than their chlorinated counterparts, like α-chloroacetophenone, due to the better leaving group ability of the bromide ion. This enhanced reactivity often translates to milder reaction conditions and shorter reaction times.

This compound, with its sterically demanding tert-butyl group, offers unique reactivity and selectivity in various transformations. This bulky group can influence the regioselectivity of reactions and the stability of intermediates, making it a valuable tool in the synthesis of complex molecules and heterocyclic scaffolds.

Key Synthetic Applications: A Comparative Analysis

The utility of these α-halo ketones is best illustrated through their application in several key synthetic transformations: nucleophilic substitution, the Favorskii rearrangement, and the synthesis of nitrogen-containing heterocycles.

Nucleophilic Substitution

The electrophilic α-carbon in α-halo ketones is highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This SN2 reaction is a cornerstone of their synthetic utility, enabling the facile introduction of various functional groups.

The steric hindrance provided by the tert-butyl group in this compound can influence the rate and outcome of nucleophilic substitution reactions. While this may lead to slower reaction rates compared to less hindered α-halo ketones, it can also offer greater selectivity.

Table 1: Comparison of Yields in Nucleophilic Substitution with Aniline

α-Halo KetoneNucleophileProductYield (%)
This compoundAniline1-(phenylamino)pinacolone~75% (estimated)
α-ChloroacetophenoneAniline2-anilino-1-phenylethan-1-one40-60%[1]
3-Bromopentan-2-oneAniline3-(phenylamino)pentan-2-oneNot readily available
The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[2][3] For cyclic α-halo ketones, this typically results in ring contraction.[4] The reaction proceeds through a cyclopropanone intermediate, and its efficiency is influenced by the stability of this intermediate and the ability of the halogen to act as a leaving group.

While the bulky tert-butyl group in this compound prevents the formation of an enolizable proton on one side, it can still undergo a quasi-Favorskii rearrangement.

Table 2: Comparison of Yields in the Favorskii Rearrangement with Sodium Methoxide

α-Halo KetoneBaseProductYield (%)
This compoundSodium MethoxideMethyl 3,3-dimethylbutanoateNot readily available
2-ChlorocyclohexanoneSodium MethoxideMethyl cyclopentanecarboxylate56-61%[4]
Synthesis of Heterocycles

α-Halo ketones are pivotal precursors for the synthesis of a wide variety of heterocycles, which are core structures in many pharmaceuticals. The Hantzsch thiazole synthesis and the synthesis of imidazoles are two prominent examples.

Hantzsch Thiazole Synthesis

The reaction of an α-halo ketone with a thiourea is a classic and efficient method for the preparation of 2-aminothiazoles. The choice of α-halo ketone directly impacts the substitution pattern of the resulting thiazole ring. This compound is particularly useful for introducing a sterically demanding tert-butyl group at the 4-position of the thiazole ring.

Table 3: Comparison of Yields in the Hantzsch Thiazole Synthesis

α-Halo KetoneReagentProductYield (%)
This compoundThiourea2-Amino-4-tert-butylthiazoleHigh (not specified)[5]
α-BromoacetophenoneThiourea2-Amino-4-phenylthiazole~95%[6]

Imidazole Synthesis

The reaction of an α-halo ketone with an amidine is a common route to substituted imidazoles. Similar to thiazole synthesis, the α-halo ketone determines the substituents at the 2- and 4-positions of the imidazole ring.

Table 4: Comparison of Yields in Imidazole Synthesis

α-Halo KetoneReagentProductYield (%)
This compoundBenzamidine2-Phenyl-4-tert-butyl-1H-imidazoleNot readily available
α-BromoacetophenoneBenzamidine2,4-Diphenyl-1H-imidazoleGood to excellent[7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these synthetic methods. Below are representative protocols for the Hantzsch thiazole synthesis using this compound and α-bromoacetophenone.

Protocol 1: Synthesis of 2-Amino-4-tert-butylthiazole from this compound[5]

Materials:

  • 1-Bromo-3,3-dimethyl-2-butanone (this compound)

  • Thiourea

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain this temperature with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-amino-4-tert-butylthiazole by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 2-Amino-4-phenylthiazole from α-Bromoacetophenone[6]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Allow the collected solid to air dry completely. The product is often pure enough for characterization without further purification.[6]

Visualizing Reaction Pathways and Workflows

To further clarify the synthetic processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product alpha_halo_ketone α-Halo Ketone nucleophilic_attack Nucleophilic Attack alpha_halo_ketone->nucleophilic_attack thiourea Thiourea thiourea->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization dehydration Dehydration cyclization->dehydration thiazole 2-Aminothiazole dehydration->thiazole

Caption: Hantzsch Thiazole Synthesis Pathway.

Favorskii_Rearrangement cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product alpha_halo_ketone α-Halo Ketone (with α'-proton) enolate_formation Enolate Formation alpha_halo_ketone->enolate_formation base Base (e.g., RO⁻) base->enolate_formation nucleophilic_attack Nucleophilic Attack on Carbonyl base->nucleophilic_attack cyclopropanone_formation Cyclopropanone Intermediate enolate_formation->cyclopropanone_formation cyclopropanone_formation->nucleophilic_attack ring_opening Ring Opening nucleophilic_attack->ring_opening ester Carboxylic Acid Ester ring_opening->ester

Caption: Favorskii Rearrangement Mechanism.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Reactants (α-Halo Ketone, Nucleophile, Solvent) reaction Heat/Stir (Monitor by TLC) reactants->reaction cool Cool Reaction Mixture reaction->cool quench Quench/Neutralize cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Recrystallization) concentrate->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize

Caption: General Experimental Workflow.

Conclusion

This compound emerges as a valuable reagent in organic synthesis, particularly for the introduction of the sterically demanding tert-butyl moiety into molecular scaffolds. Its reactivity, while generally high due to the presence of the bromine atom, can be tempered by steric effects, offering a unique profile compared to less hindered α-halo ketones like α-chloroacetophenone and 3-bromopentan-2-one.

The choice between these α-halo ketones will ultimately depend on the specific synthetic target and desired outcome. For reactions where high reactivity is paramount and steric hindrance is not a concern, other α-bromo ketones may be suitable. However, for the synthesis of specific substituted heterocycles or in cases where steric bulk can be used to control selectivity, this compound presents a distinct and powerful advantage. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 1-Bromopinacolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1-Bromopinacolone, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This compound (CAS No. 5469-26-1), also known as Bromomethyl tert-butyl ketone or 1-Bromo-3,3-dimethyl-2-butanone, is a combustible liquid that causes serious eye and skin irritation and may cause respiratory irritation.[1] Proper handling and disposal are crucial to mitigate these risks.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles or a face shield are mandatory to prevent eye contact.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-protective suit are required to prevent skin contact.[1][2]
Respiratory Protection Use only in a well-ventilated area or outdoors.[1] If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges should be used.
General Hygiene Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse.[2]

Spill and Leak Procedures

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation. Remove all sources of ignition as this compound is a combustible liquid.[1][3]

  • Containment : Prevent the spill from entering drains or waterways.[3]

  • Collection : Soak up the spilled material with an inert absorbent material such as sand, silica gel, or universal binder.[1][2]

  • Containerization : Collect the absorbent material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste.[2][3]

Disposal Procedures

This compound must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[2] It should never be disposed of down the drain.

Step-by-Step Disposal Protocol:

  • Waste Classification : this compound is classified as a halogenated organic waste.[4] Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste according to regulations.[1]

  • Containerization :

    • Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used gloves) in a designated, compatible, and properly sealed hazardous waste container.[2][5]

    • The container should be kept tightly closed when not in use.[5]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[5]

  • Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1]

    • Keep it away from incompatible materials such as acids, bases, strong oxidizing agents, and strong reducing agents.[1]

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. The recommended disposal method is typically incineration at an approved waste disposal plant.[1][6]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) Container Use Designated Halogenated Waste Container Ventilation->Container Label Label Container Clearly 'Hazardous Waste, this compound' Seal Keep Container Tightly Sealed Store Store in Designated Satellite Accumulation Area Seal->Store Evacuate Evacuate & Ventilate Area Contain Contain Spill with Inert Absorbent Collect Collect Contaminated Material Collect->Container Arrange Arrange for Professional Waste Disposal Incinerate Incineration at Approved Facility Arrange->Incinerate End Disposal Complete Incinerate->End Start Start Disposal Process Start->PPE Start->Evacuate If Spill Occurs

Figure 1: this compound Disposal Workflow

References

Essential Safety and Handling of 1-Bromopinacolone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 1-Bromopinacolone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

This compound (CAS No. 5469-26-1) is a combustible liquid and a lachrymator, meaning it can cause tearing.[1][2] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4][5][6] Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.[1][3][4][7]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3][8]To protect against serious eye irritation and splashes of the chemical.[1][2][3][5]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is required. In cases of potential significant exposure, full-body protection or "bunny suits" should be considered.[3][4][8]To prevent skin contact, which can cause irritation.[1][3][5]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[7]To avoid inhalation of vapors, which can cause respiratory tract irritation.[2][3][5][7]

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_transfer Carefully Transfer Chemical prep_workspace->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Approved Container cleanup_decontaminate->cleanup_dispose

Workflow for Safe Handling of this compound

Experimental Protocol: Step-by-Step Handling Procedure

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[3]

    • Ensure that a safety shower and eyewash station are readily accessible.[3]

    • Put on all required personal protective equipment as detailed in the table above.[1][3][4]

    • Set up all necessary equipment and reagents in a certified chemical fume hood.[3][4]

  • Handling the Chemical:

    • Use only in a well-ventilated area.[3][4]

    • Avoid breathing mist, vapors, or spray.[1][3]

    • Prevent contact with skin and eyes.[1][3][4]

    • Keep the container tightly closed when not in use.[3][4]

    • Keep away from heat, sparks, open flames, and hot surfaces.[1][3]

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to ensure laboratory and environmental safety.

Decontamination:

  • Glassware and Equipment: Wash with an appropriate solvent (e.g., acetone), followed by soap and water.

  • Work Surfaces: Wipe down surfaces with a suitable absorbent material and decontaminating solution.

  • Spills: In case of a spill, evacuate the area. For small spills, absorb the liquid with an inert material (e.g., sand, silica gel, or universal binder) and place it in a sealed container for disposal.[1][2][3] For large spills, contact your institution's environmental health and safety department.

Disposal:

  • This compound and any contaminated materials are considered hazardous waste.[2]

  • Dispose of the chemical and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[2][3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][3] Do not dispose of it down the drain.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

In all cases of exposure, it is important to call a poison control center or seek medical advice.[1][9][10]

Key Safety and Handling Relationships for this compound cluster_hazards Identified Hazards cluster_controls Control Measures cluster_emergency Emergency Response hazard_skin Skin Irritant control_ppe Personal Protective Equipment hazard_skin->control_ppe hazard_eye Eye Irritant hazard_eye->control_ppe hazard_resp Respiratory Irritant control_vent Ventilation (Fume Hood) hazard_resp->control_vent hazard_flam Combustible control_handling Safe Handling Practices hazard_flam->control_handling emergency_firstaid First Aid control_ppe->emergency_firstaid emergency_spill Spill Response control_vent->emergency_spill control_handling->emergency_spill control_disposal Proper Waste Disposal control_disposal->emergency_spill

Key Safety and Handling Relationships

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromopinacolone
Reactant of Route 2
Reactant of Route 2
1-Bromopinacolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.